Product packaging for 3,5-Difluoro-4-methylphenylboronic acid(Cat. No.:CAS No. 1621332-09-9)

3,5-Difluoro-4-methylphenylboronic acid

Cat. No.: B1431372
CAS No.: 1621332-09-9
M. Wt: 171.94 g/mol
InChI Key: PVWCCYIZIZXRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Difluoro-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O2 B1431372 3,5-Difluoro-4-methylphenylboronic acid CAS No. 1621332-09-9

Properties

IUPAC Name

(3,5-difluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWCCYIZIZXRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylphenylboronic Acid: A Key Building Block for Advanced Materials and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-4-methylphenylboronic acid, a crucial building block in the development of novel pharmaceuticals and advanced electronic materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of this versatile compound. The guide emphasizes not only the procedural steps but also the chemical rationale behind them, aiming to equip the reader with a deep and applicable understanding of the subject matter.

Introduction: The Significance of this compound

This compound (CAS: 1621332-09-9) is an organoboron compound that has garnered significant interest in both academic and industrial research.[1] Its unique structural features—a difluorinated phenyl ring with a methyl group and a boronic acid moiety—confer desirable properties to molecules that incorporate this fragment.

In the realm of medicinal chemistry , the introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[2] The specific substitution pattern of this compound makes it a valuable component in the design of targeted therapies, particularly kinase inhibitors.[3]

In materials science , fluorinated organic molecules are integral to the development of high-performance organic light-emitting diodes (OLEDs) and other organic electronic devices.[4][5] The electronic properties imparted by the fluorine atoms can lead to improved charge transport and device stability.

This guide will focus on a robust and scalable synthetic route to this compound, providing detailed protocols and explaining the key chemical principles involved.

Strategic Synthesis Pathway: A Two-Step Approach

A prevalent and effective method for the synthesis of this compound is a two-step process.[6] This strategy involves the initial preparation of a key intermediate, 4-bromo-2,6-difluorotoluene, which is subsequently converted to the target boronic acid.

Synthesis_Pathway Start 1-Bromo-3,5-difluorobenzene Intermediate 4-Bromo-2,6-difluorotoluene Start->Intermediate Step 1: Directed ortho-Metalation & Methylation Product This compound Intermediate->Product Step 2: Lithium-Halogen Exchange & Borylation

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of the Key Intermediate, 4-Bromo-2,6-difluorotoluene

The first step of the synthesis focuses on the regioselective introduction of a methyl group onto the 1-bromo-3,5-difluorobenzene ring. This is achieved through a Directed ortho-Metalation (DoM) reaction, a powerful tool in synthetic organic chemistry for the functionalization of aromatic rings.[7][8]

Mechanistic Insight: The Power of Directed ortho-Metalation

Directed ortho-Metalation relies on the presence of a directing metalation group (DMG) on the aromatic ring. In the case of 1-bromo-3,5-difluorobenzene, the fluorine atoms can act as moderate DMGs.[9] However, for a more efficient and regioselective reaction, a strong lithium amide base such as lithium diisopropylamide (LDA) is employed.[6]

The mechanism proceeds as follows:

  • Coordination: The lithium ion of LDA coordinates to one of the fluorine atoms on the 1-bromo-3,5-difluorobenzene ring. This coordination increases the acidity of the adjacent ortho proton.

  • Deprotonation: The diisopropylamide anion then abstracts the now-activated proton at the C4 position, leading to the formation of a lithiated intermediate. The bromine atom also influences the regioselectivity of the deprotonation.[10]

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and readily reacts with an electrophile, in this case, methyl iodide, to introduce the methyl group at the C4 position.

DoM_Mechanism Reactant 1-Bromo-3,5-difluorobenzene LDA Intermediate Lithiated Intermediate Reactant->Intermediate Deprotonation Product 4-Bromo-2,6-difluorotoluene Methyl Iodide Intermediate->Product Methylation

Caption: Simplified mechanism of Directed ortho-Metalation and methylation.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorotoluene

This protocol is adapted from established patent literature.[6]

Materials and Equipment:

  • 1-Bromo-3,5-difluorobenzene

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • n-Hexane

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • Under an inert atmosphere, in a dry reaction flask, prepare lithium diisopropylamide (LDA) in situ by slowly adding a solution of n-butyllithium in hexanes to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • To the freshly prepared LDA solution, add 1-bromo-3,5-difluorobenzene dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified duration (e.g., 12 hours) to ensure complete lithiation.[6]

  • Slowly add methyl iodide to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding 1N hydrochloric acid to adjust the pH to 6-7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 4-bromo-2,6-difluorotoluene.

Table 1: Reaction Parameters for the Synthesis of 4-Bromo-2,6-difluorotoluene

ParameterValue/ConditionSource
Starting Material1-Bromo-3,5-difluorobenzene[6]
BaseLithium Diisopropylamide (LDA)[6]
ElectrophileMethyl Iodide[6]
SolventAnhydrous Tetrahydrofuran (THF)[6]
Temperature-78 °C[6]
Reaction Time12 hours[6]
Work-up1N HCl, Ethyl acetate extraction[6]
PurificationVacuum Distillation[6]

Step 2: Conversion to this compound

The second and final step involves the conversion of the brominated intermediate into the desired boronic acid. This is typically achieved through a lithium-halogen exchange reaction followed by trapping with a borate ester.[2]

Mechanistic Insight: Lithium-Halogen Exchange and Borylation

Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from organic halides.[11][12] The reaction is particularly favorable for aryl bromides.

  • Lithium-Halogen Exchange: 4-Bromo-2,6-difluorotoluene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. The more electropositive lithium atom readily exchanges with the bromine atom, forming the corresponding aryllithium species and n-butyl bromide.[11]

  • Borylation: The newly formed aryllithium is a powerful nucleophile that attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a boronate ester intermediate.

  • Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

Borylation_Mechanism Reactant 4-Bromo-2,6-difluorotoluene n-Butyllithium Intermediate1 Aryllithium Intermediate Reactant->Intermediate1 Li-Br Exchange Intermediate2 Boronate Ester Triisopropyl Borate Intermediate1->Intermediate2 Borylation Product This compound Acidic Hydrolysis Intermediate2->Product Hydrolysis

Caption: Simplified mechanism for the conversion of the intermediate to the boronic acid.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on a method described in the patent literature.[6]

Materials and Equipment:

  • 4-Bromo-2,6-difluorotoluene

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • n-Hexane

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • Under an inert atmosphere, dissolve 4-bromo-2,6-difluorotoluene in anhydrous THF in a dry reaction flask and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for a specified period (e.g., 3 hours) to ensure complete lithium-halogen exchange.[6]

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours (e.g., 12 hours).[6]

  • Carefully quench the reaction with 1N hydrochloric acid to adjust the pH to approximately 5.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by rinsing with n-hexane to obtain the target compound, this compound. Further purification can be achieved by recrystallization or column chromatography.[13]

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue/ConditionSource
Starting Material4-Bromo-2,6-difluorotoluene[6]
Reagentn-Butyllithium[6]
Boron SourceTriisopropyl Borate[6]
SolventAnhydrous Tetrahydrofuran (THF)[6]
Temperature-78 °C to Room Temperature[6]
Reaction Time~15 hours (total)[6]
Work-up1N HCl, Ethyl acetate extraction[6]
Purificationn-Hexane rinsing, Recrystallization[6][13]
Overall Yield70-78%[6]

Purification and Characterization

The purity of arylboronic acids is critical for their subsequent applications, especially in catalysis and pharmaceutical synthesis.[14]

Purification Techniques:

  • Recrystallization: This is a common method for purifying solid arylboronic acids. A suitable solvent system (e.g., ethyl acetate/hexane) is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[13]

  • Acid-Base Extraction: Boronic acids can be purified by dissolving the crude product in an organic solvent and extracting with a basic aqueous solution to form the boronate salt. The aqueous layer is then acidified to precipitate the purified boronic acid.[15]

  • Column Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel chromatography can be employed for purification. The use of a mobile phase containing a small amount of a polar solvent like acetone can be effective.[13] To prevent degradation on silica gel, some researchers have developed methods using silica gel pre-treated with boric acid.[16]

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR are invaluable for confirming the structure of the final product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Discovery and Materials Science

The utility of this compound is primarily demonstrated in its use as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

In Drug Discovery:

This boronic acid is a key component in the synthesis of complex organic molecules with potential therapeutic applications. For instance, it can be used to introduce the 3,5-difluoro-4-methylphenyl moiety into heterocyclic scaffolds, a common strategy in the development of kinase inhibitors for cancer therapy.[3][17]

In Materials Science:

In the field of organic electronics, this compound can be employed in the synthesis of novel materials for OLEDs . The electronic properties of the fluorinated aromatic ring can be fine-tuned to optimize the performance of the light-emitting or charge-transporting layers in these devices.[18]

Conclusion and Future Outlook

The synthesis of this compound presented in this guide is a reliable and scalable method for producing this valuable chemical intermediate. A thorough understanding of the underlying reaction mechanisms, particularly Directed ortho-Metalation and lithium-halogen exchange, is crucial for optimizing the reaction conditions and troubleshooting potential issues. As the demand for advanced pharmaceuticals and high-performance electronic materials continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research may focus on developing even more efficient and sustainable synthetic routes, potentially utilizing flow chemistry or alternative catalytic methods.[19]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physicochemical properties of 3,5-Difluoro-4-methylphenylboronic acid, a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies used for their determination.

Molecular Identity and Structural Characteristics

This compound is an organoboron compound featuring a phenyl ring substituted with two fluorine atoms, a methyl group, and a boronic acid moiety. The presence of these functional groups imparts unique electronic and steric properties that influence its reactivity, stability, and utility in various applications.

Table 1: Core Identification and Structural Data

ParameterValueSource(s)
IUPAC Name (3,5-difluoro-4-methylphenyl)boronic acid[1]
CAS Number 1621332-09-9[1]
Molecular Formula C₇H₇BF₂O₂[1]
Molecular Weight 171.94 g/mol [1]
SMILES CC1=C(F)C=C(B(O)O)C=C1F[1]

Thermal Properties: Melting Point Analysis

Table 2: Melting Points of Related Phenylboronic Acids

CompoundMelting Point (°C)
3,5-Difluorophenylboronic acid210-217
3-Fluoro-4-methylphenylboronic acid237
4-Fluoro-3-methylphenylboronic acid217

The melting points of these related compounds suggest that this compound is a high-melting solid, a characteristic typical of crystalline organic compounds with the potential for intermolecular hydrogen bonding through the boronic acid groups.

Experimental Insight: Determination of Melting Point

The melting point of a boronic acid can be determined using a standard capillary melting point apparatus. The causality behind this choice lies in its simplicity, accuracy for crystalline solids, and the small sample quantity required.

Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Profile: A Key Parameter for Application

The solubility of this compound in various solvents is a critical factor for its application in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, the general solubility behavior of phenylboronic acids can be extrapolated. Phenylboronic acids are generally soluble in polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride[2]. The introduction of fluorine atoms can further influence solubility.

Table 3: Expected Solubility of this compound

Solvent ClassExpected SolubilityRationale
Polar Aprotic (e.g., Acetone, Ethyl Acetate)HighCapable of hydrogen bonding with the boronic acid moiety.
Ethers (e.g., Diethyl ether, THF)Moderate to HighCan act as hydrogen bond acceptors.
Alcohols (e.g., Methanol, Ethanol)Moderate to HighCan form esters with the boronic acid, enhancing solubility.
Aromatic Hydrocarbons (e.g., Toluene)Low to ModeratePrimarily van der Waals interactions.
Aliphatic Hydrocarbons (e.g., Hexane)Very LowLack of favorable intermolecular interactions.
Water LowThe hydrophobic phenyl ring counteracts the hydrophilic boronic acid group.
Experimental Workflow: Determining Solubility

A common method for determining the solubility of a compound is the isothermal equilibrium method. This approach is chosen for its accuracy and ability to provide quantitative data.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent. B Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium. A->B Establish equilibrium C Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. B->C Isolate saturated solution D Analyze a known aliquot of the clear supernatant by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration. C->D Quantify solute G BoronicAcid 3 x this compound Boroxine Boroxine (Trimeric Anhydride) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water {3 x H₂O} G Reactants This compound + R-X (Aryl/Vinyl Halide) Catalyst Pd Catalyst + Base Reactants->Catalyst Reaction Conditions Product Coupled Product + Borate Salt Catalyst->Product C-C Bond Formation

References

An In-depth Technical Guide to 3,5-Difluoro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast array of fluorinated reagents, 3,5-Difluoro-4-methylphenylboronic acid has emerged as a critical intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of this versatile compound, from its fundamental properties to its applications in cutting-edge research.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1621332-09-9 .[1][4][5][6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1621332-09-9[1][4][5][6][7][8]
Molecular Formula C₇H₇BF₂O₂[5][7]
Molecular Weight 171.94 g/mol [5][7]
IUPAC Name (3,5-difluoro-4-methylphenyl)boronic acid[5][7]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[5][7]
SMILES CC1=C(F)C=C(B(O)O)C=C1F[5][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and scalable method involves the use of 1-bromo-3,5-difluorobenzene as a starting material.[5] This approach leverages organolithium chemistry to introduce the boronic acid functionality.

Synthetic Workflow Overview

G A 1-Bromo-3,5-difluorobenzene B Lithiation with LDA A->B -78 °C C Methylation with Methyl Iodide B->C D 4-Bromo-2,6-difluorotoluene C->D Acidic Workup E Lithium-Halogen Exchange with n-BuLi D->E -78 °C F Borylation with Triisopropyl borate E->F G Hydrolysis F->G Acidic Workup H This compound G->H

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol is based on established synthetic transformations and principles outlined in the literature.[5]

Part 1: Synthesis of 4-Bromo-2,6-difluorotoluene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3,5-difluorobenzene. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Formation of Lithium Diisopropylamide (LDA): In a separate flask, prepare LDA by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Lithiation: Cool the solution of 1-bromo-3,5-difluorobenzene to -78 °C and slowly add the freshly prepared LDA solution. Stir the mixture at this temperature for the specified time to ensure complete lithiation.

  • Methylation: Add methyl iodide to the reaction mixture at -78 °C. Allow the reaction to proceed.

  • Quenching and Extraction: Quench the reaction with a dilute acid solution and allow it to warm to room temperature. Extract the product with an organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-bromo-2,6-difluorotoluene, can be purified by distillation.

Part 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the purified 4-bromo-2,6-difluorotoluene in anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C and slowly add n-butyllithium. Stir the mixture at this temperature to facilitate the lithium-halogen exchange.

  • Borylation: Add triisopropyl borate to the reaction mixture at -78 °C.

  • Hydrolysis and Workup: Allow the reaction to slowly warm to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to a pH of 5-6. Extract the product with ethyl acetate.

  • Purification and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or rinsing with a non-polar solvent like n-hexane to yield this compound as a solid.[5]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[1][10]

The Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R¹-Pd(II)-X (Oxidative Addition) Pd(0)Ln->R1-Pd(II)-X R¹-X R1-Pd(II)-OR2 R¹-Pd(II)-OR² (Ligand Exchange) R1-Pd(II)-X->R1-Pd(II)-OR2 Base R1-Pd(II)-R2 R¹-Pd(II)-R² (Transmetalation) R1-Pd(II)-OR2->R1-Pd(II)-R2 R²-B(OH)₂ R1-Pd(II)-R2->Pd(0)Ln Regeneration R1-R2 R¹-R² (Product) R1-Pd(II)-R2->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle, typically 1-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the 3,5-difluoro-4-methylphenyl moiety into drug candidates can offer several advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the in vivo half-life of a drug molecule.[1]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes.[1]

  • Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be exploited to achieve higher binding affinity and selectivity for a biological target.

Phenylboronic acids, in general, are being explored for their potential in various therapeutic areas due to their unique chemical properties.[11]

Safety and Handling

Organoboron compounds, including this compound, should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13]

  • Inhalation: Avoid inhaling the dust. In case of dust formation, use a respirator.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique electronic and steric properties, conferred by the difluoro and methyl substitution pattern, make it an attractive component for fine-tuning molecular properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its potential in their work.

References

An In-depth Technical Guide to 3,5-Difluoro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3,5-Difluoro-4-methylphenylboronic acid. It delves into its molecular structure, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Introduction: Strategic Importance in Synthesis

This compound is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents, make it a strategic reagent, particularly in palladium-catalyzed cross-coupling reactions. Boronic acids, in general, have seen a dramatic rise in use in medicinal chemistry, culminating in five FDA-approved drugs containing this moiety, underscoring the importance of understanding these reagents.[1] This guide provides an in-depth examination of its structure, synthesis, and reactivity, offering a foundation for its effective application in complex molecule synthesis and drug discovery endeavors.[1]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the arrangement of its substituents on the phenyl ring. The two electron-withdrawing fluorine atoms positioned ortho to the boronic acid group significantly influence the molecule's electronic properties, while the methyl group at the para position provides steric bulk and electron-donating character.

Key Identifiers and Properties

A summary of the essential data for this compound is presented below.

PropertyValueReference
IUPAC Name (3,5-difluoro-4-methylphenyl)boronic acid[2]
CAS Number 1621332-09-9[2][3]
Molecular Formula C7H7BF2O2[2][3]
Molecular Weight 171.94 g/mol [2][3]
SMILES CC1=C(F)C=C(B(O)O)C=C1F[2]
Purity Typically ≥95%[2]
Storage Sealed in dry, 2-8°C[3]

This data is compiled from publicly available chemical supplier information.

Structural Influence on Reactivity

The strategic placement of the substituents is not incidental; it is designed to modulate reactivity.

  • Fluorine Atoms: The strong electron-withdrawing nature of the two fluorine atoms increases the Lewis acidity of the boron center. This can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions, a critical step in the catalytic cycle.

  • Methyl Group: The para-methyl group provides a degree of steric hindrance and has an electron-donating effect, which can influence the regioselectivity and overall reaction kinetics in cross-coupling processes.

This interplay of electronic and steric effects makes this reagent a nuanced tool for synthetic chemists aiming to achieve specific outcomes.

Synthesis and Mechanistic Considerations

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.[4]

Representative Synthetic Protocol

A common and scalable synthetic route begins with 1-bromo-3,5-difluorobenzene.[4] The following protocol is based on established patent literature.[4]

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene

  • Under an inert nitrogen atmosphere, cool a solution of lithium diisopropylamide (LDA) in an appropriate solvent to -78°C.

  • Slowly add 1-bromo-3,5-difluorobenzene (1.0 eq). Stir the reaction mixture at -78°C for 12 hours.

  • Add methyl iodide (1.1 eq) and allow the reaction to proceed.

  • Quench the reaction and adjust the pH to 6-7 with 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by distillation to yield 4-bromo-2,6-difluorotoluene.

Step 2: Borylation to form this compound

  • In a nitrogen environment, dissolve the 4-bromo-2,6-difluorotoluene (1.0 eq) in an anhydrous solvent (e.g., THF) and cool to -78°C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 12 hours to form the organolithium intermediate.

  • Add triisopropyl borate (1.05 eq) and allow the mixture to slowly warm to room temperature.

  • Acidify the solution to pH 5-6 with 1N HCl to hydrolyze the borate ester.

  • Extract with ethyl acetate. The solvent is removed via rotary evaporation.

  • The crude product is rinsed with n-hexane to yield the target compound with a reported yield of 70-78%.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Borylation cluster_2 Purification A 1-Bromo-3,5-difluorobenzene B Reaction with LDA and Methyl Iodide (-78°C, 12h) A->B C 4-Bromo-2,6-difluorotoluene B->C D Lithiation with n-BuLi (-78°C, 12h) C->D E Reaction with Triisopropyl Borate D->E F Acidic Workup (HCl) E->F G Crude Product F->G H Extraction (Ethyl Acetate) G->H I Solvent Evaporation H->I J Hexane Rinse I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The unique substitution pattern of this compound makes it a valuable building block for synthesizing complex pharmaceutical intermediates.[5][6]

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture thoroughly with nitrogen or argon.

  • Heat the reaction mixture (typically 80-100°C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the biaryl product.

Catalytic Cycle and Influence of Substituents

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights where the properties of the boronic acid are crucial.

Suzuki_Cycle Catalytic cycle of the Suzuki-Miyaura reaction. pd0 Pd(0)L2 pd_complex1 R1-Pd(II)-X L2 pd0->pd_complex1 R1-X step1 Oxidative Addition pd_complex2 R1-Pd(II)-R2 L2 pd_complex1->pd_complex2 [R2-B(OH)2] step2 Transmetalation pd_complex2->pd0 R1-R2 step3 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Transmetalation step is where the Lewis acidity of the boronic acid, enhanced by the two fluorine atoms, plays a key role. A more electrophilic boron center facilitates the transfer of the aryl group (R²) from boron to the palladium(II) complex.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is paramount. While specific data for this exact compound is limited, information for structurally similar phenylboronic acids provides a strong basis for safe handling protocols.

  • Hazards: Phenylboronic acids are typically classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Work in a well-ventilated area or a chemical fume hood.[10]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][8]

    • Inhalation: Move the person to fresh air.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] For long-term stability, refrigeration (2-8°C) is recommended.[3] Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, so keeping them in a dry environment is critical.

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its value lies in the precise arrangement of its fluoro and methyl substituents, which provides a unique combination of electronic and steric properties that can be exploited to control reactivity and selectivity in organic synthesis. A thorough understanding of its structure, synthesis, and handling is essential for its successful application in the development of novel pharmaceuticals and advanced materials.

References

"3,5-Difluoro-4-methylphenylboronic acid safety data sheet"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-methylphenylboronic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard safety data sheet (SDS), this guide synthesizes available data with field-proven insights to explain the causality behind experimental choices, ensuring a self-validating system of protocols for safe and effective use.

Core Chemical Identity and Hazard Synopsis

This compound is a key building block in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its unique electronic and structural properties, conferred by the difluoro and methyl groups, make it a valuable reagent in the synthesis of complex molecules for pharmaceuticals and electronic materials.[1][2] However, its utility is matched by a need for rigorous handling protocols rooted in its chemical nature.

While a specific, comprehensive safety data sheet for CAS number 1621332-09-9 is not widely published, a robust safety profile can be constructed by examining structurally analogous compounds and the general reactivity of the arylboronic acid class. The primary hazards associated with similar fluorinated phenylboronic acids are skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5] Furthermore, the entire class of arylboronic acids warrants careful toxicological consideration due to findings of weak mutagenicity in certain assays.[6]

Identifier Value
IUPAC Name (3,5-difluoro-4-methylphenyl)boronic acid[7]
CAS Number 1621332-09-9[7][8]
Molecular Formula C₇H₇BF₂O₂[7]
Molecular Weight 171.94 g/mol [7]
SMILES CC1=C(F)C=C(B(O)O)C=C1F[7]

The Chemistry of Risk: Understanding Arylboronic Acid Behavior

A core principle of laboratory safety is understanding the inherent chemical properties of a substance. For arylboronic acids, two key behaviors dictate handling and storage protocols: the propensity to form cyclic anhydrides (boroxines) and the potential for protodeboronation.

Boroxine Formation: Arylboronic acids can readily dehydrate to form stable, six-membered cyclic anhydrides known as boroxines.[9] This process is often a reversible equilibrium. Consequently, commercial arylboronic acids frequently exist as a mixture of the free acid and its boroxine, with varying amounts of water.[9] This has practical implications:

  • Physical State: The material may not be a uniform, free-flowing powder, affecting weighing and transfer operations.

  • Stoichiometry: The presence of the anhydride form means the effective molecular weight of the reagent can differ from the monomeric acid, a critical consideration for precise reaction stoichiometry.

  • Hygroscopicity: The equilibrium with water makes these compounds hygroscopic, necessitating storage in dry, inert conditions to maintain integrity.[10][11]

Protodeboronation: This is a decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be accelerated by factors such as heat, the presence of water, and acidic or basic conditions.[6] For researchers, this means that improper reaction conditions or prolonged storage can lead to the degradation of the starting material, impacting reaction yield and purity.

Hazard Identification and GHS Classification (Extrapolated)

Based on the data available for closely related compounds like 3-Fluoro-4-methylphenylboronic acid and 3,4-Difluorophenylboronic acid, the following GHS classification is anticipated for this compound.[3][4][5] This represents a scientifically grounded yet precautionary approach in the absence of specific test data.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

Signal Word: Warning [3][4]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust.[12][13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][14]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves layering engineering controls, personal protective equipment, and stringent procedural discipline.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of dust particles.[5] Eyewash stations and safety showers must be readily accessible.[3][13]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Assess Task: Handling this compound task_type Nature of Task? start->task_type weighing Standard PPE: - Nitrile Gloves - Safety Goggles (EN 166) - Lab Coat task_type->weighing Weighing Solid (in fume hood) solution Enhanced PPE: - Standard PPE - Face Shield (if splash risk) task_type->solution Solution Transfer & Reaction Setup spill Emergency PPE: - Double Gloves - Chemical Splash Goggles - Face Shield - Impervious Apron/Suit - Dust Respirator task_type->spill Spill / Aerosol Generation Risk

Caption: PPE selection workflow based on the assessed risk of the handling task.

Detailed Protocol: Weighing and Transferring Solid Reagent

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation: Don all required PPE as determined by the workflow diagram (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is functioning correctly.

  • Staging: Place a clean, anti-static weigh boat, a spatula, the reagent container, and a labeled receiving flask inside the fume hood.

  • Tare: Place the empty weigh boat on the analytical balance and tare the weight.

  • Dispensing: Carefully open the reagent container. Using a clean spatula, slowly transfer the approximate amount of solid to the weigh boat. Avoid any rapid movements that could generate dust. Close the main reagent container immediately.

  • Weighing: Record the precise weight of the solid.

  • Transfer: Carefully pick up the weigh boat and gently pour the solid into the receiving flask. If necessary, use a solvent from the planned reaction (e.g., THF, Dioxane) to rinse the weigh boat and ensure a complete, quantitative transfer.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., disposable gloves) in the appropriate solid chemical waste container. Wipe down the spatula and the balance surface with a damp cloth.

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][4]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][14]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, seek medical attention.[3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

  • Fire Fighting: This material is not flammable, but thermal decomposition can produce hazardous gases including carbon oxides, hydrogen fluoride, and boron oxides.[3] Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide or dry chemical powder. Firefighters should wear self-contained breathing apparatus (SCBA).[3]

Accidental Release Workflow

Spill_Response spill Spill Detected (Solid Powder) evacuate Alert Personnel & Evacuate Immediate Area spill->evacuate ppe Don Emergency PPE: - Respirator - Goggles - Gloves evacuate->ppe contain Prevent Dust Spread: Cover with plastic sheet or gently wet with water ppe->contain collect Collect Material: Sweep up carefully into a labeled waste container contain->collect clean Decontaminate Area: Wash surface with soap and water collect->clean dispose Dispose of Waste (including PPE) as Hazardous Material clean->dispose

Caption: Step-by-step workflow for responding to an accidental solid spill.

Storage and Stability

Proper storage is essential to maintain the chemical's purity and prevent degradation.

  • Conditions to Avoid: Avoid exposure to moisture, excess heat, and dust formation.[3][10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][10][14]

  • Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14] For long-term stability and to minimize degradation, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is the best practice.

Toxicological Profile and Genotoxicity Considerations

For professionals in drug development, understanding the toxicological profile of a reagent is paramount, as residual amounts could carry over into an Active Pharmaceutical Ingredient (API).

While specific toxicological data for this compound is scarce, the broader class of arylboronic acids has been identified as potentially weakly mutagenic in microbial assays (Ames test).[6] This finding suggests that arylboronic acids may be considered potential genotoxic impurities (PGIs).[6]

Implications for Drug Development:

  • Impurity Control: Regulatory agencies may require strict control over residual levels of the arylboronic acid in the final API.

  • Process Optimization: The best strategy for control is often to ensure the complete decomposition or removal of the unreacted boronic acid during the reaction workup and purification stages.[6] Methods for scavenging or removing residual boronic acids include basic washes, complexation with diethanolamine, or selective crystallization.[6]

This underscores the importance of developing robust analytical methods to detect and quantify trace levels of this reagent in the final product stream.

References

A Technical Guide to (3,5-Difluoro-4-methylphenyl)boronic acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The (3,5-difluoro-4-methylphenyl)boronic acid moiety, in particular, has emerged as a valuable building block. Its unique electronic signature—stemming from the potent electron-withdrawing effects of the two fluorine atoms ortho to the boronic acid group, combined with the electron-donating methyl group—offers chemists a powerful tool for fine-tuning molecular interactions and improving metabolic stability.[1][2]

This technical guide provides an in-depth exploration of (3,5-difluoro-4-methylphenyl)boronic acid, its chemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity and provide a field-proven protocol for its application in the synthesis of complex organic molecules, particularly those relevant to drug discovery.

Core Properties and Specifications

(3,5-Difluoro-4-methylphenyl)boronic acid is a white to off-white solid, valued for its stability and reactivity in a variety of synthetic transformations. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name (3,5-difluoro-4-methylphenyl)boronic acid[3]
CAS Number 1621332-09-9[3][4]
Molecular Formula C₇H₇BF₂O₂[3]
Molecular Weight 171.94 g/mol [3][4]
SMILES CC1=C(F)C=C(B(O)O)C=C1F[3]
Appearance White to off-white solid
Storage Conditions Sealed in dry, 2-8°C[4]

The Power of Fluorine in Drug Design

The presence of fluorine in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" in a molecule, increasing its half-life and bioavailability.[1][2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of a ligand to its receptor.

  • Modulation of pKa: The introduction of electron-withdrawing fluorine atoms can lower the pKa of nearby basic functional groups. This can improve a compound's solubility and membrane permeability, which is crucial for oral bioavailability and reaching intracellular targets.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a particularly valuable property for developing drugs that target the central nervous system.

The 3,5-difluoro substitution pattern on the phenyl ring of the title compound provides a potent combination of these effects, making it a highly sought-after building block for the synthesis of next-generation therapeutics, especially in the field of kinase inhibitors.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. (3,5-Difluoro-4-methylphenyl)boronic acid is an excellent substrate for these reactions, enabling the direct installation of the 3,5-difluoro-4-methylphenyl motif onto a variety of molecular scaffolds.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Organohalide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3,5-Difluoro-4-methylphenyl)boronic acid with a generic aryl bromide. This procedure is based on established methods for similar couplings and should be optimized for specific substrates.

Materials and Reagents
  • (3,5-Difluoro-4-methylphenyl)boronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), (3,5-difluoro-4-methylphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Aryl Bromide, Boronic Acid, and Base inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat to 80-100 °C and Stir catalyst->heat monitor 6. Monitor by TLC / LC-MS heat->monitor workup 7. Cool, Dilute, and Wash purify 8. Dry and Purify by Chromatography workup->purify product Final Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

(3,5-Difluoro-4-methylphenyl)boronic acid is a strategically important building block for the synthesis of complex organic molecules. The presence of the difluoro-methyl substitution pattern provides a unique combination of electronic and steric properties that are highly advantageous in the design of pharmaceuticals and advanced materials. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, ensures its continued and expanding role in both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists looking to leverage the unique properties of this versatile reagent.

References

A Technical Guide to 3,5-Difluoro-4-methylphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the precise installation of fluorinated motifs is a cornerstone of molecular design. Fluorine's unique electronic properties—high electronegativity, ability to form strong C-F bonds, and capacity to modulate pKa and lipophilicity—make it an invaluable tool for optimizing drug candidates and advanced materials. 3,5-Difluoro-4-methylphenylboronic acid (CAS No. 1621332-09-9) has emerged as a critical building block for introducing the 3,5-difluoro-4-methylphenyl group, a moiety of growing importance in the development of targeted therapeutics, particularly kinase inhibitors.

This guide serves as a technical resource for researchers, providing an in-depth analysis of sourcing, quality control, and application of this versatile reagent, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Section 1: Sourcing and Supplier Evaluation

The reliability of any synthetic endeavor begins with the quality of the starting materials. For this compound, a number of commercial suppliers are available, each with varying grades and specifications.

Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several key sources for this compound. Reputable suppliers provide comprehensive documentation and transparent quality metrics.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierProduct NumberStated PurityCAS Number
BLD PharmBD326803≥95%1621332-09-9
AChemBlockN25941≥95%1621332-09-9
Frontier Specialty ChemicalsD13916High Purity (exact % not specified)1621332-09-9
Sigma-AldrichCIAH987F1DC9Not Specified1621332-09-9

Note: Purity levels and availability are subject to batch-to-batch variability and should be confirmed with the supplier at the time of ordering.

The Criticality of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when procuring high-quality reagents. It is the primary tool for verifying the identity and purity of the material and for understanding its potential impurity profile.

Key Parameters to Scrutinize on a CoA:

  • Purity (Assay): Typically determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). For most applications, a purity of ≥95% is acceptable, though more sensitive reactions may require ≥98%.

  • Identity Confirmation: Proton (¹H) and Carbon (¹³C) NMR data should be provided and consistent with the expected structure.

  • Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify residual solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration. The presence of excess water can affect reaction stoichiometry and efficiency.

  • Inorganic Impurities: The most common impurity in boronic acids is the corresponding boronic anhydride (a trimeric boroxine). While often present in varying amounts, its presence is not always detrimental as it can be converted back to the boronic acid under basic reaction conditions.

  • Protodeboronation Product: The presence of 1,3-difluoro-2-methylbenzene, the product of C-B bond cleavage, should be minimal.

While a generic CoA for this specific compound is not publicly available, reputable suppliers like BLD Pharm and Sigma-Aldrich provide batch-specific CoAs upon request, which is a critical step in the procurement process[1].

Section 2: Quality Control and In-House Validation

Upon receipt of the material, it is prudent for the research scientist to perform in-house validation to confirm the identity and purity stated on the CoA.

¹H NMR Spectroscopy: The First Line of Verification

Proton NMR provides a rapid and definitive confirmation of the molecule's structure. For this compound, the spectrum is expected to be relatively simple and characteristic.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • A singlet for the methyl (CH₃) protons.

  • A multiplet (likely a triplet due to coupling with the two equivalent fluorine atoms) for the two aromatic protons.

  • A broad singlet for the boronic acid -B(OH)₂ protons, which may exchange with residual water in the solvent.

Understanding Potential Impurities

The primary impurity to be aware of is the trimeric anhydride, a boroxine. This forms through the dehydration of the boronic acid. Its presence can be detected by NMR and Mass Spectrometry. Another potential issue is protodeboronation, where the C-B bond is cleaved, particularly under harsh acidic or basic conditions, to yield the corresponding arene.

Caption: Key species in quality assessment.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of C-C bonds to construct biaryl systems. The fluorine atoms adjacent to the boronic acid moiety can influence reactivity, and reaction conditions should be chosen accordingly.

Mechanistic Rationale for Reagent Selection

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions.

Suzuki_Miyaura_Cycle A Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X B Transmetalation Ar'-B(OH)2 + Base -> Ar'-B(OH)3- Ar-Pd(II)-X + Ar'-B(OH)3- -> Ar-Pd(II)-Ar' A->B Boronic Acid (Ar'-B(OH)2) Base C Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) B->C D Pd(0) Catalyst C->D Product (Ar-Ar') D->A Aryl Halide (Ar-X)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Catalyst: A Palladium(0) source is required. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species. The choice of ligand (e.g., dppf, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic steps.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center[2]. Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can significantly impact reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is frequently used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Field-Proven Experimental Protocol

The following protocol is adapted from the supplementary information of a study by C. G. Piscitelli et al. in the Journal of Medicinal Chemistry, which utilized this compound for the synthesis of kinase inhibitors. This represents a validated, peer-reviewed methodology.

Reaction: Suzuki-Miyaura coupling of 4-iodo-1H-pyrrolo[2,3-b]pyridine with this compound.

Materials:

  • 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add 4-iodo-1H-pyrrolo[2,3-b]pyridine, this compound, PdCl₂(dppf), and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for the time determined by reaction monitoring (e.g., 4-12 hours).

  • Work-up: Upon completion (as monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation and Causality:

  • Why 1.5 equivalents of boronic acid? Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling of the aryl halide or degradation of the boronic acid.

  • Why PdCl₂(dppf)? This is a robust, air-stable Pd(II) precatalyst that is highly effective for a wide range of Suzuki couplings, including those with heteroaromatic halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties.

  • Why K₂CO₃? Potassium carbonate is a moderately strong base, effective for activating the boronic acid without being so harsh as to cause significant degradation of sensitive functional groups.

  • Why degassed solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, hindering or halting the catalytic cycle. Degassing the solvents removes dissolved oxygen.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a high-value reagent for the synthesis of complex molecules in drug discovery and materials science. A successful outcome is predicated on careful sourcing from reputable suppliers, verification of quality through documents like the Certificate of Analysis, and the application of robust, well-understood reaction protocols like the Suzuki-Miyaura coupling. By understanding the causality behind reagent choice and procedural steps, researchers can confidently and reproducibly incorporate this strategic building block into their synthetic campaigns.

References

Introduction: The Versatile Role of the Boronic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Phenylboronic Acids: Synthesis, Properties, and Advanced Applications

Substituted phenylboronic acids, a class of organoboron compounds, have transitioned from niche reagents to indispensable tools across the chemical and biomedical sciences. Characterized by a phenyl ring attached to a B(OH)₂ group, their utility is rooted in the unique electronic properties of the boron atom. As mild Lewis acids, they are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for a multitude of applications.[1][2][3] The true versatility of these molecules, however, lies in two key reactivities: their pivotal role in palladium-catalyzed cross-coupling reactions and their ability to form reversible covalent bonds with diols.[3][4]

Initially brought to prominence through the Nobel Prize-winning Suzuki-Miyaura reaction, phenylboronic acids are fundamental for constructing carbon-carbon bonds, a cornerstone of modern organic synthesis and drug manufacturing.[5][6][7] Beyond this, their capacity for diol recognition has opened new frontiers in medicinal chemistry, leading to the development of sophisticated sensors for biological sugars like glucose, and advanced drug delivery systems that can target specific cell types.[8][9][10] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, physicochemical properties, and cutting-edge applications of substituted phenylboronic acids, offering field-proven insights into their practical implementation.

PART 1: Physicochemical Properties and the Influence of Substitution

The reactivity and function of a phenylboronic acid are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents modulate the electronic environment of the boron atom, directly impacting its Lewis acidity (pKa), stability, and performance in chemical transformations.

Lewis Acidity (pKa): Phenylboronic acids are Lewis, not Brønsted, acids. In aqueous media, the trigonal planar boron atom reacts with a hydroxide ion to form a more stable, anionic tetrahedral boronate species.[11][12] The pKa of unsubstituted phenylboronic acid is approximately 8.8.[2][13] Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the Lewis acidity of the boron atom, making it more electrophilic and thus lowering the pKa. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity, raising the pKa.[13] This tunable acidity is critical for applications in sensing and catalysis, where the equilibrium between the neutral and anionic forms governs the binding and activation of substrates.

Structural Properties and Stability: In the solid state, phenylboronic acids often form hydrogen-bonded dimeric or polymeric networks.[14] The introduction of substituents, particularly at the ortho position, can disrupt this network and influence solubility and crystal packing.[15] An ortho substituent can also form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can stabilize the molecule and alter its reactivity.[13][15] While generally stable, a key challenge in the clinical application of boronic acids is their susceptibility to oxidation, particularly by reactive oxygen species like hydrogen peroxide, which can lead to metabolic instability.[16]

The table below summarizes the effect of common substituents on the core properties of phenylboronic acid.

Substituent GroupPositionEffect on pKaRationaleImpact on Application
-NO₂ (Nitro)meta, paraDecrease (↑ Acidity)Strong electron-withdrawing effect increases Lewis acidity of boron.Enhances catalytic activity in some reactions; modifies binding affinity in sensors.
-CF₃ (Trifluoromethyl)meta, paraDecrease (↑ Acidity)Strong inductive electron-withdrawing effect.[13]Useful for creating more potent catalysts and higher-affinity sensors.
-OCH₃ (Methoxy)ortho, paraIncrease (↓ Acidity)Electron-donating resonance effect decreases Lewis acidity.Can improve performance in Suzuki coupling by facilitating the transmetalation step.
-F (Fluoro)orthoDecrease (↑ Acidity)An ortho-fluoro group can stabilize the tetrahedral boronate through an intramolecular hydrogen bond.[15]Exploited in designing highly selective saccharide sensors.

PART 2: Synthesis of Substituted Phenylboronic Acids

The accessibility of substituted phenylboronic acids is a key driver of their widespread use. Several robust synthetic methodologies exist, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. The complexity and cost of synthesis can, however, be a challenge for widespread adoption in some markets.[17]

Common Synthetic Pathways
  • Grignard and Organolithium Routes: The most traditional method involves the reaction of an aryl Grignard reagent (ArMgX) or an aryllithium (ArLi) with a trialkyl borate ester, such as trimethyl borate B(OMe)₃, at low temperatures. This is followed by acidic hydrolysis to yield the desired phenylboronic acid.[2][18] While versatile, the Grignard route can be slow and give low yields for certain substrates, and the use of expensive and hazardous organolithium compounds can be a drawback for industrial-scale synthesis.[19]

  • Palladium-Catalyzed Borylation: A more modern and highly efficient approach is the palladium-catalyzed cross-coupling of aryl halides (Ar-X) or triflates (Ar-OTf) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This reaction, often referred to as the Miyaura borylation, offers excellent functional group tolerance and is a cornerstone of contemporary organic synthesis.[18]

  • Iridium-Catalyzed C-H Borylation: For direct and atom-economical synthesis, iridium-catalyzed C-H activation and borylation has emerged as a powerful technique. This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, bypassing the need for pre-functionalized aryl halides.[18]

G cluster_0 Synthetic Pathways to Substituted Phenylboronic Acids cluster_1 Methodologies ArylHalide Aryl Halide / Triflate (Ar-X / Ar-OTf) Miyaura Miyaura Borylation (Pd Catalyst, B₂pin₂) ArylHalide->Miyaura Cross-Coupling ArylOrganometallic Aryl Grignard / Lithiate (Ar-MgX / Ar-Li) Grignard Organometallic Route (B(OR)₃, then H₃O⁺) ArylOrganometallic->Grignard Nucleophilic Attack Arene Arene (Ar-H) CH_Borylation C-H Borylation (Ir Catalyst, B₂pin₂) Arene->CH_Borylation Direct Functionalization Product Substituted Phenylboronic Acid / Ester Miyaura->Product Grignard->Product CH_Borylation->Product

Caption: Key synthetic routes to substituted phenylboronic acids.

Experimental Protocol: General Synthesis via Miyaura Borylation

This protocol provides a representative procedure for the synthesis of an arylboronic ester, which can be subsequently hydrolyzed to the boronic acid if desired.

Objective: To synthesize 4-methoxyphenylboronic acid pinacol ester from 4-bromoanisole.

Materials:

  • 4-bromoanisole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoanisole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Causality Insight: The base (KOAc) is crucial for the transmetalation step in the catalytic cycle. The dppf ligand on the palladium catalyst provides stability and promotes the desired reactivity.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-methoxyphenylboronic acid pinacol ester.

  • (Optional) Hydrolysis: To obtain the free boronic acid, the pinacol ester can be stirred with an aqueous acid solution (e.g., 2M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and crystallization.

PART 3: Key Applications in Research and Development

The unique reactivity of substituted phenylboronic acids makes them indispensable in several high-value applications, from large-scale synthesis to precision medicine.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide or triflate.[20] It is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals, agrochemicals, and advanced materials.[5][6] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the generation of non-toxic boron-containing byproducts.[6]

Mechanism: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[5][21]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide and forming a new R¹-Pd(II)-R² complex. The base activates the boronic acid, forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.[20]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reagents1 R¹-X (Aryl Halide) Reagents1->OxAdd Reagents2 R²-B(OH)₂ + Base Reagents2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid Catalysis

Beyond being reagents, boronic acids can themselves act as mild, metal-free Lewis acid catalysts.[22][23] This type of catalysis, often termed Boronic Acid Catalysis (BAC), leverages the ability of the boron atom to reversibly form covalent bonds with hydroxyl-containing functional groups, such as carboxylic acids and alcohols.[12][24] This interaction activates the substrate towards nucleophilic attack, enabling reactions like direct amidation and esterification under mild conditions, which avoids the need for wasteful stoichiometric activating agents.[24][25]

Mechanism of Catalytic Amidation: In the direct formation of an amide from a carboxylic acid and an amine, the boronic acid catalyst first condenses with the carboxylic acid to form a reactive acylboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst.[25]

Saccharide Sensing for Diagnostics

A cornerstone of the biomedical application of phenylboronic acids is their ability to reversibly bind with molecules containing cis-1,2- or 1,3-diol functionalities, a structural motif ubiquitous in saccharides (sugars).[4][26] This interaction is highly pH-dependent. At physiological or slightly alkaline pH, the boronic acid (trigonal) exists in equilibrium with its boronate form (tetrahedral). The tetrahedral boronate form binds much more strongly to diols, forming a cyclic boronate ester.[4]

This property has been extensively exploited to design fluorescent sensors for glucose monitoring in diabetes management.[8][26] In a typical design, a phenylboronic acid receptor is linked to a fluorophore. When the boronic acid binds to glucose, the change in the electronic environment around the boron atom modulates the fluorescence output (either quenching or enhancing it), providing a readable signal proportional to the glucose concentration.[8][27]

Caption: pH-dependent equilibrium of boronic acid binding to a diol.

Drug Delivery and Targeted Cancer Therapy

The unique binding properties of phenylboronic acids are being harnessed to create "smart" drug delivery systems.[9][28][29] One of the most promising strategies involves targeting sialic acid, a sugar that is often overexpressed on the surface of cancer cells.[30][31] Nanoparticles functionalized with phenylboronic acid can selectively bind to these sialic acid residues, leading to enhanced accumulation of the therapeutic payload at the tumor site and increased cellular uptake by cancer cells.[30][32][33] This active targeting approach can improve therapeutic efficacy while minimizing side effects on healthy tissues.[32][33][34]

Furthermore, PBA-based materials can be designed to be stimuli-responsive. For example, drug-loaded nanoparticles can be engineered to release their contents in response to the high levels of reactive oxygen species (ROS) or the lower pH characteristic of the tumor microenvironment.[10][33]

PART 4: Challenges and Future Perspectives

Despite their immense utility, the development of phenylboronic acid-based systems faces several challenges. The primary hurdle for therapeutic applications is metabolic stability, as the C-B bond can be susceptible to oxidative cleavage in vivo.[16] This has spurred research into developing more robust derivatives, such as benzoxaboroles, which exhibit greater stability towards oxidation.[16] Another challenge is achieving high selectivity for a specific saccharide in a complex biological milieu, as many sugars contain diol motifs.[8]

Future research will likely focus on:

  • Developing next-generation catalysts for even more efficient and sustainable synthesis of boronic acids.

  • Designing highly selective boronic acid-based sensors for a wider range of clinically relevant biomarkers beyond glucose.[10]

  • Integrating PBA functionalities into multi-responsive, "closed-loop" therapeutic systems that can both sense a biomarker and deliver a precise therapeutic response in real-time.[10]

  • Expanding the library of metabolically stable boronic acid pharmacophores for direct use as therapeutic agents.[11][35]

Conclusion

Substituted phenylboronic acids are a remarkable class of molecules whose importance in science and technology continues to grow. From their foundational role in constructing complex organic molecules via the Suzuki-Miyaura coupling to their sophisticated use in diagnostic sensors and targeted drug delivery, their versatility is unparalleled. A deep understanding of how substituents influence their physicochemical properties is crucial for rationally designing new catalysts, sensors, and therapeutic systems. As researchers continue to address challenges such as metabolic stability and binding selectivity, the impact of substituted phenylboronic acids on drug development and precision medicine is poised to expand even further.

References

The Strategic Advantage of Fluorine: A Technical Guide to the Electronic Effects in Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced manipulation of molecular properties is paramount to innovation. Among the tools available for this fine-tuning, the strategic incorporation of fluorine stands out for its profound impact on the electronic character of molecules. This guide provides an in-depth exploration of the electronic effects of fluorine within arylboronic acids, a critical class of reagents in modern synthetic chemistry. We will delve into the underlying principles governing these effects and provide practical insights into their application, particularly in the context of cross-coupling reactions and drug discovery.

The Dichotomous Nature of Fluorine's Electronic Influence

Fluorine is the most electronegative element, a property that dictates its powerful inductive electron-withdrawing effect (-I effect). When appended to an aromatic ring, fluorine atoms strongly pull electron density away from the ring through the sigma bond framework. This inductive effect is a key modulator of the acidity and reactivity of the boronic acid moiety.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a resonance or mesomeric effect (+M effect). This electron-donating characteristic is most pronounced when fluorine is positioned at the para position relative to the boronic acid group. The interplay between the dominant inductive withdrawal and the weaker mesomeric donation is what gives fluorine its unique and highly tunable influence on the properties of arylboronic acids.[1][2][3]

Modulating Acidity: A Quantitative Look at pKa Values

The Lewis acidity of the boron center is a critical parameter influencing the reactivity of arylboronic acids, particularly in processes like the Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine substituents significantly increases the acidity of the boronic acid.[1][2][4] This is primarily due to the strong electron-withdrawing nature of fluorine, which makes the boron atom more electron-deficient and thus a stronger Lewis acid.

The position of the fluorine substituent on the aryl ring has a pronounced effect on the pKa of the boronic acid. An ortho-fluorine substituent leads to the most significant increase in acidity, a phenomenon attributed to the potential for an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[1][2] In the meta position, the inductive effect dominates, leading to a substantial increase in acidity. At the para position, the inductive effect is partially offset by the resonance effect, resulting in a less pronounced, though still significant, increase in acidity compared to the unsubstituted analogue.[1][2]

Arylboronic AcidpKa
Phenylboronic acid8.86[2]
2-Fluorophenylboronic acid7.77
3-Fluorophenylboronic acid8.37
4-Fluorophenylboronic acid8.77[1]
2,3,4,6-Tetrafluorophenylboronic acid6.17[1]
4-(Trifluoromethyl)phenylboronic acid7.86[5]
4-(Trifluoromethoxy)phenylboronic acid8.12

Note: pKa values can vary slightly depending on the experimental conditions.

Synthesis of Fluorinated Arylboronic Acids: A Generalized Workflow

The synthesis of fluorinated arylboronic acids is a well-established process, typically involving the reaction of a fluorinated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The resulting boronic ester is then hydrolyzed to afford the desired arylboronic acid.

Synthesis_Workflow A Fluorinated Aryl Halide (e.g., 1-bromo-4-fluorobenzene) C Lithiation A->C B Organolithium Reagent (e.g., n-BuLi) B->C E Borylation C->E D Trialkyl Borate (e.g., Trimethyl borate) D->E F Boronic Ester Intermediate E->F G Hydrolysis (Acidic workup) F->G H Fluorinated Arylboronic Acid (e.g., 4-Fluorophenylboronic acid) G->H

Caption: Generalized workflow for the synthesis of a fluorinated arylboronic acid.

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid

Materials:

  • 1-Bromo-4-fluorobenzene

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluorobenzene and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Enhancing Reactivity in Suzuki-Miyaura Cross-Coupling

The electronic modifications imparted by fluorine substituents have a significant impact on the performance of arylboronic acids in Suzuki-Miyaura cross-coupling reactions. The increased Lewis acidity of the boron center in fluorinated arylboronic acids can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6] This can lead to faster reaction rates and higher yields, particularly with challenging substrates.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OH)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of fluorine can also influence the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the use of highly fluorinated arylboronic esters has been shown to be effective in Suzuki-Miyaura cross-coupling reactions.[6]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties.[7][8][9] Fluorination can improve metabolic stability, increase membrane permeability, and modulate the acidity of functional groups.[8][10] These benefits often translate to improved oral bioavailability, enhanced target affinity, and a better overall drug profile.[7][9]

Fluorinated arylboronic acids serve as valuable building blocks for the synthesis of complex, fluorine-containing drug molecules. Their enhanced reactivity in cross-coupling reactions allows for the efficient construction of the carbon-carbon bonds that form the backbones of many pharmaceuticals. The ability to introduce fluorine at a late stage in a synthetic sequence using these reagents is particularly advantageous.[11]

Characterization Techniques

The characterization of fluorinated arylboronic acids relies on a suite of spectroscopic techniques.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for confirming the presence and determining the chemical environment of fluorine atoms in the molecule. The chemical shifts and coupling constants in ¹⁹F NMR provide valuable structural information.[3][12][13]

  • ¹¹B NMR Spectroscopy: This technique is used to probe the boron center. The chemical shift of the ¹¹B nucleus can provide insights into the coordination state and electronic environment of the boron atom.[3][12]

  • ¹H and ¹³C NMR Spectroscopy: These standard techniques are used to elucidate the overall structure of the molecule and confirm the successful incorporation of the fluorinated aryl group.[3][12][14]

  • Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass of the compound and confirm its elemental composition.

Conclusion

The electronic effects of fluorine in arylboronic acids are a compelling example of how the strategic placement of a single element can profoundly influence molecular properties and reactivity. The interplay of fluorine's inductive and mesomeric effects provides a powerful lever for tuning the acidity and reactivity of these important synthetic building blocks. For researchers in drug discovery and development, a thorough understanding of these principles is essential for the rational design and synthesis of novel therapeutics with improved properties. The continued exploration of fluorinated arylboronic acids and their applications will undoubtedly lead to further advancements in both synthetic methodology and medicinal chemistry.

References

Harnessing the Versatility of Boronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids, organoboron compounds with the general structure R-B(OH)₂, have transitioned from chemical curiosities to indispensable tools in the arsenal of synthetic chemists.[1][2] Their unique combination of stability, low toxicity, and versatile reactivity has established them as crucial building blocks in numerous chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This guide, intended for professionals in research and drug development, provides an in-depth exploration of the core principles of boronic acid chemistry. We will delve into their fundamental structure and properties, dissect the mechanistic intricacies of their key reactions, present practical experimental protocols, and discuss their profound impact on medicinal chemistry, including their role as pharmacophores in FDA-approved therapeutics.[5][6]

The Foundation: Structure, Properties, and Synthesis

Core Structure and Physicochemical Properties

A boronic acid is an organic derivative of boric acid where one hydroxyl group is replaced by a carbon-based substituent.[1] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[7] This electron deficiency imparts a mild Lewis acidic character, which is fundamental to their reactivity.[1][2][7]

Unlike many other organometallic reagents, boronic acids are typically crystalline solids that are often stable to air and moisture, facilitating their handling and storage.[2][4] However, they are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[1][7] This process is reversible and often does not impede their reactivity in subsequent transformations. Their pKa is approximately 9, but they can form tetrahedral boronate complexes with a pKa around 7.[1][8] This unique ability to form reversible covalent complexes with diols, sugars, and amino acids is exploited in fields like chemical sensing and drug delivery.[1][4][9]

G cluster_0 Boronic Acid (Trigonal Planar) cluster_1 Lewis Acid Behavior (Forms Tetrahedral Complex) B B R R B->R C-B bond OH1 OH B->OH1 OH2 OH B->OH2 p_orbital Vacant p-orbital B->p_orbital LewisBase Nu: B_complex B R_complex R B_complex->R_complex OH1_complex OH B_complex->OH1_complex OH2_complex OH B_complex->OH2_complex B_complex->LewisBase Dative bond

Caption: General structure and Lewis acidic nature of boronic acids.

Principal Synthetic Routes

The accessibility of boronic acids is a key driver of their widespread use. While the first synthesis was reported by Edward Frankland in 1860, modern methods offer superior efficiency and functional group tolerance.[1][8]

  • From Organometallic Reagents: The reaction of organolithium or Grignard reagents with trialkyl borates (e.g., trimethyl borate), followed by acidic hydrolysis, is a classic and reliable method. The primary causality here is the nucleophilic attack of the organometallic's carbanion on the electrophilic boron atom of the borate ester.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This has become one of the most powerful methods for synthesizing aryl, heteroaryl, and vinyl boronic esters. It involves the palladium-catalyzed coupling of an organic halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1][10] The resulting boronic esters are often more stable and easier to purify than the corresponding free boronic acids and can frequently be used directly in subsequent reactions.[11]

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[12][13] Its discovery revolutionized synthetic chemistry, particularly in the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and advanced materials.[4][13][14]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[13][15][16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiil Oxidative Addition pdiil_r2 R¹-Pd(II)L₂-R² (Transmetalated Complex) pdiil->pdiil_r2 Transmetalation boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->pdiil_r2 pdiil_r2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiil_r2->product rx R¹-X (Aryl/Vinyl Halide) rx->pdiil boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. It reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond. This is typically the rate-determining step and results in a square planar Pd(II) species.[3][13] The reactivity order for halides is generally I > Br > OTf >> Cl.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, OH⁻).[17] The base forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the electrophilic Pd(II) center, displacing the halide.[17]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and detaching from the palladium center, forming the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][15]

Causality in Component Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components.[14]

Table 1: Comparison of Common Palladium Sources

Palladium Source Oxidation State Activation Required Rationale for Use
Pd(PPh₃)₄ Pd(0) No "Air-stable" Pd(0) source, releases active Pd(0)L₂ upon ligand dissociation.
Pd₂(dba)₃ Pd(0) No (used with added ligand) A common source of ligand-free Pd(0), allowing for custom ligand selection.[3]
Pd(OAc)₂ Pd(II) Yes (in-situ reduction) Stable, common, and inexpensive. Reduced to Pd(0) in the reaction mixture, often by a phosphine ligand or homocoupling of the boronic acid.[3][15]

| Palladacycles | Pd(II) | Yes (in-situ reduction) | Highly stable precatalysts offering robustness, often with low catalyst loading.[15] |

Table 2: Influence of Different Bases

Base Strength Key Characteristics & Rationale
K₂CO₃, Cs₂CO₃ Moderate/Strong Highly effective and commonly used. Cesium carbonate is more soluble and often gives higher yields with challenging substrates due to the cesium effect.
K₃PO₄ Strong Often used for coupling aryl chlorides or sterically hindered substrates.
NaHCO₃, K₂CO₃ (aq) Mild Used for substrates with base-sensitive functional groups.[17]

| Organic Bases (e.g., Et₃N) | Mild | Typically less effective for transmetalation but can be used in specific cases. |

The choice of ligand (e.g., triphenylphosphine, bulky biarylphosphines, or N-heterocyclic carbenes) is critical. Its role is to stabilize the palladium center, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands generally accelerate these steps and are necessary for coupling less reactive substrates like aryl chlorides.

Practical Guide: A General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example. Causality Note: All steps involving reagent transfers and the reaction itself must be performed under an inert atmosphere (e.g., Argon or Nitrogen) because the active Pd(0) catalyst and some ligands are sensitive to oxygen.

Workflow A 1. Reagent Setup - Flame-dry flask under vacuum. - Backfill with Argon. - Add Aryl Halide, Boronic Acid, Base. B 2. Solvent & Catalyst Addition - Add degassed solvent(s). - Purge with Argon for 10-15 min. - Add Palladium Catalyst & Ligand. A->B C 3. Reaction - Heat mixture to desired temperature (e.g., 80-100 °C). - Stir for specified time (monitor by TLC/LC-MS). B->C D 4. Workup - Cool to room temperature. - Dilute with water and organic solvent (e.g., EtOAc). - Perform liquid-liquid extraction. C->D E 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography. D->E

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool under an inert atmosphere (Argon).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[12] The system is degassed to remove dissolved oxygen which can oxidize the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv). If using a Pd(II) source like Pd(OAc)₂ a separate ligand must also be added.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir for the required time (2–24 hours).[12][18] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography.

Common Side Reactions & Troubleshooting
  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is particularly problematic for electron-rich or certain heteroaryl boronic acids.[3] Solution: Use anhydrous conditions, a milder base, or a boronic ester protecting group.

  • Homocoupling: The coupling of two boronic acid molecules (R²-R²) or two aryl halide molecules (R¹-R¹). This can be promoted by oxygen or high temperatures. Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere.

  • Low Reactivity: Often seen with aryl chlorides or sterically hindered substrates. Solution: Use a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky, electron-rich ligand like SPhos or XPhos) and a stronger base (e.g., K₃PO₄).

Beyond Suzuki-Miyaura: Other Key Transformations

While the Suzuki coupling is dominant, the utility of boronic acids extends to other powerful reactions.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds. It couples boronic acids with amines (C-N), alcohols (C-O), or thiols (C-S), providing a valuable alternative to Buchwald-Hartwig amination.[1][2]

  • Petasis Reaction: A multicomponent reaction between a boronic acid, an amine, and an α-hydroxy aldehyde or ketone to form α-amino alcohols.[19]

Handling Instability: The Role of Protecting Groups

Free boronic acids can be unstable, difficult to handle, or prone to the aforementioned protodeboronation and boroxine formation.[19] Boronic acid protecting groups have been developed to mitigate these issues, allowing organoboron functionalities to be carried through multi-step syntheses.[19][20]

Table 3: Comparison of Common Boronic Acid Protecting Groups

Protecting Group Structure Introduction Deprotection Key Feature & Rationale
Pinacol Ester Cyclic diester Reaction with pinacol; Miyaura borylation.[11] Often used directly; can be hydrolyzed with acid/base. Most common; increases stability and allows for easy purification by chromatography.[11]
MIDA Boronate N-methyliminodiacetic acid adduct Reaction with MIDA under dehydrating conditions.[19] Mild aqueous base (e.g., NaHCO₃).[11] Exceptionally stable; inert to Suzuki coupling conditions, enabling iterative cross-coupling strategies.[19]

| DAN Group | 1,8-diaminonaphthalene adduct | Reaction with 1,8-diaminonaphthalene. | Mild acid.[21] | Offers stability and orthogonal deprotection compared to MIDA boronates.[19] |

Applications in Drug Discovery and Development

The impact of boronic acids in medicinal chemistry is twofold: as versatile building blocks for constructing complex molecular scaffolds and as pharmacophores that directly interact with biological targets.[6][22][23]

Boronic Acids as Key Building Blocks

The Suzuki-Miyaura reaction is one of the most frequently used reactions in drug discovery for synthesizing the carbon skeletons of new drug candidates.[4][22] Functionalized boronic acids allow for the precise introduction of specific chemical fragments, which is critical for structure-activity relationship (SAR) studies. For instance, the presence of a fluorine atom can enhance metabolic stability, while other reactive handles allow for further derivatization.[22]

Boronic Acids as Pharmacophores

The Lewis acidic boron atom can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This unique binding mechanism has led to the development of several successful drugs.[1]

Table 4: Examples of FDA-Approved Boronic Acid Drugs

Drug Name (Brand) FDA Approval Therapeutic Area Mechanism of Action
Bortezomib (Velcade®) 2003 Multiple Myeloma The boronic acid moiety forms a stable complex with the N-terminal threonine of the 26S proteasome, inhibiting its activity and leading to cancer cell apoptosis.[5]
Ixazomib (Ninlaro®) 2015 Multiple Myeloma An orally bioavailable proteasome inhibitor with a similar mechanism to bortezomib.[5]
Vaborbactam (Vabomere®) 2017 Bacterial Infections A β-lactamase inhibitor; the boronic acid acts as a transition-state analog to block bacterial enzymes that degrade β-lactam antibiotics.[5]

| Tavaborole (Kerydin®) | 2014 | Onychomycosis (Fungal infection) | A benzoxaborole that inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[5] |

The success of these drugs has spurred significant interest in boronic acids as a privileged class of inhibitors for various enzymes, with many more candidates currently in clinical trials.[5][6][24]

Safety and Handling

While generally considered to have low toxicity, boronic acids and related reagents require careful handling in a laboratory setting.[4][23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[25][26]

  • Inhalation: Avoid inhaling dust from solid boronic acids. Handle them in a well-ventilated fume hood.[27][28] Inhalation may cause respiratory tract irritation.[26][27]

  • Skin/Eye Contact: Boronic acids can cause skin and serious eye irritation.[26] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[25][28]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, often under an inert atmosphere to prevent degradation.[25][29]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

Conclusion and Future Outlook

Boronic acids have firmly established their place as one of the most versatile and powerful functional groups in modern organic synthesis. Their utility, underscored by the Suzuki-Miyaura coupling, has accelerated the synthesis of complex molecules and profoundly impacted drug discovery. The ongoing development of novel boronic acid-based reactions, more robust protecting groups, and new therapeutic agents continues to expand their reach.[30] As researchers push the boundaries of chemical synthesis and biology, the unique reactivity of the boron atom ensures that boronic acids will remain at the forefront of innovation for years to come.

References

Methodological & Application

Application Notes and Protocols: Strategic Implementation of 3,5-Difluoro-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] At its core, the reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[3] The introduction of fluorinated motifs into organic molecules is a key strategy in drug discovery, as fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4]

3,5-Difluoro-4-methylphenylboronic acid is a particularly valuable reagent for this purpose. The specific substitution pattern—two electron-withdrawing fluorine atoms flanking a methyl group—imparts unique electronic and steric properties that influence reactivity and the characteristics of the final product. This guide explains the causality behind experimental choices when using this reagent, ensuring robust and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The catalytic cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of aryl halides generally follows the order I > Br > OTf > Cl, although modern catalysts show excellent efficacy for chlorides.[3][6]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)3]⁻).[5][7] The precise mechanism of transfer from the borate to the Pd(II) complex is complex and remains a subject of investigation, but this activation is universally accepted as essential.[5]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

References

The Strategic Deployment of 3,5-Difluoro-4-methylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] This has led to a significant portion of newly approved drugs containing at least one fluorine atom. Among the vast arsenal of fluorinated building blocks, arylboronic acids stand out for their versatility, particularly in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[3][4][5] This guide focuses on a specific, highly valuable reagent: 3,5-Difluoro-4-methylphenylboronic acid . We will explore its applications, the rationale for its use, and provide detailed protocols for its implementation in the synthesis of medicinally relevant compounds, with a particular focus on the development of kinase inhibitors.

Why this compound? A Trifecta of Properties

The utility of this compound in medicinal chemistry stems from a combination of steric and electronic effects conferred by its unique substitution pattern.

  • Metabolic Stability: The two fluorine atoms ortho to the boronic acid group can shield the aryl ring from oxidative metabolism. Furthermore, the methyl group, a common site of metabolic oxidation, is flanked by these fluorine atoms, sterically hindering access by metabolic enzymes like cytochrome P450s. This strategic placement can significantly enhance the metabolic stability and half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The difluoro substitution pattern significantly alters the electronic nature of the phenyl ring, influencing its interactions with biological targets. Fluorine atoms can act as hydrogen bond acceptors and can modulate the pKa of nearby functional groups, which can be critical for optimizing binding affinity and pharmacokinetic properties.[1]

  • Conformational Control: The presence of the ortho-fluorine and methyl groups can restrict the rotation around the biaryl bond formed during cross-coupling reactions. This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its target protein.

These properties make this compound a sought-after building block in drug discovery programs, particularly in the synthesis of kinase inhibitors where precise molecular recognition is paramount.

Application Focus: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The synthesis of many of these complex molecules relies on the construction of biaryl or heteroaryl-aryl scaffolds. The Suzuki-Miyaura coupling is a premier method for achieving this transformation, and this compound serves as a key coupling partner.

Case Study: The BRAF Inhibitor Dabrafenib (GSK2118436)

A compelling example illustrating the importance of the 3,5-difluoro-4-methylphenyl moiety is found in the structure of Dabrafenib (Tafinlar®) , a potent inhibitor of BRAF kinase used in the treatment of metastatic melanoma.[1][6][7][8] While the exact synthesis of the final drug may involve a sulfonamide intermediate rather than a direct coupling of the boronic acid, the core 3,5-difluoro-4-methylphenyl group is a critical component of the molecule's pharmacophore. Its presence is the result of a carefully considered medicinal chemistry strategy to optimize potency, selectivity, and pharmacokinetic properties.[1]

The synthesis of Dabrafenib and related BRAF inhibitors often involves the coupling of a substituted phenyl group to a heterocyclic core, such as a thiazole or pyrimidine.[6] this compound is an ideal reagent for introducing this key structural motif.

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the use of this compound in Suzuki-Miyaura cross-coupling reactions, particularly with heteroaryl chlorides, which are common intermediates in kinase inhibitor synthesis.

Protocol 1: General Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride

This protocol provides a robust starting point for the coupling of this compound with a variety of heteroaryl chlorides.

Reaction Scheme:

G A R-Cl C R-Aryl A->C [Pd catalyst], Base B (HO)2B-Aryl B->C

A Generalized Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Heteroaryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and heating apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the heteroaryl chloride (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of 1,4-Dioxane/Water 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst. For less reactive chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can significantly improve reaction efficiency.[3]

  • Base: The choice of base is crucial. Carbonates like K₂CO₃ are often effective, while stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for challenging couplings. The base activates the boronic acid and facilitates the transmetalation step.

  • Solvent: Aprotic polar solvents like 1,4-dioxane and toluene are standard. The addition of water can sometimes accelerate the reaction, particularly when using inorganic bases. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For high-throughput synthesis or to accelerate reaction times, microwave-assisted synthesis is an excellent alternative.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • Vial Preparation: To a microwave reaction vial, add the heteroaryl chloride (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol), and base (e.g., K₂CO₃, 1.5 mmol).

  • Solvent Addition: Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps as described in Protocol 1.

Rationale for Microwave Synthesis:

Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts from prolonged heating.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving fluorinated arylboronic acids and heteroaryl halides, which can be adapted for this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
12-ChloropyrimidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11012
24-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene11018
32-Chloro-4-aminopyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1008

Note: Yields are substrate-dependent and these conditions serve as a starting point for optimization.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

G reagents Combine Reactants: - Boronic Acid - Heteroaryl Halide - Catalyst & Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify product Characterize Pure Product purify->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique substitution pattern offers a strategic advantage in designing drug candidates with improved metabolic stability, modulated physicochemical properties, and controlled conformation. As demonstrated by its relevance to the synthesis of potent kinase inhibitors like Dabrafenib, this reagent is a valuable tool for accessing novel and effective therapeutics. The provided protocols offer a practical guide for researchers to harness the potential of this fluorinated building block in their own drug discovery endeavors.

References

Application Notes: 3,5-Difluoro-4-methylphenylboronic acid as a Strategic Building Block for Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoro-4-methylphenylboronic acid has emerged as a privileged building block in modern medicinal chemistry, primarily due to the unique physicochemical properties conferred by its specific substitution pattern. The presence of ortho-fluorine atoms flanking a boronic acid group, combined with a para-methyl group, offers a powerful tool for modulating drug properties. This guide provides an in-depth analysis of its strategic application, detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, and insights into the rationale behind its selection in drug design. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates to accelerate the discovery of novel therapeutics, particularly in the area of kinase inhibitors.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in pharmaceutical development for enhancing a compound's pharmacological profile.[1][2][3] Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows it to serve as a bioisostere for hydrogen while profoundly altering electronic properties, pKa, metabolic stability, and binding affinities.[2][4]

The 3,5-difluoro-4-methylphenyl moiety is particularly advantageous. The dual fluorine atoms act as powerful electron-withdrawing groups, which can significantly lower the pKa of adjacent functionalities, influencing bioavailability and receptor affinity.[2] Furthermore, this substitution pattern can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve cell membrane permeability.[1][2] The methyl group provides a lipophilic counterpoint and can engage in beneficial hydrophobic interactions within a target's binding pocket.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective use and storage.

PropertyValueReference
CAS Number 1621332-09-9[5][6][7][8]
Molecular Formula C₇H₇BF₂O₂[6]
Molecular Weight 171.94 g/mol [6]
Appearance White to off-white powder/solid
Purity Typically ≥95%[6]
Melting Point 210-217 °C (literature)
Solubility Soluble in organic solvents like THF, Dioxane, DMF
Storage Store under inert gas, refrigerated (2-8°C)

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides (or triflates) and arylboronic acids to construct biaryl systems.[9][10][11] Biaryl scaffolds are prevalent in a vast number of approved drugs and clinical candidates, particularly kinase inhibitors.[10][12]

General Reaction Scheme

The reaction couples the 3,5-difluoro-4-methylphenyl moiety onto a heterocyclic or aromatic core (Ar-X), which is often the central scaffold of a drug candidate.

Suzuki_Coupling cluster_catalyst Pd Catalyst & Base BoronicAcid This compound Catalyst e.g., Pd(dppf)Cl₂ BoronicAcid->Catalyst + ArylHalide Aryl Halide / Triflate (Ar-X) ArylHalide->Catalyst + BiarylProduct Biaryl Product (Ar-C₆H₂(F)₂(CH₃)) Byproducts Byproducts Catalyst->BiarylProduct Solvent, Heat Base e.g., K₂CO₃, Cs₂CO₃

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization may be required depending on the specific substrate.

Materials and Reagents:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Workflow Diagram:

protocol_workflow A 1. Reagent Prep B 2. Inert Atmosphere A->B Combine Ar-Br, Boronic Acid, Base, and Solvent C 3. Add Catalyst B->C Degas (3x Vacuum/Inert Gas cycles) D 4. Reaction C->D Backfill and add Pd catalyst E 5. Work-up D->E Heat (e.g., 85-100 °C) Monitor by TLC/LC-MS F 6. Purification E->F Cool, Filter, Extract with Organic Solvent, Dry G 7. Analysis F->G Silica Gel Column Chromatography

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Degassing: Bubble the inert gas through the solvent mixture for 10-15 minutes to thoroughly degas the solution.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Reaction: Seal the flask and heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Rationale and Optimization Insights
  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of aryl bromides and boronic acids.[13] For less reactive aryl chlorides, more active catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) may be necessary.

  • Choice of Base: An inorganic base is essential for the transmetalation step of the catalytic cycle.[9] K₂CO₃ is a common and effective choice. For challenging couplings, a stronger base like Cs₂CO₃ or an organic base like triethylamine may improve yields.

  • Solvent System: Anhydrous polar aprotic solvents like 1,4-dioxane or DME are standard. Biphasic systems, such as toluene/water, can also be highly effective and are often used in industrial settings.[13]

  • Troubleshooting: Poor yields can often be attributed to incomplete exclusion of oxygen (which deactivates the Pd(0) catalyst), impure reagents, or insufficient heating. Ensure all reagents are dry and the system is thoroughly degassed.

Applications in Pharmaceutical R&D: Case Studies

The 3,5-difluoro-4-methylphenyl motif is frequently found in kinase inhibitors, where it can interact with the hinge region of the kinase or occupy hydrophobic pockets.

Drug Candidate / SeriesBiological TargetTherapeutic AreaKey Role of the Moiety
MEK Inhibitors MEK1/2 KinaseOncologyThe difluorophenyl group often serves as a key binding element in the allosteric pocket of MEK, contributing to high potency.[12]
PDGFR Inhibitors PDGFR KinasePulmonary Arterial Hypertension, OncologyThe specific substitution pattern can enhance selectivity and improve pharmacokinetic properties over non-fluorinated analogs.[14]

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: Anhydrous solvents like dioxane can form explosive peroxides. Use from a freshly opened bottle or from a solvent purification system.

Conclusion

This compound is a high-value, strategic building block for the synthesis of complex pharmaceutical agents. Its unique electronic and steric properties provide medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for its incorporation into diverse molecular scaffolds, accelerating the path from discovery to clinical development.

References

Mastering the Suzuki-Miyaura Coupling: A Guide to the Reaction Conditions for 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Boronic Acids

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of a vast array of organic molecules.[1] At the heart of this powerful reaction lies the organoboron reagent, with arylboronic acids being of particular significance. Among these, fluorinated phenylboronic acids have emerged as invaluable building blocks, especially in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

3,5-Difluoro-4-methylphenylboronic acid is a versatile reagent that offers the unique combination of fluorine's electronic effects and the steric influence of a methyl group. This guide provides a comprehensive overview of the reaction conditions for the application of this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols and insights into the causal factors behind experimental choices to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Protocol

The reliable synthesis of this compound is a prerequisite for its widespread application. A common and effective method involves the lithiation of a brominated precursor followed by quenching with a borate ester.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure and outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 4-Bromo-2,6-difluorotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2,6-difluorotoluene (1.0 equiv) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours.

  • Borylation: Slowly add triisopropyl borate (approx. 1.05 equiv) to the reaction mixture, again keeping the temperature below -70 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature over a period of 12 hours.

  • Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 1N HCl until the pH of the aqueous layer is between 5 and 6.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Solvent Removal: Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator at a water bath temperature of 35 °C.

  • Purification: Add n-hexane to the residue and stir at room temperature for 3 hours to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold n-hexane, and dry under vacuum to yield this compound. A typical yield for this process is in the range of 70-78%.

The Suzuki-Miyaura Coupling Reaction: Key Parameters and Mechanistic Insights

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system. Understanding the role of each is crucial for optimizing reaction conditions.

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(Ln) B->C [Ar'B(OH)3]⁻ D Reductive Elimination C->D D->A Ar-Ar' E Ar'B(OH)2 F [Ar'B(OH)3]⁻ E->F Base (e.g., OH⁻)

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

1. Palladium Catalyst and Ligands:

The choice of the palladium source and the associated ligand is critical for an efficient reaction. While various palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For electron-deficient boronic acids like this compound, electron-rich and sterically hindered phosphine ligands are often beneficial.

Commonly Used Catalyst/Ligand Systems:

Catalyst PrecursorLigandCharacteristics
Pd(OAc)₂Triphenylphosphine (PPh₃)A standard, widely used combination.
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Highly active for challenging couplings.
PdCl₂(dppf)dppfOften effective for a broad range of substrates.
Pd(PPh₃)₄(Integrated)A common Pd(0) source, used directly.

2. The Role of the Base:

The base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The choice of base can significantly impact the reaction rate and yield.

Common Bases and Their Properties:

BaseStrengthSolubilityTypical Use Cases
Sodium Carbonate (Na₂CO₃)ModerateAqueousA common and cost-effective choice.
Potassium Carbonate (K₂CO₃)ModerateAqueousSimilar to Na₂CO₃, often interchangeable.[4]
Cesium Carbonate (Cs₂CO₃)StrongOrganic/AqueousEffective for difficult couplings.
Potassium Phosphate (K₃PO₄)StrongAqueousA strong base, often used with hindered substrates.

3. Solvent Systems:

The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. A variety of organic solvents, often in combination with water to dissolve the inorganic base, are employed.

Common Solvents:

  • Toluene: A common non-polar solvent.

  • 1,4-Dioxane: A polar aprotic solvent, good for dissolving a range of reagents.

  • Tetrahydrofuran (THF): A polar aprotic solvent, often used for its good solvating properties.

  • Dimethylformamide (DMF): A polar aprotic solvent, can be effective but may require higher purification efforts.

  • Aqueous Mixtures: Toluene/water, dioxane/water, and ethanol/water are frequently used to accommodate both organic and inorganic reagents.

Application Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Inert atmosphere glassware

  • Magnetic stirrer and heating mantle with a temperature controller

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, the phosphine ligand, and the solvent system.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Suzuki_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Base) B Establish Inert Atmosphere A->B C Add Catalyst, Ligand, and Solvent B->C D Heat and Stir (Monitor Progress) C->D E Reaction Work-up (Cool, Dilute, Wash) D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS) F->G

Figure 2: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Discovery and Materials Science

The 3,5-difluoro-4-methylphenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions. The methyl group provides a point of steric bulk and can contribute to hydrophobic interactions within a binding pocket.

In materials science, the introduction of fluorinated aromatic units can be used to tune the electronic properties of organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The strong C-F bond also imparts thermal and chemical stability to the resulting materials.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the principles of the Suzuki-Miyaura coupling reaction, coupled with careful selection of the catalyst, ligand, base, and solvent, is key to successfully employing this valuable reagent. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to develop and optimize their own synthetic strategies, ultimately accelerating innovation in both drug discovery and materials science.

References

"catalyst selection for reactions involving 3,5-Difluoro-4-methylphenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for Reactions Involving 3,5-Difluoro-4-methylphenylboronic Acid

Introduction: The Unique Profile of this compound

This compound is a vital building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced electronic materials[1]. Its structure presents a unique combination of electronic and steric features that must be carefully considered during catalyst selection. The two fluorine atoms, positioned ortho to the boronic acid group, are strongly electron-withdrawing, which enhances the Lewis acidity of the boron center[2]. This can facilitate certain steps in a catalytic cycle but may hinder others. Furthermore, the ortho fluorine atoms and the meta methyl group introduce steric bulk that influences the approach of coupling partners and the catalyst itself.

This guide provides a detailed analysis of catalyst system selection for the two most prevalent cross-coupling reactions involving this substrate: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N/C-O bond formation. We will move beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively.

Part 1: Suzuki-Miyaura Coupling - Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the cornerstone method for creating biaryl structures. The success of coupling this compound hinges on a catalyst system that can navigate its electronic and steric demands.

The Causality Behind Component Selection

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The unique nature of this compound impacts these steps differently.

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide (or triflate) bond. This step is primarily influenced by the coupling partner and the ligand on the palladium.

  • Transmetalation: This is the most critical step for our substrate. The aryl group is transferred from the boron atom to the palladium center. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenyl ring, which can slow this step. Therefore, the choice of base and ligand is paramount to activate the boronic acid and facilitate the transfer[3].

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step, especially for sterically hindered products[4][5].

Below is a diagram illustrating the fundamental catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid Ar'-B(OH)₂ (3,5-Difluoro-4-methylphenyl boronic acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃, CsF) base->pd2_trans Chan_Lam_Cycle cluster_cycle Chan-Lam C-N Coupling Cycle cluster_inputs Inputs cu2 Cu(II)L_n cu2_aryl Ar-Cu(II)L_n cu2->cu2_aryl Transmetalation cu2_complex [Ar-Cu(II)L_n(HNR¹R²)] cu2_aryl->cu2_complex Coordination cu0 Cu(0)L_n cu2_complex->cu0 Reductive Elimination product Ar-NR¹R² cu2_complex->product cu0->cu2 Oxidation (O₂) boronic_acid Ar-B(OH)₂ (3,5-Difluoro-4-methylphenyl boronic acid) boronic_acid->cu2_aryl amine HNR¹R² amine->cu2_complex oxidant O₂ (Air) oxidant->cu2 Optimization_Workflow cluster_troubleshoot Troubleshooting Paths start Define Reaction (e.g., Suzuki Coupling of Aryl Chloride) initial_cond Run Initial Test: - Pd(OAc)₂/SPhos - K₃PO₄ - Dioxane/H₂O, 90°C start->initial_cond check_yield Assess Outcome (Yield, Purity by LCMS) initial_cond->check_yield success Reaction Successful Proceed to Scale-Up check_yield->success >70% Yield change_ligand Change Ligand (e.g., try XPhos or P(t-Bu)₃) check_yield->change_ligand <70% Yield (or side products like protodeboronation) check_yield2 Re-assess change_ligand->check_yield2 change_base Change Base (e.g., try Cs₂CO₃ or CsF) check_yield3 Re-assess change_base->check_yield3 change_solvent Change Solvent/Temp (e.g., Toluene @ 110°C or DMF @ 80°C) check_yield4 Re-assess change_solvent->check_yield4 check_yield2->success Improved check_yield2->change_base No Improvement check_yield3->success Improved check_yield3->change_solvent No Improvement check_yield4->start Re-evaluate Strategy check_yield4->success Improved

References

Optimizing Solvent Systems for Suzuki-Miyaura Cross-Coupling Reactions with Fluorinated Boronic Acids: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Fluorinated Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Consequently, the Suzuki-Miyaura coupling of fluorinated boronic acids is of paramount importance.

However, the electron-withdrawing nature of fluorine substituents introduces unique challenges to this otherwise robust reaction. Fluorinated boronic acids are often more susceptible to an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields of the desired product. The choice of solvent is a critical parameter that can either mitigate or exacerbate this issue, profoundly influencing the reaction's success. This application note provides a comprehensive guide to understanding and optimizing solvent systems for Suzuki-Miyaura reactions involving fluorinated boronic acids, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Pivotal Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent in a Suzuki-Miyaura reaction is far from an inert medium; it actively participates in and influences every stage of the catalytic cycle. Its roles are multifaceted and include:

  • Solubilization of Reagents: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to allow for efficient reaction kinetics.

  • Influence on Catalyst Activity: The solvent can coordinate with the palladium catalyst, affecting its electronic properties and reactivity.

  • Modulation of Base Strength: The solvent can impact the effective basicity of the inorganic base used, which is crucial for the transmetalation step.

  • Stabilization of Intermediates: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle.

For fluorinated boronic acids, the solvent's role in the delicate balance between the desired cross-coupling and the undesired protodeboronation is particularly pronounced.

Suzuki_Cycle cluster_solvent Solvent Influence Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, H2O) Ar-Pd(II)-OR(L2)->Pd(0)L2 Transmetalation (Ar'-B(OH)2) Reductive Elimination Ar-Ar' Ar-Ar' Solubility Solubility Solubility->Pd(0)L2 Base_Activity Base_Activity Base_Activity->Ar-Pd(II)-X(L2) Protodeboronation Protodeboronation Protodeboronation->Ar-Pd(II)-OR(L2) Side Reaction

Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent influence.

Comparative Analysis of Solvent Systems for Fluorinated Boronic Acids

The choice of solvent is highly substrate-dependent. Below is a summary of commonly used solvents and their general performance in Suzuki-Miyaura couplings with various fluorinated boronic acids, compiled from literature sources.

Boronic AcidAryl HalideSolvent SystemBaseCatalyst SystemYield (%)Reference
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneDMF/H₂O (95:5)K₂CO₃G-COOH-Pd-10High[1]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidDMF/H₂O (1:1)K₂CO₃PdCl₂98[2]
2,5-Difluorophenylboronic acid4-BromoanisoleDioxane/H₂OK₂CO₃Pd(dppf)Cl₂88[3]
3,4-Difluorophenylboronic acid4-BromotolueneToluene/EtOH/H₂ONa₂CO₃Pd(PPh₃)₄94[3]
2-Fluoro-3,5-diformylphenylboronic acid4-BromoacetophenoneDMF/H₂O (1:1)K₂CO₃Pd-bpydc-Nd>95[4]
3,5-Bis(trifluoromethyl)phenylboronic acid4-Bromo-1,2-difluorobenzeneTolueneK₃PO₄Pd₂(dba)₃ / SPhos95

Key Insights from the Data:

  • Aqueous Mixtures: The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[4] However, excessive water can promote protodeboronation.[5]

  • Aprotic Polar Solvents (e.g., DMF, DMAc): These solvents are effective at solubilizing reagents and can accelerate the reaction.[2][4] However, their high boiling points can make removal challenging.

  • Ethereal Solvents (e.g., Dioxane, THF, 2-MeTHF): These are widely used and often provide a good balance of solubility and reactivity.[3] Dioxane, in particular, is a common choice.

  • Aromatic Hydrocarbons (e.g., Toluene): Toluene is a less polar option that can be advantageous in minimizing protodeboronation, especially when used under anhydrous conditions.

The Protodeboronation Problem: A Mechanistic Perspective and Mitigation Strategies

Protodeboronation is the most significant side reaction in Suzuki-Miyaura couplings of fluorinated boronic acids.[5] This process is often catalyzed by base and accelerated by elevated temperatures in the presence of a proton source, such as water.

Protodeboronation cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation Ar-B(OH)2 Ar-B(OH)2 Ar-Ar' Ar-Ar' Ar-B(OH)2->Ar-Ar' Pd Catalyst, Base, Ar'-X Ar-B(OH)2_proto Ar-B(OH)2 Ar-H Ar-H (Byproduct) Ar-B(OH)2_proto->Ar-H Base, H+ Troubleshooting start Low Yield or High Protodeboronation q1 Is protodeboronation the major byproduct? start->q1 a1_yes Switch to a milder base (e.g., K3PO4). Use anhydrous, less polar solvent (e.g., Toluene). Lower reaction temperature. Consider using a boronic ester. q1->a1_yes Yes a1_no Proceed to next question. q1->a1_no No q2 Are reagents fully dissolved? a2_no Try a more polar solvent (e.g., DMF) or an aqueous mixture. q2->a2_no No a2_yes Proceed to next question. q2->a2_yes Yes q3 Is the catalyst active? a3_no Use a pre-catalyst or a more active ligand. Ensure inert atmosphere. q3->a3_no No end Optimized Reaction a1_yes->end a1_no->q2 a2_no->end a2_yes->q3 a3_no->end

References

Application Notes & Protocols for Large-Scale Synthesis Using 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of biaryl compounds utilizing 3,5-Difluoro-4-methylphenylboronic acid. This versatile building block is of significant interest in the pharmaceutical and materials science sectors due to the unique physicochemical properties imparted by its fluorine and methyl substituents. We delve into the mechanistic rationale behind the Suzuki-Miyaura cross-coupling reaction, present a robust, scalable protocol, and offer expert insights into process optimization and safety considerations. This document is intended for researchers, chemists, and process development professionals engaged in advanced organic synthesis.

Introduction: The Strategic Value of this compound

This compound is an important synthetic intermediate used in the production of medicines and electronic materials.[1] Its strategic importance stems from the incorporation of a 2,6-difluoro-4-methylphenyl moiety into target molecules, a common motif in medicinal chemistry and materials science.[1]

  • Medicinal Chemistry: The fluorine atoms are bioisosteres of hydrogen but possess high electronegativity. Their introduction can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3]

  • Materials Science: The strong carbon-fluorine bond and the electronic properties of the difluorinated ring are leveraged in the synthesis of advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs), enhancing thermal stability and tuning electronic characteristics.[4]

This guide focuses on its most prevalent and scalable application: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]

Physicochemical Properties
PropertyValueReference
CAS Number 1621332-09-9[7][8][9]
Molecular Formula C₇H₇BF₂O₂[8][9]
Molecular Weight 171.94 g/mol [8]
Appearance White to off-white crystalline powder[2]
IUPAC Name (3,5-difluoro-4-methylphenyl)boronic acid[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon single bond by coupling an organoboron species (like our title compound) with an organohalide.[5] Its widespread industrial use is due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of reactants.[10][11]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar¹)X Pd0->OxAdd Ar¹-X Trans Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) OxAdd->Trans [Ar²-B(OH)₂OR]⁻ Trans:e->Pd0:w Ar¹-Ar² Biaryl Biaryl Product (Ar¹-Ar²) Trans->Biaryl ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar²-B(OH)₂) BoronicAcid->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Large-Scale Synthesis of a Biaryl Compound

This protocol describes a general, robust procedure for coupling this compound with a generic aryl bromide on a multi-gram to kilogram scale.

Reaction Scheme: (Ar-Br) + (3,5-Difluoro-4-methylphenyl)B(OH)₂ --[Pd Catalyst, Base, Solvent]--> Ar-(3,5-Difluoro-4-methylphenyl)

Equipment & Reagents
  • Equipment:

    • Jacketed glass reactor or appropriate vessel with temperature control.

    • Overhead mechanical stirrer.

    • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler).

    • Reflux condenser.

    • Thermocouple.

    • Addition funnel (for liquid reagents).

    • Filtration apparatus (e.g., Büchner funnel or Nutsche filter).

    • Vacuum drying oven.

  • Reagents:

    • Aryl Bromide (1.0 eq).

    • This compound (1.1 - 1.3 eq).

    • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 1.0 mol%).

    • Phosphine Ligand (if required, e.g., SPhos, XPhos, PPh₃) (1-2 eq relative to Pd).

    • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq).

    • Solvent: Toluene, 2-Methyltetrahydrofuran (2-MeTHF), or Dioxane/Water mixture.

    • Deionized Water (if using a biphasic system).

Step-by-Step Protocol
  • Vessel Preparation & Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Purge the vessel with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction.[12][13]

  • Reagent Charging:

    • To the inerted reactor, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and the Base (e.g., K₂CO₃, 2.5 eq).

    • Add the primary organic solvent (e.g., Toluene, ~5-10 volumes relative to the aryl bromide).

    • If using a biphasic system, add deionized water (~2-4 volumes).

    • Begin agitation with the overhead stirrer.

  • Catalyst Preparation & Addition:

    • Causality Note: It is often preferable to pre-form the active catalyst or add the catalyst and ligand as a solution to ensure homogeneity and prevent decomposition.

    • In a separate, smaller inerted vessel, dissolve the Palladium Catalyst (e.g., 0.1 mol% Pd(OAc)₂) and the Ligand (if used) in a small amount of the reaction solvent.

    • Transfer the catalyst solution to the main reactor via cannula or an addition funnel.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (typically 80-100 °C).

    • Maintain a steady temperature and agitation for the duration of the reaction (typically 4-24 hours).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) by taking small, quenched aliquots. The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, stop stirring and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Filter the organic layer through a pad of Celite to remove any insoluble palladium species or inorganic salts.[14]

    • Concentrate the organic filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Causality Note: Biaryl products are often crystalline solids, making recrystallization an effective and scalable purification method.[13][14]

    • Slurry the crude solid in a suitable solvent system (e.g., hexanes/ethyl acetate or methanol/water) and heat to boiling to fully dissolve the product.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Isolate the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the final product in a vacuum oven until a constant weight is achieved.

Representative Reaction Parameters
ParameterQuantity/ConditionRationale
Aryl Bromide1.0 eq (Limiting Reagent)Basis for all other calculations.
This compound 1.2 eqA slight excess ensures complete consumption of the more expensive aryl halide.
Pd(OAc)₂0.1 mol%Low catalyst loading is cost-effective for large-scale synthesis.
SPhos (Ligand)0.22 mol%Bulky phosphine ligands accelerate oxidative addition and reductive elimination.[12]
K₃PO₄ (Base)2.5 eqA strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[15]
Solvent2-MeTHF / Water (5:1 v/v)2-MeTHF is a greener alternative to THF or Dioxane.[15][16] Water helps dissolve the inorganic base.
Temperature85 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant byproduct formation.
Typical Yield>85% (Isolated)Dependant on specific substrates.

Workflow Visualization & Safety

Overall Synthesis Workflow

Workflow start Start prep Reactor Preparation (Clean, Dry, Inert) start->prep charge Charge Reagents (Ar-Br, Boronic Acid, Base, Solvent) prep->charge catalyst Catalyst Addition charge->catalyst react Heat & Stir (Monitor Progress) catalyst->react cooldown Cool to Room Temperature react->cooldown workup Aqueous Workup (Phase Separation, Washes) cooldown->workup filter Filtration (e.g., Celite) workup->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate purify Purification (Recrystallization) concentrate->purify dry Vacuum Drying purify->dry end Final Product dry->end

Caption: High-level workflow for large-scale Suzuki-Miyaura coupling.

Critical Safety & Handling Procedures

Handle all chemicals in accordance with their Safety Data Sheet (SDS). Boronic acids can be irritating to the skin and eyes. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Hazard CategoryRecommended PrecautionJustification
Chemical Exposure Wear appropriate PPE: safety goggles, nitrile gloves, and a lab coat.[17][18]Prevents skin and eye contact with irritating or toxic chemicals.[18][19]
Inhalation Handle solid reagents in a fume hood or ventilated enclosure to avoid inhaling dust.[19][20]Minimizes respiratory exposure to fine powders, which can be irritating.
Reaction Safety Use a reaction vessel rated for the intended temperature and pressure. Ensure proper venting.Prevents vessel failure and uncontrolled release of reagents.
Waste Disposal Segregate waste streams. Aqueous waste, organic solvent waste, and solid waste containing palladium should be disposed of separately according to institutional guidelines.[17]Palladium is a precious metal that should be recovered and is also a heavy metal that requires proper disposal to prevent environmental contamination.

References

Application Notes & Protocols: The Strategic Role of 3,5-Difluoro-4-methylphenylboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of high-efficiency, stable, and color-pure Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic semiconductors with precisely tuned properties. Fluorination of organic molecules is a cornerstone strategy for enhancing material performance, and 3,5-Difluoro-4-methylphenylboronic acid has emerged as a critical building block in this endeavor. This document provides an in-depth guide for researchers and material scientists on the application of this versatile reagent. We will explore the rationale behind its use, detail a robust synthetic protocol for its incorporation into a representative OLED material via Suzuki-Miyaura coupling, and discuss the characterization and validation of the resulting compound.

The Fluorine Advantage in OLED Emitters

The strategic incorporation of fluorine atoms into organic semiconductor frameworks is a well-established method for fine-tuning their electronic and optical properties.[1] The high electronegativity of fluorine profoundly impacts the molecule's frontier molecular orbitals (HOMO and LUMO). Specifically, fluorination typically lowers both the HOMO and LUMO energy levels.[2] This effect offers several distinct advantages:

  • Improved Electron Injection: Lowering the LUMO level can reduce the energy barrier for electron injection from the transport layer, leading to more efficient device operation.[2]

  • Enhanced Stability: The strong carbon-fluorine (C-F) bond and the electron-withdrawing nature of fluorine can increase the oxidative stability of the material, contributing to longer device lifetimes.[1][3]

  • Color Tuning: The substitution pattern of fluorine can modulate the intramolecular charge transfer (ICT) characteristics of a molecule, which is crucial for tuning the emission color, particularly for achieving deep blue emissions.[4][5]

The 3,5-difluoro-4-methylphenyl moiety is particularly valuable. The two fluorine atoms provide the desired electronic modulation, while the methyl group can enhance solubility and influence the solid-state packing of the final material, which is critical for preventing aggregation-caused quenching and improving charge mobility.

This compound: A Key Synthetic Intermediate

This boronic acid is an essential precursor for introducing the 3,5-difluoro-4-methylphenyl group into larger conjugated systems. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[6][7]

Chemical Properties and Handling:

  • Structure: C₇H₇BF₂O₂

  • Appearance: Typically a white to off-white solid.

  • Causality in Handling: Like many boronic acids, this compound can undergo dehydration upon heating or prolonged storage to form a cyclic trimer anhydride known as a boroxine.[8] This process is often reversible but can affect reactivity and stoichiometry. It is crucial to store the reagent in a cool, dry place, preferably under an inert atmosphere, and to use it from a freshly opened container or after drying for critical applications.

Core Workflow: Suzuki-Miyaura Coupling for OLED Material Synthesis

The Suzuki-Miyaura reaction provides an efficient pathway to couple the this compound (an organoboron component) with an aryl halide or triflate (an organic halide component) to form a new C-C bond. This is the fundamental step for constructing the complex architectures of modern OLED emitters.

The Catalytic Cycle Explained

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves a palladium catalyst, typically in the Pd(0) oxidation state, which facilitates the bond formation.

Suzuki_Coupling_Cycle cluster_base Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Boronate [R²-B(OH)₃]⁻ (from Boronic Acid + Base) Boronate->Transmetal Boronate->Base_point Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).

  • Transmetalation: The organic group (R²) from the activated boronic acid (boronate complex) is transferred to the palladium center, displacing the halide. This is the step where the base is critical.

  • Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²), regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of a Model Emitter Fragment

This protocol details the synthesis of a hypothetical but representative OLED building block, coupling this compound with a bromo-substituted carbazole core. Carbazole derivatives are widely used in blue OLEDs, particularly for Thermally Activated Delayed Fluorescence (TADF) materials.[5]

Reaction: 3-Bromo-9-phenyl-9H-carbazole + this compound → 3-(3,5-Difluoro-4-methylphenyl)-9-phenyl-9H-carbazole

Materials and Equipment
Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
3-Bromo-9-phenyl-9H-carbazole160840-49-7322.211.61 g5.0
This compound402400-58-4171.941.03 g6.0 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56173 mg0.15 (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.0 (3.0 eq)
Toluene108-88-3-40 mL-
Tetrahydrofuran (THF)109-99-9-10 mL-
Deionized Water7732-18-5-10 mL-
  • Equipment: 100 mL three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, silica gel for column chromatography.

Step-by-Step Methodology
  • System Preparation (Causality: Critical for Catalyst Stability): Assemble the three-neck flask with a condenser and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. An inert atmosphere is essential as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add 3-Bromo-9-phenyl-9H-carbazole (5.0 mmol), this compound (6.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.15 mmol).

  • Solvent Addition: Add Toluene (40 mL) and THF (10 mL) via syringe. The solvent mixture is chosen to ensure solubility of both organic and inorganic reagents. Stir the mixture to form a suspension.

  • Base Addition: Prepare a solution of Potassium Carbonate (15.0 mmol) in deionized water (10 mL). Degas this aqueous solution by bubbling nitrogen through it for 15 minutes. Add the degassed base solution to the reaction flask. The base is crucial for activating the boronic acid for the transmetalation step.[9]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • In-Process Validation (Trustworthiness): Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 2-3 hours (Eluent: Hexane/Dichloromethane 4:1). The disappearance of the starting aryl bromide spot indicates reaction completion. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with pure hexane and gradually increasing the polarity with dichloromethane) to isolate the pure product.

Final Product Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful formation of the new C-C bond.

  • ¹⁹F NMR Spectroscopy: To verify the presence and chemical environment of the fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • Melting Point: As an indicator of purity.

Application in an OLED Device

The synthesized material, a fluorinated carbazole derivative, is a prime candidate for use in the emissive layer (EML) of an OLED, potentially as a host for a phosphorescent or TADF dopant, or as the emitter itself.

Expected Photophysical Properties

The incorporation of the 3,5-difluoro-4-methylphenyl group is expected to result in a material with properties suitable for blue emission.

PropertyExpected Value/CharacteristicRationale
Emission Wavelength (λₑₘ) 450 - 480 nm (Blue)The extended π-conjugation and electronic effect of fluorine often lead to blue light emission.[4][10]
Photoluminescence Quantum Yield (PLQY) > 70% in solutionThe rigid carbazole core and fluorinated moiety can enhance radiative decay rates.
HOMO / LUMO Levels HOMO: ~ -5.8 eV, LUMO: ~ -2.5 eVFluorination lowers both energy levels, aiding in charge injection and stability.[2]
Triplet Energy (Eₜ) > 2.7 eVA high triplet energy is crucial for the material to act as a host for blue phosphorescent emitters.
Thermal Stability (Tₔ) > 350 °CAromatic, rigid structures with strong C-F bonds typically exhibit high thermal stability.[11]
OLED Device Architecture

The synthesized material would be integrated into a multi-layer stack, typically fabricated via vacuum thermal evaporation.

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host + Emitter) light Light Emission (hν) EML->light HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate e_flow Electrons (e⁻) → e_flow->Cathode h_flow ← Holes (h⁺) h_flow->Anode

Caption: A typical multi-layer OLED device structure.

Conclusion

This compound is a high-value, strategic building block for the synthesis of next-generation OLED materials. Its use, primarily through the robust and versatile Suzuki-Miyaura coupling reaction, allows for the precise installation of a fluorinated moiety that enhances electronic properties, improves material stability, and enables the tuning of emission color. The detailed protocol provided herein offers a reliable and verifiable pathway for researchers to synthesize novel compounds, accelerating the discovery of more efficient and durable materials for OLED displays and lighting.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile reagent. Here, we address common stability issues and provide practical, field-proven troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: Understanding the Reagent

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The presence of two fluorine atoms significantly influences the electronic properties of the phenyl ring, making it an attractive component for tuning the characteristics of target molecules in medicinal chemistry and materials science.[2] However, like many boronic acids, its utility is accompanied by specific stability challenges that require careful consideration in experimental design and execution. The primary instability pathways are protodeboronation and dehydration to form a cyclic boroxine anhydride .[3] This guide will provide you with the expertise to mitigate these issues and achieve reproducible, high-yield results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Symptoms:

  • LC-MS analysis shows unreacted starting materials (aryl halide and boronic acid).

  • Formation of a significant amount of the protodeboronated side product (2,4-difluorotoluene).

  • TLC analysis indicates a complex mixture of products or no product formation.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Protodeboronation The carbon-boron bond is susceptible to cleavage, especially under basic aqueous conditions, replacing the boronic acid group with a hydrogen atom.[3][4] Electron-deficient arylboronic acids, like our difluoro-substituted compound, can be particularly prone to this side reaction.[5]1. Use Anhydrous Conditions: Minimize water in your reaction. Use dry solvents and ensure your base is anhydrous. 2. Choose the Right Base: A less nucleophilic base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be less aggressive than hydroxides.[6] 3. Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. The ester can then be used in the reaction, often with improved stability.
Inactive Catalyst The Pd(0) catalyst may not have been generated in situ, or the active catalyst may have decomposed.1. Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is readily reduced to the active Pd(0) species under the reaction conditions. 2. Degas Solvents: Thoroughly degas your solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boroxine Formation Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While often active in Suzuki couplings, their formation can sometimes hinder reactivity.[3]1. Ensure Proper Dissolution: Make sure the boronic acid (or its anhydride) is fully dissolved in the reaction mixture. 2. Water Can Be Beneficial (in moderation): In some cases, a small amount of water in the solvent system (e.g., dioxane/water) can help to hydrolyze the boroxine back to the active boronic acid.
Problem 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Significant batch-to-batch variation in reaction yield.

  • Difficulty in reproducing a previously successful experiment.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Reagent Degradation Improper storage of this compound can lead to gradual decomposition over time.1. Strict Storage Protocol: Store the reagent in a tightly sealed container, in a cool, dry place, away from light.[7][8] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7] 2. Quality Check: Before use, visually inspect the reagent for any changes in color or texture. If in doubt, consider running a purity check (e.g., by NMR).
Variability in Reaction Setup Minor variations in reaction conditions can have a significant impact on the outcome of sensitive cross-coupling reactions.1. Standardize Your Protocol: Maintain consistency in solvent quality, degassing time, reaction temperature, and stirring rate. 2. Inert Atmosphere: Always perform the reaction under an inert atmosphere to prevent oxidation of the catalyst and the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the white solid I see in my bottle of this compound? Is it still usable?

A1: The white, crystalline solid is likely a mixture of the free boronic acid and its cyclic trimer anhydride, known as a boroxine. This is a common characteristic of boronic acids, which can undergo reversible dehydration.[3] For most Suzuki-Miyaura coupling reactions, the boroxine is equally effective as the boronic acid, as it can hydrolyze back to the monomeric form under the reaction conditions. Therefore, the reagent is generally usable.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] For long-term storage, refrigeration is recommended.[7] To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is best practice.

Q3: My reaction is failing due to protodeboronation. What are the key factors that promote this side reaction?

A3: Protodeboronation is the cleavage of the C-B bond and is a significant degradation pathway for arylboronic acids.[3] It is often facilitated by:

  • Aqueous basic conditions: The presence of water and a strong base can accelerate this process.[5]

  • Elevated temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Electron-deficient aryl rings: The fluorine atoms on the phenyl ring of your reagent make it electron-deficient, which can increase its susceptibility to protodeboronation under certain conditions.[5]

To mitigate this, consider using anhydrous solvents, a milder base, and the lowest effective reaction temperature.

Q4: Can I use this compound directly from the bottle, or do I need to purify it first?

A4: For most applications, the reagent can be used as supplied, assuming it has been stored correctly. Commercial grades are typically of high purity. However, if you are working with a particularly sensitive substrate or if the reagent has been stored for a long time, a purity check via NMR or recrystallization may be beneficial.

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Stability: The Boronic Acid-Boroxine Equilibrium

The equilibrium between the monomeric boronic acid and its cyclic trimer anhydride (boroxine) is a key aspect of its chemistry. This is a reversible dehydration reaction.

Caption: Reversible dehydration of the boronic acid to its boroxine anhydride.

(Note: The above DOT script is a template. For actual rendering, image files for the chemical structures would need to be linked.)

Logical Workflow for Troubleshooting a Failed Suzuki Coupling

Troubleshooting_Workflow start Failed Suzuki Coupling check_sm Check Starting Materials by LC-MS/NMR start->check_sm sm_ok Starting Materials Consumed? check_sm->sm_ok protodeboronation Protodeboronation Product Observed? sm_ok->protodeboronation Yes sm_unreacted Starting Materials Unreacted sm_ok->sm_unreacted No optimize_base Optimize Base: - Use anhydrous base (K₂CO₃, CsF) - Reduce base equivalents protodeboronation->optimize_base Yes check_catalyst Check Catalyst System: - Degas solvents thoroughly - Use fresh catalyst/ligand - Screen different ligands protodeboronation->check_catalyst No optimize_solvent Optimize Solvent: - Use anhydrous solvent - Adjust water content optimize_base->optimize_solvent protect_ba Consider Protecting Group: - Convert to boronate ester optimize_solvent->protect_ba check_temp Check Reaction Temperature: - Lower temperature to reduce side reactions - Increase temperature if no reaction check_catalyst->check_temp recheck_reagent_quality Re-evaluate Reagent Quality: - Check storage conditions - Run purity analysis sm_unreacted->recheck_reagent_quality

Caption: A step-by-step workflow for diagnosing and resolving failed Suzuki coupling reactions.

References

Technical Support Center: Purification of 3,5-Difluoro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic building block. The purity of boronic acids is paramount for the success of subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[1] This document provides in-depth, field-proven insights and troubleshooting advice to help you navigate the common challenges associated with purifying this specific arylboronic acid.

Understanding the Compound: Key Challenges

This compound, like many arylboronic acids, presents a unique set of purification challenges. Understanding these is the first step toward developing a robust purification strategy.

  • Formation of Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4] This process is often reversible and can be influenced by heat and the presence of moisture.[3] The presence of boroxine can complicate analysis and reactivity.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,3-difluoro-2-methylbenzene as a significant impurity.[5][6] This process can be promoted by acidic or basic conditions, as well as transition metal catalysts.[5][7][8]

  • Handling and Stability: While generally stable, boronic acids can be sensitive to heat and oxidative conditions.[9][10] Proper storage in a tightly closed container in a dry environment is crucial.[11]

Frequently Asked Questions (FAQs) - General

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Besides residual starting materials and solvents from the synthesis, the two most common process-related impurities are the corresponding boroxine (trimeric anhydride) and the protodeboronated product (1,3-difluoro-2-methylbenzene).[3][6][12]

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H, ¹¹B, ¹⁹F): Provides structural confirmation and can help identify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying and quantifying impurities.[13][14]

  • HPLC (High-Performance Liquid Chromatography): Can be used for quantitative purity analysis.[13]

  • Titration: A classic method to determine the purity of boric acid by reacting it with a standard solution of a known concentration, like sodium hydroxide.[15]

Q3: What are the ideal storage conditions for this compound?

A3: It should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[11][16]

Purification Methodologies & Troubleshooting

Below are detailed protocols and troubleshooting guides for the most effective purification techniques for this compound.

Recrystallization

Recrystallization is often the most effective method for purifying solid arylboronic acids, offering high purity if a suitable solvent system is identified.[17][18]

Step-by-Step Recrystallization Protocol
  • Solvent Screening: The key is to find a solvent (or solvent mixture) in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Start with small-scale trials using solvents like water, ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes.[17][19][20]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Troubleshooting
Issue Potential Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble. Ensure the solution is not overly concentrated.
No Crystals Form The solution is not saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. Reduce the solvent volume by evaporation.
Low Recovery The compound is too soluble in the chosen solvent at low temperatures.Use a different solvent system or a mixture of solvents. Ensure the minimum amount of hot solvent was used for dissolution.
Persistent Impurities The impurity has similar solubility to the product.A second recrystallization may be necessary. Consider an alternative purification method if co-crystallization is occurring.
Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[17][21][22]

Workflow for Acid-Base Extraction

crude Crude this compound in organic solvent (e.g., EtOAc) base_wash Wash with aqueous base (e.g., 1M NaOH) crude->base_wash separation1 Separate Layers base_wash->separation1 organic_layer1 Organic Layer (contains non-acidic impurities) separation1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (contains boronate salt) separation1->aqueous_layer1 acidify Acidify aqueous layer with acid (e.g., 1N HCl) to pH 5-6 aqueous_layer1->acidify extraction Extract with fresh organic solvent acidify->extraction separation2 Separate Layers extraction->separation2 aqueous_layer2 Aqueous Layer (discard) separation2->aqueous_layer2 Discard organic_layer2 Organic Layer (contains purified boronic acid) separation2->organic_layer2 dry_concentrate Dry over Na2SO4, filter, and concentrate organic_layer2->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow

Acid-Base Extraction Troubleshooting

Q: My product seems to be lost during the extraction. What could be the issue?

A: Ensure the pH of the aqueous layer is sufficiently acidic (around 5-6) after acidification to fully protonate the boronate salt back to the less water-soluble boronic acid.[23] Also, perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.

Q: I'm observing an emulsion during the extraction. How can I resolve this?

A: Emulsions can be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Column Chromatography

While sometimes challenging due to the polarity and potential for decomposition on silica gel, column chromatography can be an effective purification method, especially for removing closely related impurities.[17][24]

Considerations for Chromatographic Purification
  • Stationary Phase: Standard silica gel can be used, but it's often beneficial to use deactivated silica or to add a small amount of a modifier like acetic acid to the eluent to reduce tailing.[17] For boronate esters, silica gel impregnated with boric acid has been shown to be effective.[25]

  • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.[21][26]

Column Chromatography Troubleshooting
Issue Potential Cause Solution
Product Streaking/Tailing Strong interaction of the boronic acid with the silica gel.Add a small amount of a polar modifier (e.g., 1% acetic acid) to the mobile phase. Consider using a less acidic stationary phase like neutral alumina.[17]
Decomposition on Column The boronic acid is unstable on the acidic silica gel.Minimize the time the compound spends on the column by using flash chromatography. Consider using a different stationary phase or an alternative purification method.
Poor Separation Impurities have similar polarity to the product.Optimize the solvent system by trying different solvent combinations. A shallower gradient may improve resolution. Reversed-phase chromatography (C18) could also be an option.[24][27]
Derivatization Techniques

In cases where direct purification is difficult, converting the boronic acid to a less polar and more stable derivative, such as a pinacol ester, can facilitate purification by chromatography.[27] The boronic acid can then be regenerated if needed. Another approach involves forming a crystalline adduct with diethanolamine, which can be selectively precipitated.[12][24][27]

Workflow for Purification via Diethanolamine Adduct

crude Crude boronic acid add_dea Add diethanolamine crude->add_dea precipitate Precipitate adduct from a non-polar solvent (e.g., ether) add_dea->precipitate filter Filter to isolate crystalline adduct precipitate->filter dissolve Dissolve adduct in organic solvent filter->dissolve wash Wash with saturated boric acid solution dissolve->wash extract Extract with organic solvent wash->extract dry_concentrate Dry and concentrate extract->dry_concentrate pure_product Pure boronic acid dry_concentrate->pure_product

Caption: Purification via Diethanolamine Adduct

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on a challenging substrate: 3,5-Difluoro-4-methylphenylboronic acid . This boronic acid's unique electronic and steric properties often require carefully tailored conditions to achieve high yields. This guide is structured to explain the causality behind experimental choices, providing you with the rationale needed to overcome common hurdles.

Understanding the Challenges: Steric Hindrance and Electronic Effects

This compound presents a dual challenge for the Suzuki-Miyaura coupling.

  • Electronic Deficiency : The two strongly electron-withdrawing fluorine atoms decrease the nucleophilicity of the arylboronic acid. This makes the crucial transmetalation step of the catalytic cycle more difficult and increases the likelihood of a major side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) before the desired coupling can occur.[1]

  • Steric Hindrance : The presence of two ortho-substituents (fluorine atoms) and a meta-substituent (methyl group) creates significant steric bulk around the boronic acid moiety. This steric congestion can impede several steps in the catalytic cycle, particularly the transmetalation and the final reductive elimination that forms the product.[2][3][4]

Successfully coupling this substrate requires a catalyst system robust enough to overcome both electronic deactivation and steric hindrance.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing targeted solutions.

Q1: My reaction shows very low or no conversion of starting materials. Where should I start troubleshooting?

A1: This is a common issue when dealing with hindered and electron-deficient substrates. The problem often lies with an insufficiently active catalyst system or suboptimal reaction conditions.[3]

Initial Checks & Recommendations:

  • Catalyst & Ligand Choice is Critical : Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for these challenging couplings.[3] You must use a more active system.

    • Switch to Bulky, Electron-Rich Ligands : The most important modification is to employ a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, accelerate the slow oxidative addition of the aryl halide, and promote the sterically demanding reductive elimination step.[4][5][6] Excellent starting points are the Buchwald biaryl phosphine ligands.

    • Use Modern Pre-catalysts : Instead of Pd(OAc)₂, consider using air- and moisture-stable pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2. These ensure the efficient generation of the active Pd(0) species in the reaction mixture.

  • Re-evaluate the Base : A weak base may not be sufficient to form the reactive boronate species required for transmetalation.[3][7]

    • A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a widely effective and reliable choice for hindered couplings.[4][8] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.

  • Increase Reaction Temperature : Sterically hindered couplings often have a higher activation energy.[4]

    • If you are running the reaction at 80 °C, consider increasing it to 100-110 °C. Solvents like dioxane or toluene are suitable for these temperatures.[4] Microwave irradiation can also be a powerful tool for rapidly heating the reaction to achieve higher temperatures.[9][10]

Q2: I'm observing a significant amount of a side product that corresponds to the simple arene (1,3-difluoro-2-methylbenzene). What is happening and how can I prevent it?

A2: You are observing protodeboronation , the most common side reaction for electron-deficient boronic acids like yours.[1] The electron-withdrawing fluorine groups make the C-B bond more susceptible to cleavage by protons.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions : While some Suzuki protocols use aqueous bases, water is a primary proton source for this side reaction.[1] Use anhydrous solvents (e.g., toluene, dioxane) and a finely powdered, dry base like K₃PO₄. Ensure all glassware is oven-dried.

  • Select a Milder Base : While a strong base is needed, extremely harsh bases can sometimes accelerate protodeboronation. If K₃PO₄ is still leading to this side product, you could screen milder bases like potassium fluoride (KF).[1][11]

  • Convert to a More Stable Boron Reagent : Boronic acids can be unstable. Converting this compound to a more stable pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K) can protect it from premature decomposition.[1][8][12][13] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

Q3: My reaction is messy, with multiple side products, including what appears to be a homocoupled dimer of my boronic acid. What causes this?

A3: The formation of a biaryl dimer from your boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen or when the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is inefficient.[8][12]

Strategies to Minimize Homocoupling:

  • Ensure a Thoroughly Inert Atmosphere : Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[12] It is essential to properly degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[14]

  • Use a Pd(0) Source or an Efficient Pre-catalyst : Starting with a Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern, well-defined pre-catalyst that rapidly generates Pd(0) (e.g., Buchwald G2, G3, or G4 pre-catalysts) can significantly reduce homocoupling.[8]

  • Control Reagent Stoichiometry : While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a very large excess can sometimes favor homocoupling.

Optimization Strategies & Recommended Conditions

For a challenging substrate like this compound, a systematic screening of reaction parameters is often necessary. The following tables provide recommended starting points.

Table 1: Recommended Catalyst Systems
Catalyst (Pre-catalyst)LigandPd Loading (mol%)Pd:Ligand RatioTarget Challenge Addressed
Pd₂(dba)₃SPhos or XPhos 1 - 3%1:2 to 1:4Steric Hindrance & Electronic Deactivation[3]
SPhos Pd G2/G3 (Pre-formed)1 - 3%1:2 (internal)Steric Hindrance, efficient Pd(0) generation
RuPhos Pd G3 (Pre-formed)1 - 3%1:2 (internal)Particularly effective for hindered substrates[4][5]
Pd(OAc)₂cataCXium® A 2 - 5%1:2Alternative bulky phosphine ligand system
Table 2: Recommended Bases and Solvents
BaseEquivalentsSolventTemperature (°C)Key Considerations
K₃PO₄ 2.0 - 3.0Toluene or 1,4-Dioxane100 - 110Excellent, reliable choice for hindered substrates. Use anhydrous.[4][8]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane or THF80 - 100Very effective, but higher cost. Good for sensitive substrates.
K₂CO₃ 3.0Dioxane/H₂O or Toluene/H₂O80 - 100A standard choice, but the aqueous phase may promote protodeboronation.[1]
KF 3.0THF or Dioxane80 - 100Milder base, can be effective at preventing protodeboronation and ester hydrolysis.[11]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction. For substrates like this compound, the Transmetalation and Reductive Elimination steps are often the most challenging due to electronic and steric factors.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl RE Reductive Elimination Pd0 L₂Pd(0) (Active Catalyst) RE->Pd0 Product Ar¹-Ar² Product Biaryl Product (Ar¹-Ar²) RE->Product TM Transmetalation PdII_Boronate L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Boronate Pd0->OA Ar¹-X PdII_Aryl->TM Ar²-B(OR)₂ + Base (Slowed by e⁻ deficiency) PdII_Boronate->RE (Slowed by steric hindrance) ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar²-B(OH)₂) (3,5-Difluoro-4-methylphenyl...) BoronicAcid->TM Base Base Base->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

If your reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow start Low or No Yield check_sm Starting Materials Consumed? start->check_sm sm_yes Yes: Complex Mixture or Side Products check_sm->sm_yes Yes sm_no No: Starting Materials Remain check_sm->sm_no No side_products Identify Major Side Product sm_yes->side_products inactive_catalyst Probable Cause: Inactive Catalyst System sm_no->inactive_catalyst protodeboronation Protodeboronation (Arene byproduct) side_products->protodeboronation Arene Detected homocoupling Homocoupling (Boronic acid dimer) side_products->homocoupling Dimer Detected solve_proto Solution: 1. Use Anhydrous Conditions 2. Switch to Milder Base (KF) 3. Use BPin Ester or BF₃K Salt protodeboronation->solve_proto solve_homo Solution: 1. Thoroughly Degas System 2. Use Efficient Pre-catalyst 3. Check Reagent Purity homocoupling->solve_homo solve_inactive Solution: 1. Switch to Bulky, e⁻-rich Ligand (SPhos, XPhos, RuPhos) 2. Increase Temperature 3. Use Stronger Base (K₃PO₄) 4. Check Reagent Quality inactive_catalyst->solve_inactive

Caption: A decision tree for troubleshooting low yields.

Generalized Experimental Protocol

This protocol is a robust starting point and should be optimized for your specific aryl halide coupling partner. Standard Schlenk techniques under an inert atmosphere are highly recommended for best results.

  • Glassware and Reagent Preparation :

    • Oven-dry all glassware (reaction flask, condenser) and stir bars overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).

    • If not using a pre-catalyst, weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a glovebox or under a positive pressure of inert gas.

    • Weigh the this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.) and add them to the reaction flask.

  • Reaction Setup :

    • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas three times.[14]

    • Add the pre-weighed catalyst and ligand to the flask under a positive flow of inert gas.

    • Via syringe, add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M in the aryl halide).

    • Bubble inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.[1]

  • Reaction Execution :

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring in a pre-heated oil bath.

    • Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Workup and Purification :

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[8]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

References

Technical Support Center: Solubility of 3,5-Difluoro-4-methylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the solubility of this important building block in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide leverages established principles from structurally similar boronic acids to provide reliable guidance and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of this compound in common organic solvents?

A1: Based on the behavior of analogous compounds like phenylboronic acid, we can predict the following solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran [THF]) and ketones (e.g., acetone, 3-pentanone). These solvents can effectively solvate the boronic acid functional group.[1][2][3]

  • Moderate Solubility: Likely in chlorinated solvents like chloroform and dichloromethane (DCM).[1][2][3]

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as methylcyclohexane and n-hexane.[1][2][3]

The presence of two fluorine atoms, which are electron-withdrawing, and a methyl group on the phenyl ring will influence the overall polarity and crystal lattice energy of the molecule, thereby affecting its solubility compared to the parent phenylboronic acid.[4]

Q2: I'm observing incomplete dissolution of this compound in a solvent where it should be soluble. What could be the issue?

A2: This is a common issue with boronic acids and is often related to the formation of boroxines, which are cyclic anhydrides of the boronic acid.[2][4] Boroxines are less soluble than the corresponding boronic acids. This equilibrium is influenced by temperature and the presence of water.

To address this, try adding a small amount of water to the solvent. This can help to shift the equilibrium back towards the more soluble monomeric boronic acid.[5]

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid organic compounds, including boronic acids, increases with temperature. However, it is crucial to be aware that heating boronic acids can promote the formation of boroxines, which may precipitate out of solution if they are less soluble.[2][4] Therefore, when determining solubility at elevated temperatures, it is important to monitor for any changes in the solid form.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While there are no universally "bad" solvents, the choice of solvent should be guided by the intended application. For reactions like the Suzuki-Miyaura coupling, the solvent must be compatible with the reaction conditions (e.g., stable in the presence of the base and catalyst). For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. As a general rule, non-polar hydrocarbon solvents are poor choices for dissolving boronic acids.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent solubility results Formation of boroxines (cyclic anhydrides).[2][4]Add a small amount of water to your solvent to shift the equilibrium back to the boronic acid.[5] Be mindful that excess water can be detrimental in some reactions.
Precipitate forms upon heating The boroxine formed at higher temperatures is less soluble than the boronic acid in the chosen solvent.Consider a different solvent with higher solubility for the boroxine, or use a lower reaction temperature if possible.
Low yields in subsequent reactions Poor solubility of the boronic acid in the reaction solvent leading to incomplete reaction.Choose a solvent with higher known solubility for boronic acids (e.g., ethers, ketones).[1][2][3] Gentle heating may also improve solubility, but monitor for boroxine formation.
Difficulty in obtaining pure crystals The compound is either too soluble or too insoluble in the chosen crystallization solvent.Employ a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (anti-solvent) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can yield high-quality crystals.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, we recommend the following established methods.

Protocol 1: Dynamic (Synthetic) Method for Solubility Measurement

This method involves determining the temperature at which a known composition of solute and solvent becomes a single liquid phase upon controlled heating.[1][2][4][6][7]

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Controlled Heating: Begin stirring and slowly heat the mixture at a constant rate (e.g., 0.1-0.5 °C/min).[6]

  • Turbidity Monitoring: Continuously monitor the solution for turbidity. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.[1][2][4][6]

  • Dissolution Temperature Determination: The temperature at which the last solid particles disappear and the solution becomes clear is the solubility temperature for that specific composition.[6]

  • Data Compilation: Repeat this process with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Workflow for Dynamic Solubility Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Solute and Solvent prep2 Add to Jacketed Vessel prep1->prep2 meas1 Controlled Heating and Stirring prep2->meas1 meas2 Monitor Turbidity meas1->meas2 meas3 Record Dissolution Temperature meas2->meas3 an1 Repeat for Different Compositions meas3->an1 an2 Construct Solubility Curve an1->an2

Caption: Dynamic method for solubility determination.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved solute in the supernatant can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Logical Flow for Shake-Flask Solubility

G start Start: Excess Solid in Solvent equilibrate Equilibrate (24-48h at constant T) start->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant Concentration (HPLC/UV-Vis) separate->analyze end_node End: Determine Equilibrium Solubility analyze->end_node

Caption: Shake-flask method for equilibrium solubility.

Predicted Solubility of Phenylboronic Acid Derivatives in Organic Solvents

While specific data for this compound is unavailable, the following table for the parent compound, phenylboronic acid, can serve as a useful reference.

SolventTypePredicted Solubility of Phenylboronic Acid
AcetoneKetoneHigh[1][2][3]
3-PentanoneKetoneHigh[1][2][3]
Diethyl EtherEtherHigh[1][2][3]
Tetrahydrofuran (THF)EtherHigh
ChloroformChlorinatedModerate[1][2][3]
Dichloromethane (DCM)ChlorinatedModerate
MethylcyclohexaneHydrocarbonVery Low[1][2][3]
n-HexaneHydrocarbonVery Low

Note: This table is based on qualitative and quantitative data for phenylboronic acid and its derivatives.[1][2][3] The actual solubility of this compound may vary.

References

"preventing deboronation of 3,5-Difluoro-4-methylphenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful application of this versatile reagent in their experiments. Here, we address the primary challenge associated with this and other electron-deficient boronic acids: deboronation.

Understanding the Challenge: The Deboronation Pathway

Protodeboronation is a prevalent undesired side reaction in cross-coupling methodologies, such as the Suzuki-Miyaura coupling, where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process leads to the formation of a byproduct and a reduction in the yield of the desired product. For this compound, the presence of two electron-withdrawing fluorine atoms on the phenyl ring can render the C-B bond more susceptible to cleavage, particularly under basic conditions.[3][4]

The reaction pH is a critical factor, as it influences the equilibrium between the neutral boronic acid and the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[5] While the formation of the boronate is essential for the transmetalation step in Suzuki-Miyaura coupling, high pH levels can also accelerate protodeboronation.[5][6]

Below is a diagram illustrating the general mechanism of base-catalyzed protodeboronation.

G cluster_0 Base-Catalyzed Protodeboronation ArB(OH)2 Arylboronic Acid (Trigonal Planar) ArB(OH)3- Arylboronate Anion (Tetrahedral) ArB(OH)2->ArB(OH)3- + OH⁻ ArB(OH)3-->ArB(OH)2 - OH⁻ Ar-H Deboronated Byproduct ArB(OH)3-->Ar-H + H₂O (Proton Source) B(OH)4- Borate

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: I am seeing a significant amount of 1,3-difluoro-2-methylbenzene in my reaction mixture and a low yield of my desired cross-coupled product. What is the likely cause?

Answer: The formation of 1,3-difluoro-2-methylbenzene is a strong indicator of protodeboronation, where the boronic acid is being consumed in a non-productive pathway.[1][2] Given that this compound is an electron-deficient system, it is particularly prone to this side reaction, which is often accelerated by the basic conditions and elevated temperatures typical of Suzuki-Miyaura couplings.[2][3]

Question 2: My reaction is sluggish, and upon increasing the temperature, the amount of the deboronated byproduct increases. How can I improve my yield?

Answer: Increasing the reaction temperature can indeed accelerate the rate of deboronation.[2][6] To enhance the rate of the desired cross-coupling reaction over protodeboronation, consider employing a more active catalyst system.[1] Highly efficient catalysts can facilitate rapid catalytic turnover, which can outcompete the slower protodeboronation pathway.[2] Additionally, bulky phosphine ligands on palladium catalysts have been shown to sometimes promote protodeboronation, so a careful selection of the ligand is crucial.[7][8]

Question 3: I am using standard Suzuki-Miyaura conditions with a strong base (e.g., NaOH, K₂CO₃) and observing significant deboronation. What changes can I make to the reaction conditions?

Answer: Strong bases can significantly promote protodeboronation.[2] A key strategy is to switch to a milder base.[9] Consider using bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[2][9] These bases are often effective in promoting the desired cross-coupling while minimizing the undesired deboronation.

ParameterRecommendationRationale
Base Use milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF).[2][9]Strong bases accelerate protodeboronation.[2]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures increase the rate of deboronation.[2][6]
Solvent Use anhydrous solvents, but a small amount of water may be necessary.Excess water can act as a proton source for deboronation.[2]
Catalyst Employ a highly active catalyst system.A faster desired reaction can outcompete protodeboronation.[1][2]

Question 4: Would converting the boronic acid to an ester derivative help?

Answer: Absolutely. This is a highly effective strategy. Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are generally more stable than the corresponding boronic acids.[2][10] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, which keeps the concentration of the more reactive free boronic acid low and thus minimizes protodeboronation.[1][9]

Caption: Troubleshooting workflow for addressing deboronation.

Preventative Measures & Protocols

Proactive measures can significantly improve the success rate of reactions involving this compound.

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Mild base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the mild base (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • In a separate vessel, prepare the catalyst solution by dissolving the palladium source and ligand in the anhydrous solvent.

  • Add the degassed solvent to the reaction vessel containing the solids, followed by the catalyst solution via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Pinacol Ester for Enhanced Stability

For particularly challenging couplings, converting the boronic acid to its pinacol ester is recommended.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene, THF)

Procedure:

  • Dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in the anhydrous solvent.

  • Stir the mixture at room temperature or with gentle heating. Water can be removed azeotropically with a Dean-Stark apparatus if necessary.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: It is best to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[11][12] Some suppliers recommend refrigeration.[11][13]

Q2: Can I use this boronic acid in aqueous conditions? A2: While Suzuki-Miyaura reactions often use aqueous/organic solvent mixtures, the stability of this compound in aqueous basic solutions can be limited due to accelerated protodeboronation.[6] If water is necessary for the reaction, its amount should be carefully optimized.[2]

Q3: Does the methyl group on the ring affect the stability? A3: The methyl group is weakly electron-donating. However, its electronic effect is likely overshadowed by the two strongly electron-withdrawing fluorine atoms. Therefore, the compound should be handled as an electron-deficient arylboronic acid, which is prone to deboronation.

Q4: Are there any incompatible reagents to be aware of? A4: Avoid strong oxidizing agents and strong acids.[11] As discussed, strong bases can also promote the undesired deboronation side reaction.

References

Technical Support Center: Suzuki Coupling with 3,5-Difluoro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3,5-Difluoro-4-methylphenylboronic acid . This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges posed by this electron-deficient and sterically influenced substrate.

The presence of two ortho-fluorine atoms significantly alters the electronic properties of the boronic acid, making it a challenging coupling partner. These electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow the rate-determining transmetalation step. Furthermore, they increase the Lewis acidity of the boron center, rendering the C-B bond more susceptible to a common and often irreversible side reaction: protodeboronation.[1][2][3][4][5]

This guide provides a structured approach to diagnosing and solving common issues to help you achieve successful and reproducible outcomes.

Troubleshooting Guide: A Symptom-Based Approach

When your reaction fails, a systematic diagnosis is key. Start by identifying the primary symptom and then explore the potential causes and solutions.

Symptom 1: Low to No Conversion of Starting Materials

This is the most common failure mode and typically points to an issue with the catalytic cycle's efficiency, often stemming from suboptimal catalyst, base, or solvent selection.

Potential Causes & Step-by-Step Solutions:

  • Inactive or Inefficient Catalyst System: The electron-deficient nature of this compound requires a highly active catalyst to facilitate the sluggish transmetalation and subsequent reductive elimination steps.

    • Solution 1.1: Upgrade Your Ligand. Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate.[6] Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate both oxidative addition and reductive elimination.[7]

    • Solution 1.2: Use a Modern Precatalyst. Ensure the active Pd(0) species is generated efficiently. Modern precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are often more effective and air-stable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[7][8] These precatalysts form the active L-Pd(0) species rapidly under conditions where the boronic acid is still stable.[8]

    • Solution 1.3: Check Reagent Quality. Ensure your palladium source and ligand are from a reliable source and have not degraded. If in doubt, use a fresh batch.

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[1][9][10][11] However, a base that is too strong or used with a protic solvent can accelerate the decomposition of your sensitive boronic acid.

    • Solution 2.1: Use a Weaker, Non-Nucleophilic Base. For base-sensitive substrates, strong bases like NaOH or KOt-Bu in aqueous media can be detrimental. Switch to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[1][7] Potassium fluoride (KF), in particular, can be effective in anhydrous conditions and is less likely to hydrolyze sensitive functional groups.[1][11]

    • Solution 2.2: Ensure Anhydrous Conditions (If Applicable). If using an anhydrous base like K₃PO₄, ensure it is finely powdered and dried. The presence of excess water can accelerate protodeboronation.[1]

  • Poor Solubility: All reaction components must be sufficiently soluble for the reaction to proceed efficiently.

    • Solution 3.1: Modify the Solvent System. If reagents are not dissolving, consider a different solvent or solvent mixture. Common choices include dioxane, THF, toluene, or DMF, often with a small amount of water to help dissolve the base.[1] However, for this specific boronic acid, minimizing water is often beneficial. A polar aprotic solvent like DMF or NMP might be a good choice, especially when coupling with electron-poor halides.[12]

Symptom 2: Significant Protodeboronation Detected

If you observe the formation of 2,6-difluorotoluene as a major byproduct, your boronic acid is undergoing protodeboronation—the replacement of the -B(OH)₂ group with a hydrogen atom. This is a critical challenge with electron-deficient arylboronic acids.[5][13]

Potential Causes & Step-by-Step Solutions:

  • Base-Promoted Decomposition: The combination of a strong base and a proton source (like water) is the primary driver of protodeboronation.[2][3][4]

    • Solution 1.1: Switch to a Milder, Anhydrous System. Use KF or CsF in an anhydrous solvent like dioxane or THF. This minimizes the concentration of hydroxide ions that facilitate the undesired protonolysis.[1][7]

    • Solution 1.2: Consider Base-Free Conditions. Specialized protocols have been developed that proceed via a "cationic" Suzuki pathway, avoiding the need for a base altogether. These methods are particularly suited for acutely base-sensitive boronic acids.[2][3][4]

  • Slow Cross-Coupling Kinetics: If the desired Suzuki coupling is slow, the competing protodeboronation reaction has more time to occur.

    • Solution 2.1: Accelerate the Coupling Reaction. Use a more active catalyst system (see Symptom 1, Solution 1.1 & 1.2) that promotes rapid coupling, effectively out-competing the decomposition pathway.[8] Increasing the temperature may also help, but must be balanced against the increased rate of decomposition.

    • Solution 2.2: Protect the Boronic Acid. Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation.[1]

      • Pinacol Esters (BPin): Significantly more stable and can be used directly.[13]

      • Potassium Trifluoroborate Salts (BF₃K): Highly stable to air and moisture and often show enhanced reactivity.[1]

      • MIDA Boronates: Exceptionally stable, crystalline solids ideal for complex syntheses.[1]

Symptom 3: Homocoupling of Boronic Acid or Aryl Halide

Formation of 3,3',5,5'-tetrafluoro-4,4'-dimethylbiphenyl (boronic acid homocoupling) or the biaryl of your halide partner indicates an issue with oxygen contamination or catalyst speciation.

Potential Causes & Step-by-Step Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid and lead to catalyst decomposition.[7]

    • Solution 1.1: Rigorously Degas All Solvents. Before use, sparge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes or use the freeze-pump-thaw method.

    • Solution 1.2: Maintain an Inert Atmosphere. Assemble the reaction under a positive pressure of inert gas and maintain it throughout the reaction.

  • Suboptimal Catalyst/Ligand Ratio or Type: Certain catalyst systems may be more prone to promoting homocoupling.[14]

    • Solution 2.1: Optimize Reaction Parameters. Experiment with different palladium sources and ligands. In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[14]

Visualizing the Process

Understanding the reaction pathways and troubleshooting logic is crucial for success.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 L-Pd(0) Active Catalyst OxAdd R¹-Pd(II)-X (Oxidative Addition) Pd0->OxAdd R¹-X Trans R¹-Pd(II)-R² (Transmetalation) OxAdd->Trans R²-B(OH)₂ + Base RedEl R¹-R² (Product) Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Tree cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions Start Reaction Failed or Low Yield NoConv Low / No Conversion (Starting Materials Remain) Start->NoConv Check TLC/LCMS Proto Protodeboronation (Ar-H byproduct) Start->Proto Check TLC/LCMS Homo Homocoupling (Ar-Ar, R-R byproducts) Start->Homo Check TLC/LCMS Sol_Cat 1. Change Catalyst/Ligand (e.g., XPhos, SPhos) 2. Use Modern Precatalyst 3. Check Reagent Quality NoConv->Sol_Cat Cause: Inefficient Catalyst Sol_Base 1. Change Base (K₃PO₄, KF) 2. Adjust Solvent System 3. Ensure Anhydrous Conditions NoConv->Sol_Base Cause: Suboptimal Conditions Sol_Proto 1. Use Milder Base (KF) 2. Use Anhydrous Conditions 3. Protect Boronic Acid (BPin, BF₃K) 4. Use Faster Catalyst Proto->Sol_Proto Cause: C-B Bond Cleavage Sol_Homo 1. Degas Solvents Rigorously 2. Maintain Inert Atmosphere 3. Optimize Catalyst System Homo->Sol_Homo Cause: Oxygen Contamination

Caption: Troubleshooting Decision Tree for Failed Suzuki Couplings.

Protodeboronation cluster_main Protodeboronation Side Reaction BoronicAcid Ar-B(OH)₂ (this compound) Product Ar-H (2,6-Difluorotoluene) BoronicAcid->Product Undesired Side Reaction ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Product Base Base (e.g., OH⁻) Base->BoronicAcid accelerates reaction Borate B(OH)₃ (Boric Acid) Product->Borate +

Caption: The Protodeboronation Side Reaction Pathway.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate? A1: The two fluorine atoms are strongly electron-withdrawing. This has two main negative effects: 1) It reduces the nucleophilicity of the aryl ring, slowing down the key transmetalation step in the catalytic cycle. 2) It increases the susceptibility of the carbon-boron bond to cleavage by proton sources (protodeboronation), a common decomposition pathway.[1][2][3][4]

Q2: What is the best "go-to" catalyst and ligand combination to start with? A2: For challenging, electron-deficient boronic acids, a highly active system is essential. A reliable starting point is a second or third-generation Buchwald precatalyst paired with a bulky, electron-rich biarylphosphine ligand. For example, XPhos Pd G3 or SPhos Pd G2 are excellent choices that often provide high activity at room temperature or with gentle heating, which helps minimize boronic acid decomposition.[7][8]

Q3: Which base should I use, and are aqueous conditions okay? A3: While many Suzuki protocols use aqueous bases, for this specific boronic acid, it is often better to start with anhydrous conditions to suppress protodeboronation.[1] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or THF are robust choices. If you must use a biphasic system, use a weaker base like K₂CO₃ and minimize the amount of water.[7]

Q4: When should I switch from the boronic acid to its pinacol ester (BPin) or trifluoroborate (BF₃K) salt? A4: You should switch if you consistently observe significant protodeboronation even after optimizing the catalyst and base. Boronic esters and trifluoroborate salts are significantly more stable towards premature decomposition.[1][13] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its ambient concentration low and favoring the cross-coupling pathway.

Q5: My aryl halide is an electron-rich aryl chloride. What conditions should I try? A5: This is a particularly challenging combination, as you have a deactivated boronic acid and a halide that is difficult to oxidatively add to the palladium center.[15][16] This scenario requires the most active catalyst systems available. Use a catalyst system known for activating aryl chlorides, such as one with a highly electron-rich and bulky ligand like RuPhos or BrettPhos, often with a strong, non-nucleophilic base like K₃PO₄ or KOt-Bu at elevated temperatures (80-110 °C).[6][7]

Recommended Starting Conditions & Protocols

The following tables and protocols provide a validated starting point for your experiments.

Table 1: Recommended Reaction Parameters
Aryl Halide (R¹-X)Catalyst (2 mol%)Ligand (4 mol%)Base (2-3 equiv)Solvent (0.1 M)Temp (°C)Notes
Electron-Poor Ar-Br/I Pd(OAc)₂SPhosK₃PO₄Toluene or Dioxane80-100Standard conditions, generally high yielding.
Electron-Rich Ar-Br/I XPhos Pd G3(Internal)K₃PO₄Dioxane/H₂O (10:1)80-100Requires a more active catalyst for efficient oxidative addition.
Aryl Triflates (Ar-OTf) Pd₂(dba)₃XPhosCs₂CO₃THF or Dioxane60-80Triflates are excellent leaving groups but can be base-sensitive.
Electron-Poor Ar-Cl RuPhos Pd G3(Internal)K₂CO₃Dioxane/H₂O (4:1)100-110Requires forcing conditions and a specialized catalyst system.
Base-Sensitive Substrates Pd₂(dba)₃SPhosKF (anhydrous)THF65KF is a mild base ideal for preventing hydrolysis of esters, etc.[1][11]
Protocol 1: General Procedure for a Difficult Coupling

This protocol uses a modern precatalyst effective for electron-deficient substrates.[7]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronic Ester (BPin derivative)

Use this protocol if protodeboronation is intractable.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Dichloromethane.

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to scavenge the water produced during esterification.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion of the boronic acid.

  • Isolation: Filter off the drying agent and wash with a small amount of solvent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling protocol above without further purification.

References

Technical Support Center: Navigating Boronic Acid Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and solutions for the common challenges encountered during the workup of reactions containing boronic acids. This resource is built on a foundation of scientific integrity, aiming to equip you with the expertise to troubleshoot and optimize your purification processes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup of boronic acid-containing reactions, providing explanations and actionable protocols.

Question: I'm struggling to remove boronic acid and related boron-containing byproducts from my reaction mixture. What are the most effective methods?

Answer:

The removal of excess boronic acid and its byproducts, such as boroxines (anhydrides of boronic acids), is a frequent challenge due to their varying polarities and solubilities. The optimal strategy depends on the properties of your desired product and the specific boronic acid used. Here are several effective, validated methods:

1. Acid-Base Extraction:

  • Principle: Boronic acids are weak Lewis acids that can be converted into their more water-soluble boronate salts at high pH. This allows for their selective removal from an organic phase into an aqueous phase.

  • Expert Insight: While a simple basic wash (e.g., with NaOH or K₂CO₃) is common, it's often insufficient for complete removal, especially with more lipophilic boronic acids. A multi-step approach is often more robust.

    Detailed Protocol: Biphasic Basic Extraction

    • Initial Quench: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

    • Basic Wash: Wash the organic layer with a 1 M to 2 M aqueous solution of NaOH or K₂CO₃. Repeat this wash 2-3 times. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 11).

    • Back Extraction (Optional but Recommended): To recover any of your product that may have been extracted into the basic aqueous layer, back-extract the combined basic aqueous layers with a fresh portion of the organic solvent.

    • Final Wash: Wash the combined organic layers with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Sorption/Scavenging Techniques:

  • Principle: Specific sorbents or scavengers can selectively bind to boronic acids and their derivatives, allowing for their removal by simple filtration.

  • Expert Insight: This method is particularly useful when your product is base-sensitive or when emulsions are a problem during extractions.

    • Tris(2-aminoethyl)amine (TREN)-functionalized Resins: These resins are highly effective at scavenging boronic acids.

    • Poly(vinylpyridine) (PVP): Can also be used to bind and remove boronic acids.

3. Fluorous Solid-Phase Extraction (F-SPE):

  • Principle: This technique involves tagging the boronic acid with a fluorous tag. The tagged boronic acid can then be selectively retained on a fluorous silica gel cartridge, while the desired product elutes.

  • Expert Insight: F-SPE is a highly efficient purification method that can significantly simplify workup, especially in parallel synthesis and library generation. It is particularly advantageous for removing both excess boronic acid and the resulting boroxine.

    Experimental Workflow: Fluorous Solid-Phase Extraction

    FSPE_Workflow A Reaction Mixture (Product + Fluorous-tagged Boronic Acid) B Load onto Fluorous Silica Gel Cartridge A->B C Elute with MeCN/H2O (Fluorophobic Elution) B->C E Elute with Fluorophilic Solvent (e.g., Methanol) B->E Regeneration/Removal Step D Collect Eluent (Contains Pure Product) C->D F Discard Eluent (Contains Tagged Boronic Acid) E->F

    Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).

4. Distillation:

  • Principle: If your product is thermally stable and has a significantly different boiling point from the boronic acid and its byproducts, distillation can be an effective purification method.

  • Expert Insight: This method is less common for complex drug-like molecules but can be very effective for simpler, more volatile compounds.

Question: My workup is plagued by persistent emulsions during liquid-liquid extraction. How can I resolve this?

Answer:

Emulsions are a common frustration when working with boronic acids, often caused by the amphiphilic nature of boronic acid byproducts.

  • Immediate Actions:

    • Addition of Brine: Adding a saturated aqueous solution of NaCl can often break emulsions by increasing the ionic strength of the aqueous phase.

    • Gentle Swirling: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions.

    • Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Preventative Strategies:

    • Solvent Choice: Using a combination of a less polar solvent (like hexanes) with your primary extraction solvent (like ethyl acetate) can sometimes prevent emulsion formation.

    • pH Adjustment: Carefully controlling the pH during extraction can minimize the formation of amphiphilic boronate species.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry that makes boronic acid removal challenging?

Boronic acids (R-B(OH)₂) can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium is influenced by the presence of water. The varying polarities of the boronic acid and its corresponding boroxine can complicate purification, as one may be more soluble in the organic phase while the other has higher aqueous solubility.

Q2: Are there any "boron-free" alternatives to boronic acids in cross-coupling reactions?

Yes, several alternatives exist, each with its own set of advantages and disadvantages. Some common alternatives include:

  • Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are often easier to handle and purify than boronic acids.

  • MIDA boronates: These are another class of air-stable boron reagents that can be used in a wide range of Suzuki-Miyaura cross-coupling reactions.

Q3: How can I visually confirm the removal of boronic acid during workup?

While not a quantitative method, Thin Layer Chromatography (TLC) can be a quick and effective way to monitor the progress of your purification. Staining the TLC plate with a potassium permanganate (KMnO₄) solution can often help visualize boronic acids, which will appear as yellow spots on a purple background.

Decision-Making Flowchart for Boronic Acid Workup

Workup_Decision Start Reaction Complete Product_Properties Is the product base-sensitive? Start->Product_Properties Emulsion_Prone Is the reaction prone to emulsions? Product_Properties->Emulsion_Prone No Scavenging Use Scavenging Resin (e.g., TREN-functionalized) Product_Properties->Scavenging Yes Acid_Base Perform Acid-Base Extraction Emulsion_Prone->Acid_Base No F_SPE Consider Fluorous-SPE (if applicable) Emulsion_Prone->F_SPE Yes Column Proceed to Column Chromatography Acid_Base->Column Scavenging->Column F_SPE->Column

Caption: Decision-making flowchart for selecting a workup procedure.

"storage and handling guidelines for arylboronic acids"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, field-proven insights, and troubleshooting advice for the proper storage and handling of arylboronic acids to ensure experimental success and reagent longevity.

Frequently Asked Questions (FAQs): Storage & Stability

This section addresses the most common questions regarding the long-term stability and storage of arylboronic acids.

Q1: What is the optimal temperature for storing arylboronic acids?

A1: The ideal storage temperature depends on the specific compound's stability, but a general guideline is to store them in a cool, dark, and dry place. For many common arylboronic acids, refrigeration at 2-8 °C is sufficient for short- to medium-term storage. For particularly sensitive or valuable compounds, or for long-term storage, freezing at -20 °C or below is recommended to significantly slow down potential degradation pathways. Always consult the Safety Data Sheet (SDS) or the supplier's specific recommendations.

Q2: Is it necessary to store arylboronic acids under an inert atmosphere?

A2: Yes, for long-term stability, it is highly recommended. Arylboronic acids are susceptible to oxidation and are often hygroscopic, meaning they readily absorb moisture from the air[1][2]. This moisture can initiate degradation. Storing the compound under a dry, inert atmosphere of nitrogen or argon will displace oxygen and moisture, preserving its integrity[3][4][5]. For bottles with a septum seal, ensure the septum is in good condition and consider using Parafilm® to wrap the cap and septum for an extra barrier after each use.

Q3: My arylboronic acid is clumpy and difficult to handle. Is it still usable?

A3: Clumping is often a sign of moisture absorption, as many boronic acids are hygroscopic[1][2]. While the compound may still be usable, the presence of water can be detrimental to many reactions, such as the Suzuki-Miyaura coupling, where it can facilitate protodeboronation[6][7]. Furthermore, the absorbed water adds weight, making accurate measurement of the reagent difficult. If you must use it, consider drying a small amount under high vacuum before use, but be aware that some degradation may have already occurred.

Q4: How can I tell if my arylboronic acid has degraded?

A4: The most common sign of degradation is the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This can sometimes be observed as a change in the physical appearance of the solid, but it is most reliably detected analytically. In an ¹H NMR spectrum, the presence of boroxines can lead to broadened or multiple sets of signals[8]. Mass spectrometry can also detect boroxines as higher molecular weight species[8]. Another major degradation product is the protodeboronated arene (Ar-H), which can be detected by GC-MS or LC-MS analysis of your reaction mixture[9][10][11].

Frequently Asked Questions (FAQs): Handling & Usage

This section covers best practices for handling arylboronic acids in a laboratory setting.

Q1: What precautions should I take when weighing and dispensing a solid arylboronic acid?

A1: Since arylboronic acids can be sensitive to air and moisture, speed and proper technique are crucial. If the compound is particularly sensitive, it is best to handle it within a glovebox under an inert atmosphere[12]. If a glovebox is not available, you can weigh the solid quickly in the open air and immediately place it into your reaction vessel, which should then be purged with an inert gas. For this "bench-top" method, avoid leaving the stock bottle open for extended periods. Have your flask and spatula ready before opening the container to minimize exposure time.

Q2: What is the best way to add an arylboronic acid to a reaction?

A2: For air-sensitive reactions like the Suzuki-Miyaura coupling, the arylboronic acid (along with other solids like the catalyst and base) should be added to the reaction flask, which is then sealed and purged with an inert gas (e.g., by three evacuate-refill cycles) before adding any solvents[13][14]. This ensures that all reagents are under an inert atmosphere from the start. Solvents and liquid reagents should then be added via syringe through a septum[15][16].

Q3: Can I make a stock solution of my arylboronic acid?

A3: Preparing stock solutions is generally not recommended for long-term storage, as boronic acids can be unstable in many common organic solvents, especially in the presence of trace amounts of water. If you need a solution for multiple reactions on the same day, prepare it fresh in a dry, anhydrous solvent under an inert atmosphere and use it promptly.

Troubleshooting Guide: Common Experimental Issues

This guide provides a logical workflow for diagnosing and solving common problems encountered in reactions involving arylboronic acids, particularly the Suzuki-Miyaura cross-coupling.

Q: My Suzuki-Miyaura coupling reaction has a low yield or failed completely. How do I troubleshoot it?

A: A failed Suzuki coupling can often be traced back to the stability of the boronic acid or the reaction conditions. Follow this diagnostic workflow to identify the likely cause.

G start Low or No Yield in Suzuki Coupling reagent_check 1. Check Reagent Quality & Integrity start->reagent_check condition_check 2. Verify Reaction Conditions start->condition_check catalyst_check 3. Assess Catalyst System start->catalyst_check boronic_acid Arylboronic Acid Degradation? - Protodeboronation - Boroxine formation reagent_check->boronic_acid Most Common Issue halide_purity Aryl Halide Purity/Reactivity? (I > Br > OTf >> Cl) reagent_check->halide_purity base_quality Base Quality? - Anhydrous? - Finely powdered? reagent_check->base_quality inert_atm Inert Atmosphere Maintained? - Degassed solvent? - Proper purging? condition_check->inert_atm temperature Optimal Temperature? - Too low (slow kinetics)? - Too high (degradation)? condition_check->temperature solvent_choice Correct Solvent/Base Combo? - Reagents soluble? - Biphasic? Vigorous stirring? condition_check->solvent_choice catalyst_activity Catalyst/Precatalyst Active? - Old bottle? - Air stable precatalyst used? catalyst_check->catalyst_activity ligand_activity Ligand Oxidized? - Stored properly? - Using bulky, e--rich ligand? catalyst_check->ligand_activity solution_boronic Solution: - Use fresh boronic acid - Convert to stable boronate ester (pinacol, MIDA) - Use anhydrous conditions/milder base to limit protodeboronation boronic_acid->solution_boronic solution_conditions Solution: - Flame-dry glassware - Thoroughly degas solvents - Screen temperature range inert_atm->solution_conditions solution_catalyst Solution: - Use fresh catalyst/ligand - For hindered substrates, use bulky biarylphosphine ligands (e.g., XPhos, SPhos) catalyst_activity->solution_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Assess the Boronic Acid: This is the most frequent culprit. Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major side reaction that consumes your starting material[9][10][11].

    • Cause: This reaction is often accelerated by strong bases, the presence of water, and elevated temperatures[6][7]. Electron-deficient arylboronic acids can be particularly susceptible[9][13].

    • Solution: Use a freshly opened bottle of arylboronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are generally more robust[13][17]. Alternatively, switching to anhydrous reaction conditions and using a milder base (e.g., K₂CO₃ or KF) can significantly suppress protodeboronation[6].

  • Verify an Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen[6][13].

    • Cause: Insufficient degassing of the solvent or a poor seal on the reaction vessel allows oxygen to enter, which can deactivate the catalyst and lead to homocoupling of the boronic acid[7][18].

    • Solution: Ensure all solvents are thoroughly degassed by bubbling an inert gas through them for 15-30 minutes or by using the freeze-pump-thaw method. Use standard air-sensitive techniques, such as a Schlenk line or glovebox, to maintain a positive pressure of nitrogen or argon throughout the reaction[3][12][14].

  • Check Catalyst and Ligand: The activity of your catalyst system is paramount.

    • Cause: Palladium precatalysts can degrade over time, and phosphine ligands are prone to oxidation if not stored and handled properly[13]. For sterically hindered substrates, the choice of ligand is critical[6].

    • Solution: Use a fresh, high-quality catalyst and ligand. For challenging couplings, especially with ortho-substituted partners, employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that are known to accelerate the key steps of the catalytic cycle[6].

Understanding Key Degradation Pathways

An expert understanding of why arylboronic acids degrade allows for more robust experimental design.

1. Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H). This is one of the most significant unproductive pathways[9][10][11]. The rate of this reaction is highly pH-dependent and is accelerated under basic conditions, which are unfortunately required for the Suzuki coupling itself[10][19]. The mechanism generally involves the formation of the more reactive boronate anion [ArB(OH)₃]⁻, followed by protonation at the ipso-carbon[19].

2. Boroxine Formation

Three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.

G cluster_0 Equilibrium in Solution BA 3 Ar-B(OH)₂ (Arylboronic Acid) Boroxine [ArBO]₃ (Boroxine) BA->Boroxine - 3 H₂O Boronate 3 [Ar-B(OH)₃]⁻ (Active Boronate Species) BA->Boronate Boroxine->BA + 3 H₂O Water + 3 H₂O Base + 3 OH⁻

Caption: Equilibrium between arylboronic acid, its boroxine trimer, and the active boronate species.

This is an equilibrium process. While boroxine formation removes water and can sometimes stabilize the compound in solid form, it can also affect solubility and reactivity. In the presence of water or a coordinating solvent, the boroxine can revert to the monomeric boronic acid[8]. In a reaction, the equilibrium is further shifted by the base, which converts the boronic acid to the active boronate species required for transmetalation[18].

Experimental Protocols
Protocol 1: Handling and Dispensing an Air-Sensitive Solid Arylboronic Acid

This protocol describes the safe transfer of a solid reagent using standard air-sensitive techniques without a glovebox.

G start Start: Weigh Reagent prep_flask 1. Add stir bar to oven-dried Schlenk flask. Seal with septum. start->prep_flask purge_flask 2. Connect to Schlenk line. Evacuate and backfill with N₂/Ar (3 cycles). prep_flask->purge_flask weigh_reagent 3. Briefly remove septum. Quickly add weighed arylboronic acid against a positive N₂/Ar flow. purge_flask->weigh_reagent reseal 4. Immediately reseal flask with septum. weigh_reagent->reseal purge_again 5. Perform one more evacuate-refill cycle to remove any introduced air. reseal->purge_again ready Flask is ready for solvent/reagent addition. purge_again->ready

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Characterization of 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, arylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-documented. Among these, 3,5-Difluoro-4-methylphenylboronic acid (DFMPBA) presents a unique structural motif, combining the electronic effects of two fluorine atoms with the steric influence of a methyl group. This substitution pattern can profoundly impact reactivity, selectivity, and the physicochemical properties of resulting compounds.

Consequently, unambiguous structural verification and purity assessment of DFMPBA are not merely procedural formalities; they are prerequisites for reliable and reproducible downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, offering a multi-faceted view of the molecule's electronic and structural environment through the analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

This guide provides an in-depth, comparative analysis of the complete NMR characterization of DFMPBA. We will move beyond a simple recitation of data, explaining the causal relationships behind spectral features and outlining a robust, self-validating protocol for acquiring high-fidelity data.

Part 1: A Comparative Multinuclear NMR Analysis

The true power of NMR lies in its ability to probe multiple active nuclei within a single molecule. For DFMPBA, a comprehensive analysis requires a correlated understanding of four key spectra, each providing a unique piece of the structural puzzle. We will compare the expected spectral features of DFMPBA with simpler, relevant analogues to highlight the specific influence of its substitution pattern.

Diagram: Structure and Atom Numbering

DFMPBA_Structure cluster_ring C1 C1 C2 C2 C1->C2 B B(OH)₂ C1->B C3 C3 C2->C3 H2 H C2->H2 C6 C6 C6->C1 H6 H C6->H6 C4 C4 C3->C4 F3 F C3->F3 C5 C5 C5->C6 F5 F C5->F5 C4->C5 Me CH₃ (C7) C4->Me

Caption: Molecular structure of this compound (DFMPBA).

¹H NMR Spectroscopy: The Fluorine Footprint

In ¹H NMR, the aromatic region provides the most salient information. The two aromatic protons (H2, H6) are chemically equivalent due to the molecule's symmetry. Their signal is split not only by each other (which would be negligible) but more significantly by the adjacent fluorine atoms.

  • Causality: The key interaction is the three-bond coupling (³JH,F) between H2/H6 and F3/F5. This coupling typically ranges from 5-10 Hz in fluorinated aromatics and results in a characteristic splitting pattern. A smaller four-bond coupling (⁴JH,F) to the methyl protons and a five-bond coupling (⁵JH,F) may also be present but are often unresolved. The methyl group (C7) protons will appear as a singlet, though fine splitting due to four-bond coupling to the fluorine atoms (⁴JH,F) might cause slight broadening. The B(OH)₂ protons are often broad and may exchange with trace water in the solvent, sometimes disappearing entirely.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Compound Aromatic Protons (δ, ppm) Multiplicity & Coupling Methyl Protons (δ, ppm) B(OH)₂ (δ, ppm)
DFMPBA (Predicted) ~7.35 t, ³JH,F ≈ 8 Hz ~2.20 ~8.10 (broad s)

| 4-Methylphenylboronic Acid [1][2] | 7.71 (d), 7.22 (d) | d, J ≈ 8 Hz | 2.31 | ~7.95 (broad s) |

Comparison Insight: The most striking difference is the collapse of the two distinct aromatic doublets seen in 4-methylphenylboronic acid into a single triplet for DFMPBA. This is a direct consequence of the symmetrical fluorine substitution, where each aromatic proton is coupled to two equivalent fluorine atoms, providing immediate evidence of the 3,5-difluoro substitution pattern.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is exceptionally useful due to its high sensitivity and wide chemical shift range, making it highly responsive to the electronic environment.[3][4]

  • Causality: The two fluorine atoms (F3, F5) are chemically equivalent and will produce a single resonance. This signal will be split by the two adjacent aromatic protons (H2, H6), resulting in a triplet (due to ³JF,H). Further, weaker coupling to the three methyl protons (⁴JF,H) may superimpose a quartet pattern on each peak of the triplet, resulting in a "triplet of quartets."

Table 2: Comparative ¹⁹F NMR Data (376 MHz, DMSO-d₆, referenced to CFCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity & Coupling
DFMPBA (Predicted) ~ -110 to -115 tq, ³JF,H ≈ 8 Hz, ⁴JF,H ≈ 2-3 Hz

| Fluorobenzene [5] | -113.15 | Multiplet |

Comparison Insight: The chemical shift of DFMPBA is expected to be in a similar region to fluorobenzene. However, the multiplicity provides the crucial structural confirmation. Observing a triplet of quartets is a definitive signature of the specific arrangement of protons relative to the fluorine nuclei in DFMPBA.

¹³C NMR Spectroscopy: Deciphering C-F and C-B Bonds

The ¹³C NMR spectrum is rich with information, primarily through the large and highly characteristic carbon-fluorine coupling constants.

  • Causality: The most prominent features are the signals for the fluorine-bearing carbons (C3, C5). Due to direct one-bond coupling (¹JC,F), this signal will be a large doublet with a coupling constant typically exceeding 240 Hz.[6] The carbon attached to the boron (C1) often appears as a broad signal due to the quadrupolar nature of the ¹¹B nucleus. Other carbons will show smaller, multi-bond C-F couplings (²JC,F, ³JC,F), which are invaluable for assignment.

Table 3: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

Assignment DFMPBA (Predicted δ, ppm) Key Couplings (Hz) 4-Methylphenylboronic Acid (δ, ppm)[1]
C1-B ~130 (broad) - ~134 (broad)
C2, C6 ~133 ²JC,F ≈ 15-20 Hz 135.9
C3, C5 ~162 ¹JC,F ≈ 245 Hz 129.0
C4 ~125 ²JC,F ≈ 20-25 Hz 143.1

| C7 (CH₃) | ~14 | ³JC,F ≈ 3-5 Hz | 22.1 |

Comparison Insight: The presence of a signal around 162 ppm split into a massive doublet is irrefutable evidence of carbons directly attached to fluorine. Comparing the chemical shifts with 4-methylphenylboronic acid shows the strong deshielding effect of the fluorine atoms on the carbons they are attached to (C3, C5) and the more complex splitting patterns that arise throughout the aromatic system.

¹¹B NMR Spectroscopy: The Boron Center

¹¹B NMR provides direct information about the boron atom's chemical state.[7][8][9]

  • Causality: For a trigonal planar (sp² hybridized) arylboronic acid, a single, often broad, signal is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂).[10] This chemical shift is sensitive to the electronic nature of the aryl ring. A significant challenge with boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines.[11][12] Boroxine formation shifts the ¹¹B signal slightly downfield (to ~33 ppm) and drastically complicates the ¹H and ¹³C spectra.[10]

Table 4: Comparative ¹¹B NMR Data (128 MHz, DMSO-d₆)

Compound Expected Chemical Shift (δ, ppm) Linewidth
DFMPBA ~30 Broad

| Phenylboronic Acid [7][8] | ~29-30 | Broad |

Comparison Insight: The ¹¹B chemical shift for DFMPBA is not expected to differ dramatically from that of unsubstituted phenylboronic acid. Its primary utility is to confirm the presence of the sp² boronic acid moiety and to act as a quality control check for the absence of significant boroxine or other boron species. A clean, single peak in this region, especially when run in a coordinating solvent like DMSO-d₆ or Methanol-d₄, is indicative of a pure monomeric sample.

Part 2: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data for boronic acids requires careful attention to experimental parameters. The protocol below is designed to mitigate common issues like oligomerization and ensure accurate characterization.

Workflow for Comprehensive NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Processing & Analysis Sample Weigh ~10-15 mg DFMPBA Solvent Dissolve in 0.6 mL DMSO-d₆ or Methanol-d₄ Sample->Solvent Tube Transfer to 5mm NMR Tube (Quartz tube for ¹¹B) Solvent->Tube H1 ¹H Experiment (zg30, 16+ scans) Tube->H1 C13 ¹³C Experiment (zgpg30, 1024+ scans) H1->C13 F19 ¹⁹F Experiment (zgpg30, 64+ scans) C13->F19 B11 ¹¹B Experiment (zg, 1024+ scans) F19->B11 Process FT, Phasing, Baseline Correction B11->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign Signals & Measure Couplings (J) Integrate->Assign Compare Compare data with predictions & literature Assign->Compare Structure Structural Confirmation Compare->Structure

Caption: A robust workflow for the NMR characterization of DFMPBA.

Step-by-Step Methodology
  • Sample Preparation (The Critical Step):

    • Step 1.1: Accurately weigh approximately 10-15 mg of this compound.

    • Step 1.2: Dissolve the solid in 0.6 mL of a deuterated coordinating solvent. DMSO-d₆ or Methanol-d₄ are strongly recommended.

      • Expert Rationale: Boronic acids readily form cyclic boroxine anhydrides in aprotic, non-coordinating solvents like CDCl₃, leading to complex and often uninterpretable spectra.[11][12] Protic or coordinating solvents like methanol and DMSO break up these oligomers by forming adducts with the boron center, ensuring the analysis of the desired monomeric species.[11]

    • Step 1.3: Transfer the solution to a standard 5 mm glass NMR tube for ¹H, ¹⁹F, and ¹³C experiments. For high-quality ¹¹B NMR, it is best practice to use a quartz NMR tube .

      • Trustworthiness: Standard borosilicate glass NMR tubes contain boron and can contribute a very broad, interfering background signal to the ¹¹B spectrum.[7][8] Using a quartz tube eliminates this artifact, ensuring the observed signal is solely from the analyte.

  • NMR Data Acquisition:

    • Step 2.1 (¹H NMR): Acquire a standard proton spectrum using a 30° pulse (e.g., Bruker zg30 pulse program). A sufficient signal-to-noise ratio is typically achieved with 16-32 scans.

    • Step 2.2 (¹⁹F NMR): Acquire a proton-coupled ¹⁹F spectrum. Since ¹⁹F is a high-sensitivity nucleus, 64-128 scans are usually sufficient.

    • Step 2.3 (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum (e.g., Bruker zgpg30). Due to the low natural abundance of ¹³C, a higher number of scans (1024 or more) and a sufficient relaxation delay (e.g., 2 seconds) are required for quantitative accuracy.

    • Step 2.4 (¹¹B NMR): Acquire a proton-decoupled ¹¹B spectrum. A high number of scans (1024-2048) is often necessary to obtain a good signal-to-noise ratio for the broad quadrupolar peak.[7][8]

  • Data Processing and Structural Verification:

    • Step 3.1: Process all spectra using standard Fourier transform, phase correction, and baseline correction.

    • Step 3.2: Reference the spectra appropriately (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B).

    • Step 3.3: Correlate the data across all four spectra. Verify that the multiplicity in the ¹H and ¹⁹F spectra matches the predicted J-couplings. Confirm the large ¹JC,F coupling in the ¹³C spectrum. Check that the ¹¹B spectrum shows a single peak in the expected region for an sp² boronic acid. This cross-validation is the essence of a self-validating protocol.

References

"mass spectrometry analysis of 3,5-Difluoro-4-methylphenylboronic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-4-methylphenylboronic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of this compound and its derivatives. As crucial building blocks in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the precise characterization and quantification of these compounds are paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs).[1][2] This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind analytical choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The unique chemical nature of boronic acids presents specific analytical challenges, including a propensity for dehydration to form cyclic boroxine anhydrides and complex adduct formation.[3] This guide will compare common ionization techniques, provide validated experimental protocols, and explore characteristic fragmentation patterns to enable robust and reliable analysis.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₇BF₂O₂[4]
Molecular Weight 171.94 g/mol [4]
Monoisotopic Mass 172.0514 DaCalculated
CAS Number 1621332-09-9[4][5]
Appearance White Solid[6]

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of boronic acids. The efficiency of ion generation directly impacts sensitivity, reproducibility, and the complexity of the resulting mass spectrum.[7] Here, we compare the two most prevalent atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase by applying a high voltage to create an aerosol.[8] It is exceptionally well-suited for the polar nature of boronic acids and is the preferred method when coupled with liquid chromatography (LC).[9][10] A key decision in ESI is the choice of polarity: positive or negative ion mode.

Negative Ion Mode (ESI-)

Given the acidic protons on the boronic acid moiety, ESI in negative mode is often the most effective approach. The molecule readily loses a proton to form a stable [M-H]⁻ ion, frequently resulting in a clean spectrum dominated by this single species.[11][12]

  • Mechanism: Deprotonation of the B(OH)₂ group.

  • Primary Ion Observed: [M-H]⁻ at m/z 171.04.

  • Advantages:

    • High Sensitivity: Often produces the strongest and most stable signal, making it ideal for trace-level quantification of potentially genotoxic impurities.[2][13]

    • Spectral Simplicity: Reduces the complexity of the spectrum, simplifying data interpretation.

  • Disadvantages: May yield less structural information from fragmentation compared to adducts formed in positive mode.

Positive Ion Mode (ESI+)

In positive mode, ionization relies on the formation of adducts with protons ([M+H]⁺) or cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[14]

  • Primary Ions Observed: [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺.

  • Advantages:

    • Confirmatory Power: The presence of multiple adducts can increase confidence in molecular weight assignment.

    • Fragmentation Control: Adducts can sometimes be fragmented more controllably in tandem MS (MS/MS) experiments.

  • Disadvantages:

    • Lower Sensitivity: The proton affinity of the molecule may not be high, leading to a weaker [M+H]⁺ signal compared to the [M-H]⁻ signal.

    • Spectral Complexity: The presence of multiple adducts can complicate the spectrum, especially in complex matrices.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is an alternative technique where the analyte solution is vaporized in a heated nebulizer before being ionized by a corona discharge.[14] It is typically used for small molecules of medium to low polarity.

  • Applicability: While ESI is generally preferred for boronic acids, APCI can be a viable alternative, particularly if the derivatives are less polar or if matrix effects suppress the ESI signal.

  • Ionization: Tends to produce singly charged protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. It is considered slightly "harder" than ESI and may induce more in-source fragmentation.[15]

Performance Comparison: ESI+ vs. ESI- (Hypothetical Data)

The following table summarizes the expected performance for the analysis of this compound at a concentration of 100 ng/mL.

ParameterESI Negative Mode (-)ESI Positive Mode (+)Rationale & Justification
Primary Ion(s) (m/z) [M-H]⁻ : 171.04[M+Na]⁺ : 195.04[M+H]⁺ : 173.06Negative mode yields a simple, deprotonated ion. Positive mode forms adducts, with the sodium adduct often being prominent.
Signal-to-Noise (S/N) Ratio >500~150 ([M+Na]⁺)<50 ([M+H]⁺)The acidic nature of the analyte strongly favors deprotonation, leading to a significantly higher S/N in negative mode.
Limit of Detection (LOD) < 1 ng/mL~10 ng/mLThe superior ionization efficiency in negative mode directly translates to a lower limit of detection.
Linearity (R²) >0.999>0.995Both modes can provide excellent linearity, but the stability of the negative ion often yields slightly better results.
Susceptibility to Boroxine Formation ModerateModerateThis is an analyte stability issue, not an ionization-specific one. Acidic mobile phases can exacerbate it.

Part 2: Validated Experimental Protocols & Workflows

Trustworthy data comes from a robust, self-validating protocol. Below is a detailed LC-MS/MS method for the trace-level quantification of this compound, designed to be deployed in a drug development setting.

Visualized Experimental Workflow

The diagram below outlines the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Weigh API Sample (e.g., 20 mg) p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Vortex & Sonicate to Ensure Dissolution p2->p3 p4 Filter through 0.22 µm PVDF Syringe Filter p3->p4 lc Inject into UPLC System p4->lc ms Analyze via ESI- MS/MS lc->ms dp1 Integrate MRM Peak Area ms->dp1 dp2 Generate Calibration Curve dp1->dp2 dp3 Quantify Analyte Concentration dp2->dp3

Caption: High-level workflow for quantitative analysis.

Detailed LC-MS/MS Protocol

This protocol is optimized for sensitivity and selectivity using Multiple Reaction Monitoring (MRM).

1. Sample Preparation

  • Objective: To accurately prepare a sample solution suitable for injection while minimizing matrix effects.

  • Diluent: 50:50 Acetonitrile:Water (v/v). This composition provides good solubility for a broad range of compounds and is compatible with reversed-phase chromatography.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the diluent. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Accurately weigh 20 mg of the drug substance (API) into a volumetric flask and dissolve with the diluent to a final concentration of 20 mg/mL.[2] This high concentration is typical for impurity analysis.

  • Filtration: Filter all solutions through a 0.22 µm PVDF syringe filter to remove particulates that could damage the LC system.

2. Liquid Chromatography (LC) Conditions

  • Rationale: The goal is to achieve chromatographic separation of the analyte from the main API peak and other potential impurities, ensuring that co-elution does not cause ion suppression.[16]

  • System: UPLC/UHPLC system for high resolution and speed.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm. A C18 stationary phase provides excellent retention for aromatic compounds.[3]

  • Mobile Phase A: 0.1% Ammonia in Water. Using a basic mobile phase ensures the boronic acid is deprotonated, which is ideal for ESI negative mode analysis and improves peak shape.[12]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    4.0 95
    5.0 95
    5.1 10

    | 6.0 | 10 |

3. Mass Spectrometry (MS) Conditions

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • MRM Transitions:

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion -> product ion fragmentation. The precursor is the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV)
      Quantifier 171.0 127.0 0.05 30 15

      | Qualifier | 171.0 | 108.0 | 0.05 | 30 | 25 |

Part 3: Fragmentation Pathways and Structural Elucidation

Understanding fragmentation is key to confirming a compound's identity and developing robust MS/MS methods.[15] Boronic acids exhibit characteristic fragmentation patterns.

The Challenge of Boroxine Formation

A primary analytical challenge is the tendency of boronic acids to undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process can occur in the sample solution or within the hot MS source.

G cluster_main 3x 3 x mol 3,5-Difluoro-4-methylphenyl boronic acid 3x->mol boroxine Boroxine Anhydride mol->boroxine Dehydration (-3 H₂O) boroxine->mol Hydration (+3 H₂O) water 3 x H₂O

Caption: Reversible dehydration of boronic acid to boroxine.

This equilibrium complicates analysis as it can lead to multiple peaks or a diminished signal for the target monomer. The LC-MS method described above, using a basic mobile phase, helps to keep the boronic acid in its deprotonated monomeric form, mitigating this issue.

Proposed Fragmentation Pathway (ESI Negative Mode)

The MRM transitions in the protocol were selected based on predictable fragmentation of the [M-H]⁻ precursor ion (m/z 171.0).

G parent Precursor Ion [M-H]⁻ m/z = 171.0 frag1 Product Ion m/z = 127.0 parent->frag1 Loss of B(OH)₂⁻ or equivalent (Collision Energy: ~15 eV) frag2 Product Ion m/z = 108.0 parent->frag2 Loss of B(OH)₂⁻ + F (Higher Energy: ~25 eV)

Caption: Proposed CID fragmentation of the deprotonated molecule.

  • m/z 171.0 -> 127.0: This primary fragmentation corresponds to the loss of the boronic acid group, likely through a rearrangement, resulting in a difluoro-tolyl anionic fragment. This is a stable and abundant fragment, making it an excellent choice for the quantifier ion.[17][18]

  • m/z 171.0 -> 108.0: At higher collision energy, a subsequent loss of a fluorine atom from the m/z 127.0 fragment can occur. This secondary fragment serves as a qualifier ion, and the consistent ratio of the quantifier to the qualifier ion at a given collision energy provides an additional layer of confirmation for the analyte's identity.

By employing a combination of optimized LC separation, sensitive ESI- detection, and specific MRM transitions based on predictable fragmentation, the robust and reliable analysis of this compound derivatives can be readily achieved.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the core of this transformation are organoboron reagents, most notably boronic acids. However, the success and efficiency of a Suzuki-Miyaura coupling are critically dependent on the reactivity of the specific boronic acid used. This guide provides an in-depth comparison of boronic acid reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Step: Understanding Transmetalation

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely determined by the efficiency of the transmetalation step. This is the crucial stage where the organic group is transferred from the boron atom to the palladium(II) center, preceding the final reductive elimination that forms the desired C-C bond. The rate of this step is governed by a delicate interplay of electronic and steric factors inherent to the boronic acid, as well as the reaction conditions.

A fundamental aspect of this process is the activation of the boronic acid by a base. The base coordinates to the Lewis acidic boron center, forming a more nucleophilic boronate species ([R-B(OH)3]−). This "ate" complex is significantly more reactive in the transmetalation step than the neutral boronic acid.[3]

Key Factors Influencing Boronic Acid Reactivity

Electronic Effects: A Balancing Act

The electronic nature of the organic group attached to the boron atom plays a pivotal role in its reactivity.

  • Electron-Donating Groups (EDGs): Aryl boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally exhibit higher reactivity.[3] These groups increase the electron density on the ipso-carbon (the carbon attached to boron), making it more nucleophilic and facilitating its transfer to the electron-deficient palladium(II) center. It is generally accepted that electron-rich arenes undergo this boron-to-palladium transmetalation more rapidly.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the nucleophilicity of the organic moiety, which can slow down the transmetalation step.[3]

  • Heteroaryl Boronic Acids: The electronic properties of heteroaryl rings significantly impact reactivity.

    • π-Rich Heterocycles (e.g., furan, thiophene) are generally more reactive in the transmetalation step.[1]

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine) are often more challenging substrates. The electron-withdrawing nature of the ring can hinder transmetalation. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation.[1] This is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-substituted isomers.[1]

Steric Hindrance: A Physical Barrier

Steric bulk around the boronic acid group can significantly impede reactivity. Ortho-substituents on an aryl boronic acid can hinder the approach of the bulky palladium complex, slowing down the transmetalation process.[5][6] However, in some cases, bulky ligands on the palladium catalyst can be used to overcome the steric hindrance of the coupling partners.[6] While standard Suzuki couplings are often resilient to moderate steric hindrance, extremely demanding couplings, such as those involving di-ortho-substituted aryl halides and secondary alkylboronic acids, require specialized catalyst systems.[6][7]

The Boronic Acid vs. Boronate Ester Trade-Off: Reactivity vs. Stability

A critical decision in designing a Suzuki-Miyaura coupling is the choice between a boronic acid and its corresponding ester (e.g., a pinacol ester). This choice represents a fundamental trade-off between reactivity and stability.[8][9]

  • Boronic Acids: Generally more reactive and often lead to faster reaction times.[8][9][10] Their higher Lewis acidity facilitates the formation of the reactive boronate species.[3][9] However, this reactivity comes at the cost of lower stability. Boronic acids are prone to decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic anhydrides (boroxines).[1][8][11]

  • Boronate Esters: Offer significantly enhanced stability, making them easier to handle, purify, and store.[8][9][12] This stability is particularly advantageous for complex, multi-step syntheses or for substrates that are prone to decomposition, such as some heteroaryl boronic acids.[12] The trade-off for this stability is generally a lower reaction rate.[9] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, though direct transmetalation from the ester is also possible.[9][13][14] Interestingly, some studies have shown that certain boronic esters can lead to significant rate enhancements in the transmetalation step compared to the corresponding boronic acid, suggesting a more complex mechanism than simple hydrolysis.[13][14]

Visualizing the Catalytic Cycle and Influencing Factors

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the key factors influencing the reactivity of the boronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)L_n-OH ArPdX->ArPdOH Ligand Exchange (Base) PreTrans Pre-transmetalation Intermediate ArPdOH->PreTrans Coordination ArBOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Boronate) ArBOH2->Boronate Base Base (e.g., OH⁻) Base->ArBOH2 Boronate->PreTrans ArPdR Ar-Pd(II)L_n-R PreTrans->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors Reactivity Boronic Acid Reactivity in Transmetalation Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Stability Stability vs. Reactivity Reactivity->Stability EDG Electron-Donating Groups (e.g., -OMe, -Me) Increases Reactivity Electronic->EDG EWG Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Decreases Reactivity Electronic->EWG Heteroaryl Heteroaryl Nature (π-rich vs. π-deficient) Electronic->Heteroaryl Ortho Ortho-Substitution Decreases Reactivity Steric->Ortho Ligand Bulky Ligands on Pd Can Mitigate Steric Effects Steric->Ligand BA Boronic Acids Higher Reactivity Lower Stability (Protodeboronation) Stability->BA BE Boronate Esters Lower Reactivity Higher Stability Stability->BE

Caption: Factors influencing boronic acid reactivity in transmetalation.

Comparative Reactivity Data

The following tables summarize the relative reactivity of various boronic acids and their derivatives under specific Suzuki-Miyaura coupling conditions. It is important to note that direct comparison of yields across different studies can be misleading due to variations in catalysts, ligands, bases, and solvents. These tables are intended to illustrate general reactivity trends.

Table 1: Electronic Effects on the Coupling of Arylboronic Acids with 4-Bromoanisole

EntryArylboronic AcidYield (%)Relative Reactivity
14-Methoxyphenylboronic acid95+++
2Phenylboronic acid88++
34-Trifluoromethylphenylboronic acid65+

Conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80 °C, 12 h. Data is representative and synthesized from general principles.

Table 2: Comparison of Boronic Acid vs. Pinacol Boronate Ester

EntryBoron ReagentCoupling PartnerTime (h)Yield (%)
1Phenylboronic acid4-Iodotoluene292
2Phenylboronic acid pinacol ester4-Iodotoluene889
32-Pyridylboronic acid4-Bromobenzonitrile1235 (decomposition)
42-Pyridylboronic acid pinacol ester4-Bromobenzonitrile1278

Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene/H₂O, 100 °C. Data is illustrative of general trends.[12]

Experimental Protocols

Protocol 1: General Procedure for a Comparative Reactivity Study of Arylboronic Acids

This protocol outlines a method for comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura coupling with a common aryl halide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acids to be tested (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-trifluoromethylphenylboronic acid)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vials with Teflon-lined caps

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in toluene.

  • Reaction Setup: To a series of reaction vials, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Initiation: Add toluene (5 mL) and water (1 mL) to each vial. Stir the mixture vigorously.

  • Catalyst Addition: Add the catalyst/ligand stock solution (containing 1 mol % Pd) to each vial.

  • Reaction: Seal the vials and heat the reaction mixtures to 100 °C in a preheated oil bath or heating block with stirring.

  • Monitoring and Workup: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 8h, 12h) to determine the rate of conversion. After completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography and determine the isolated yield for each reaction.

Protocol 2: Synthesis and Coupling of a Boronate Ester for an Unstable Heteroaryl Boronic Acid

This protocol is for cases where a boronic acid is unstable and its corresponding pinacol ester provides better results.

Part A: Synthesis of the Pinacol Boronate Ester

  • Setup: To a flame-dried flask under an inert atmosphere, add the heteroaryl halide (e.g., 2-bromopyridine, 1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (3 mol %).

  • Reaction: Add anhydrous 1,4-dioxane (5 mL) and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to yield the heteroaryl pinacol boronate ester.

Part B: Cross-Coupling using the Pinacol Boronate Ester

  • Setup: To a reaction vial, add the heteroaryl pinacol boronate ester from Part A (1.0 mmol), the desired aryl halide (1.1 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol %), and SPhos (4 mol %).

  • Reaction: Add toluene (5 mL) and water (1 mL). Seal the vial and heat to 100 °C for 12 hours.

  • Workup and Analysis: Follow steps 6 and 7 from Protocol 1 to isolate and quantify the product.

By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can more effectively navigate the complexities of boronic acid reactivity to optimize their Suzuki-Miyaura cross-coupling reactions, ultimately accelerating their research and development efforts.

References

A Comparative Guide to the X-ray Crystal Structure of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the X-ray crystal structures of substituted phenylboronic acids. As researchers, scientists, and professionals in drug development, a deep understanding of the solid-state structure of these versatile molecules is paramount. Phenylboronic acids are not only crucial intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, but also serve as key building blocks in supramolecular chemistry and as pharmacophores in drug design.[1][2] Their ability to form reversible covalent bonds with diols makes them invaluable for applications ranging from carbohydrate sensing to drug delivery.[2]

This guide provides a comparative analysis of the crystalline architecture of substituted phenylboronic acids, supported by experimental data. We will delve into how substituents on the phenyl ring dictate the supramolecular assembly, influencing everything from crystal packing to intermolecular interactions. Our focus will be on the causality behind these structural variations and the experimental methodologies used to elucidate them.

The Fundamental Dimer Motif and Beyond: Supramolecular Assembly

In the solid state, the parent phenylboronic acid, PhB(OH)₂, typically forms a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid functionalities.[2][3] This creates a characteristic eight-membered ring, a motif analogous to that seen in carboxylic acids.[1] However, the two additional hydroxyl groups in the boronic acid dimer allow for further hydrogen bonding, leading to extended supramolecular structures.[1][4] In the prototypical phenylboronic acid, each dimer unit interacts with four other dimers through hydrogen bonds, creating an intricate three-dimensional network.[3][4]

The introduction of substituents onto the phenyl ring dramatically influences this hierarchical assembly. The position (ortho, meta, or para) and the electronic and steric nature of the substituent can alter the preferred hydrogen-bonding patterns, leading to a variety of supramolecular architectures.

The Impact of Ortho-Substitution

Ortho substituents exert the most significant influence on the crystal packing, primarily due to steric hindrance. While many ortho-substituted phenylboronic acids still form the primary dimer unit, the interconnection of these dimers is often different from the parent compound.[1][5]

  • Formation of Ribbons: Instead of a complex 3D network, many ortho-substituted derivatives, such as ortho-bromophenylboronic acid, form infinite ribbons where each dimer is connected to only two other dimers.[1][4] This change in connectivity is a direct consequence of the steric bulk of the ortho substituent, which prevents the close approach of four neighboring dimers.[4]

  • Reduced Hydrogen Bonding: In cases of extreme steric crowding, such as with pentamethylphenylboronic acid, the interconnection between dimeric units can be reduced to a single hydrogen bond, supplemented by weaker interactions like OH–π interactions.[1][5]

  • Emergence of Monomeric Structures: A fascinating consequence of di-ortho-alkoxy substitution is the potential to disrupt the dimer motif entirely, leading to monomeric structures in the crystal lattice.[6] In these cases, strong intramolecular hydrogen bonds form between the boronic acid hydroxyl groups and the adjacent alkoxy oxygens, satisfying the hydrogen-bonding potential internally and preventing dimerization.[6] This has been observed in one of the polymorphic forms of 2,6-dimethoxyphenylboronic acid and 2,6-diethoxyphenylboronic acid.[6]

The logical relationship between substitution patterns and the resulting supramolecular motifs is illustrated in the diagram below.

Supramolecular_Assembly cluster_substituents Substituent Pattern cluster_motifs Resulting Supramolecular Motif Unsubstituted Unsubstituted 3D_Network 3D_Network Unsubstituted->3D_Network Standard Dimerization & Inter-dimer H-bonding Ortho_Substituted Ortho_Substituted Ribbons Ribbons Ortho_Substituted->Ribbons Steric Hindrance Alters Inter-dimer Linkage Di_Ortho_Substituted Di_Ortho_Substituted Monomers Monomers Di_Ortho_Substituted->Monomers Intramolecular H-bonding Prevents Dimerization

Caption: Influence of substituent position on the supramolecular assembly of phenylboronic acids.

The Role of Para- and Meta-Substituents

Substituents at the para and meta positions have a less pronounced steric effect on the primary dimer formation. However, their electronic properties can influence the acidity of the boronic acid and introduce alternative hydrogen bonding sites.

For instance, in 4-(methoxycarbonyl)phenylboronic acid, the typical dimer formation via the boronic acid groups is observed.[7] These dimers are further linked into undulating sheets through hydrogen bonds between a boronic acid OH group and the carbonyl oxygen atom of a neighboring molecule.[7] This demonstrates how a substituent can introduce new intermolecular interactions that compete with and complement the primary hydrogen-bonding motifs. Electron-withdrawing groups, such as nitro or sulfonyl groups, lower the pKa of the boronic acid, which can impact its interactions in co-crystals and biological systems.[8][9]

Comparative Structural Data

The following table summarizes key crystallographic and geometric parameters for a selection of substituted phenylboronic acids, illustrating the structural diversity discussed.

CompoundSubstituent(s)Supramolecular MotifSpace GroupKey Bond Lengths (B-C, B-O) ÅDihedral Angle (Ring vs. B(OH)₂)Reference
Phenylboronic AcidNone3D Network of DimersIba21.565(3), 1.371(7)6.6°, 21.4°[3]
o-Bromophenylboronic acid2-BrRibbons of DimersP2₁/c--[1]
o-Biphenylboronic acid2-PhRibbons of DimersP-1--[1]
4-(Methoxycarbonyl)phenylboronic acid4-COOCH₃Sheets of DimersP2₁/c1.554(1), 1.365(1), 1.369(1)7.70(6)°[7]
2,6-Dimethoxyphenylboronic acid (Polymorph 1)2,6-(OCH₃)₂MonomersP2₁/c--[6]

Note: Dashes indicate data not explicitly provided in the cited abstract or summary.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in these crystalline solids is achieved through single-crystal X-ray diffraction (SCXRD).[10][11] This technique remains the gold standard for unambiguous structure elucidation of small molecules.[12] The causality behind the experimental choices is crucial for obtaining high-quality data. A typical workflow is outlined below.

Step 1: Crystallization

The most critical and often most challenging step is growing diffraction-quality single crystals.[11] For phenylboronic acid derivatives, slow evaporation from a saturated solution is a commonly successful technique.[13]

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Common choices include water, ethanol, acetone, or mixtures thereof.[13][14] The goal is to allow for slow, controlled crystal growth rather than rapid precipitation.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified phenylboronic acid derivative at room temperature or slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks. This minimizes the formation of polycrystalline material and encourages the growth of larger single crystals.

  • Alternative Methods: If slow evaporation fails, other techniques such as vapor diffusion (liquid or solid) or cooling crystallization can be attempted.

Step 2: Crystal Selection and Mounting
  • Microscopic Examination: Carefully examine the resulting crystals under a polarized light microscope. Select a crystal that is well-formed with sharp edges, uniform extinction, and is free from cracks or twinning. A suitable size is typically 0.1-0.5 mm in all dimensions.[13]

  • Mounting: The selected crystal is carefully picked up using a cryoloop and coated in a cryoprotectant oil (e.g., Paratone-N). It is then mounted on a goniometer head.

Step 3: Data Collection

Data are collected using a single-crystal X-ray diffractometer.[13]

  • Cooling: The mounted crystal is placed on the diffractometer and cooled to a low temperature, typically 100 K, using a stream of liquid nitrogen.[13] This is a critical step that minimizes thermal vibrations of the atoms, resulting in less diffuse diffraction spots and higher resolution data.

  • X-ray Source: A monochromatic X-ray beam, usually from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.[13]

  • Diffraction Pattern Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., CCD or CMOS).[10][13] This process measures the intensities and positions of thousands of reflections.

Step 4: Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map of the crystal's contents.[15] For small molecules, this is typically achieved using direct methods.[3][15]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares procedure, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[3] The quality of the final structure is assessed using metrics like the R-factor.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystallization Step 1: Crystallization Selection Step 2: Crystal Selection & Mounting Crystallization->Selection Obtain Single Crystal Data_Collection Step 3: Data Collection Selection->Data_Collection Mount Crystal Structure_Solution Step 4a: Structure Solution Data_Collection->Structure_Solution Process Raw Data Refinement Step 4b: Structure Refinement Structure_Solution->Refinement Generate Initial Model Final_Structure Final Crystal Structure Refinement->Final_Structure Optimize Model

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure of a substituted phenylboronic acid is a delicate balance of intramolecular geometry and intermolecular forces. As this guide has demonstrated, the introduction of substituents provides a powerful tool for crystal engineering, allowing for the rational design of solid-state architectures. Ortho-substituents, in particular, can dramatically alter the extended hydrogen-bonding networks typical of the parent compound, leading to lower-dimensional motifs like ribbons or even preventing dimerization altogether in favor of monomeric packing. Understanding these structure-directing effects is crucial for predicting the solid-state properties of new materials and for designing boronic acid-based drugs where crystal form can impact solubility, stability, and bioavailability. The robust methodology of single-crystal X-ray diffraction remains the definitive tool for uncovering these intricate molecular arrangements.

References

The Alchemist's Guide to C-C Bond Formation: A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Difluoro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

In the intricate world of medicinal chemistry and materials science, the precise construction of carbon-carbon bonds is a foundational art. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its remarkable functional group tolerance and reliability.[1] This guide delves into a critical application of this reaction: the synthesis of biaryl compounds featuring the 3,5-Difluoro-4-methylphenyl moiety. The strategic incorporation of fluorine atoms into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making 3,5-Difluoro-4-methylphenylboronic acid a valuable building block in modern drug discovery.[2]

However, the electronic properties of this particular boronic acid—specifically the electron-withdrawing nature of the fluorine atoms—can present unique challenges to the catalytic cycle. The choice of the palladium catalyst is therefore not a trivial matter but a critical parameter that dictates the success, efficiency, and scalability of the coupling reaction. This guide provides a comparative performance analysis of commonly employed palladium catalysts, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal catalytic system for their synthetic endeavors.

The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura coupling is an elegant dance of palladium through different oxidation states, orchestrating the union of an organoboron compound and an organohalide. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. The efficiency of each of these steps is profoundly influenced by the nature of the palladium catalyst, particularly the ligands that adorn the metal center.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

The choice of ligand is paramount; it modulates the steric and electronic environment of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. For an electronically deactivated substrate like this compound, a judiciously chosen ligand can enhance the rates of transmetalation and reductive elimination, which are often the turnover-limiting steps.

Performance Comparison of Palladium Catalysts

While specific head-to-head comparative data for this compound across a wide range of catalysts is not consolidated in a single source, we can construct a robust comparison by examining studies on structurally and electronically similar fluorinated arylboronic acids. The following sections provide an objective analysis of common palladium catalysts, supported by representative experimental data.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a go-to catalyst for a vast array of cross-coupling reactions due to its commercial availability and ease of handling.[3] The triphenylphosphine ligands are moderately electron-donating and provide a stable catalytic species.

Performance Insights: In many standard Suzuki-Miyaura couplings, Pd(PPh₃)₄ provides satisfactory to good yields.[4] However, for challenging substrates, including some electronically deactivated arylboronic acids, its performance can be sluggish, often requiring higher catalyst loadings and elevated temperatures.[5] The dissociation of the phosphine ligands is a prerequisite to generate the catalytically active 14-electron species, and this process can be slow.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)K₂CO₃DME801865[6]

Causality Behind Performance: The moderate electron-donating ability of PPh₃ is sufficient for the oxidative addition of many aryl bromides and iodides. However, with electron-deficient boronic acids, the transmetalation step can be slow. Furthermore, the relatively modest steric bulk of PPh₃ may not be optimal for promoting the final reductive elimination step, especially when bulky coupling partners are involved.

The Enhanced Performer: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂

The introduction of bidentate phosphine ligands like dppf marked a significant advancement in palladium-catalyzed cross-coupling. The dppf ligand offers a wider "bite angle" compared to monodentate ligands, which can influence the geometry and reactivity of the palladium center.

Performance Insights: Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄, particularly for more challenging substrates. It has demonstrated excellent efficacy in the coupling of heteroaryl halides and can facilitate reactions at lower catalyst loadings and temperatures.[6][7] For fluorinated substrates, the enhanced electron-donating ability of the dppf ligand can be beneficial for the reductive elimination step.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80292[6]
(Het)aryl bromides2,2-Difluorovinyl pinacolboranePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012Good to excellent[8]

Causality Behind Performance: The dppf ligand is more electron-rich than PPh₃, which facilitates the reductive elimination step. Its bidentate nature provides a more stable catalytic complex, which can lead to higher turnover numbers. The specific geometry imposed by the ferrocene backbone is believed to be crucial for its broad applicability.

The Modern Vanguard: Buchwald Ligands

The development of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling.[9] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to create a highly active and sterically hindered palladium center.

Performance Insights: Catalyst systems based on Buchwald ligands consistently demonstrate superior performance for a wide range of challenging Suzuki-Miyaura couplings, including those involving sterically hindered and electronically deactivated substrates.[10][11] They often enable reactions to proceed at room temperature and with very low catalyst loadings. For the coupling of fluorinated arylboronic acids, the high electron-donating ability of these ligands is particularly advantageous.

Coupling Partner 1Coupling Partner 2LigandCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Chlorotoluene4-Methoxyphenylboronic acidSPhosPd(OAc)₂ (1)K₃PO₄TolueneRT98[10]
2-Bromo-1,3-dimethoxybenzene2,6-Dimethoxyphenylboronic acidSPhosPd(OAc)₂ (0.5)K₃PO₄Toluene6018[11]

Causality Behind Performance: The steric bulk of Buchwald ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[1] The strong electron-donating character of these ligands accelerates the rate-limiting reductive elimination step. This combination of steric and electronic properties makes them exceptionally effective for difficult cross-coupling reactions.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and provide a practical framework, the following detailed experimental protocol is provided for a representative Suzuki-Miyaura coupling reaction.

Representative Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound using a Pd(dppf)Cl₂ Catalyst System.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A 1. Add aryl bromide (1.0 mmol), This compound (1.2 mmol), and K₂CO₃ (2.0 mmol) to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add Pd(dppf)Cl₂ (0.03 mmol) under a positive pressure of inert gas. B->C D 4. Add degassed solvent (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1). C->D E 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Upon completion, cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine, dry over anhydrous Na₂SO₄. G->H I 9. Concentrate in vacuo and purify by flash column chromatography. H->I caption Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling.

Caption: Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Solvents can dissolve atmospheric oxygen, which can be detrimental to the catalyst. Degassing the solvent prior to use minimizes this risk.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] K₂CO₃ is a commonly used inorganic base that is effective in many Suzuki-Miyaura couplings.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.[6]

Conclusion and Future Outlook

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more advanced systems utilizing ligands such as dppf and the Buchwald-type ligands offer superior performance, especially for this electronically deactivated substrate. These modern catalysts often allow for milder reaction conditions, lower catalyst loadings, and broader substrate scope.

For researchers and drug development professionals, a careful evaluation of the catalyst systems described in this guide will enable the development of robust and scalable synthetic routes to valuable fluorinated biaryl compounds. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile palladium catalysts, further expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

A Comparative Guide to Arylboronic Acid Coupling Partners in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation is the organoboron reagent, most commonly an arylboronic acid. The choice of the arylboronic acid coupling partner is a critical determinant of reaction success, profoundly influencing yield, reaction rate, and overall efficiency. This guide provides an in-depth comparison of the performance of different arylboronic acid coupling partners, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to appreciating the role of the arylboronic acid. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a Pd(II) species.[1][4]

  • Transmetalation: This is the crucial step where the aryl group from the boronic acid is transferred to the palladium center. The arylboronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[4][5] The electronic and steric properties of the arylboronic acid directly impact the rate and efficiency of this step.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)L2-X pd0->pdiil Oxidative Addition (Ar-X) pdiil_b Ar-Pd(II)L2-Ar' pdiil->pdiil_b Transmetalation (Ar'-B(OH)2 + Base) pdiil_b->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing the Reactivity of Arylboronic Acids

The success and yield of a Suzuki-Miyaura coupling are intricately linked to the electronic and steric nature of the substituents on the arylboronic acid. These factors primarily influence the transmetalation step.

  • Electronic Effects: The electronic properties of the substituents on the aromatic ring of the arylboronic acid play a significant role in its reactivity.[7]

    • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the aryl group, generally leading to a faster rate of transmetalation and often higher reaction yields.[7][8]

    • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density of the aromatic ring.[7] This reduced nucleophilicity can slow down the transmetalation step, potentially leading to lower yields.[8][9] However, in some cases, particularly with nickel catalysis, electron-poor arylboronic acids have shown enhanced reactivity.[9]

  • Steric Hindrance: The presence of bulky substituents, particularly in the ortho position to the boronic acid group, can significantly impede the reaction.[7] This steric hindrance can make it difficult for the arylboronic acid to approach the palladium center, thereby slowing down the transmetalation step and reducing the overall yield.[7][10] However, the development of specialized bulky phosphine ligands has enabled successful couplings even with sterically demanding substrates.[10][11][12]

Comparative Yield Analysis of Arylboronic Acid Coupling Partners

The following table summarizes the expected relative performance of different classes of arylboronic acids in Suzuki-Miyaura coupling reactions under typical palladium-catalyzed conditions. The yields are illustrative and can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Arylboronic Acid ClassExample SubstituentGeneral Reactivity TrendTypical Yield RangeKey Considerations
Electron-Rich 4-Methoxy, 4-MethylHigh85-99%Generally fast reactions and high yields.[7][8]
Electron-Neutral PhenylModerate80-95%Baseline for comparison.[8]
Electron-Poor 4-Nitro, 4-CF₃Moderate to Low60-85%Slower transmetalation can lead to lower yields.[8][9] Prone to protodeboronation.[13]
Sterically Hindered 2-Methyl, 2,6-DimethylLow40-70%Requires specialized bulky ligands and potentially harsher conditions.[10][11]
Heteroaryl 2-Thienyl, 3-PyridylVariable50-95%Reactivity is highly dependent on the specific heterocycle.[14][15] Some are prone to instability and protodeboronation.[14][16]

Experimental Protocol: A Model Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Objective: To synthesize 4-methoxybiphenyl via the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Bromoanisole, Phenylboronic acid, K2CO3, Pd(OAc)2, PPh3 B Add Solvents: Toluene and Water A->B C Inert Atmosphere: Purge with N2 or Ar B->C D Heat to 80-90 °C with Vigorous Stirring C->D E Monitor by TLC or GC/MS (Typically 2-16 h) D->E F Cool to RT & Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na2SO4 & Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene and water to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxybiphenyl.

Troubleshooting and Optimization

  • Low Yields with Electron-Poor Arylboronic Acids: Consider using a more electron-donating phosphine ligand or a more active palladium precatalyst. Increasing the reaction temperature or using a stronger base might also be beneficial.

  • Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue, especially with electron-rich heteroarylboronic acids.[13] Using anhydrous conditions, potassium trifluoroborate salts, or MIDA boronates can mitigate this problem.[17]

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the arylboronic acid can occur, particularly in the presence of oxygen.[18] Ensuring the reaction is performed under a strictly inert atmosphere can minimize this side reaction.

  • Sterically Hindered Substrates: The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biarylphosphine ligands is often necessary to achieve good yields with sterically hindered coupling partners.[14]

Conclusion

The judicious selection of the arylboronic acid coupling partner is a critical parameter for the successful execution of Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of electronic and steric effects on the transmetalation step, researchers can anticipate the reactivity of different arylboronic acids and make informed choices to optimize reaction outcomes. While electron-rich arylboronic acids generally provide higher yields, advancements in catalyst and ligand design have significantly expanded the scope of this powerful reaction to include challenging electron-poor, sterically hindered, and heteroaryl substrates. This guide serves as a foundational resource for navigating the nuances of arylboronic acid reactivity, ultimately enabling the efficient synthesis of a diverse array of biaryl compounds.

References

A Comparative Guide to the Spectroscopic Data of 3,5-Difluoro-4-methylphenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, a deep understanding of the structural and electronic properties of building blocks is paramount. Phenylboronic acids, key reagents in the Nobel Prize-winning Suzuki-Miyaura coupling, are a cornerstone of this field. The strategic placement of fluorine atoms on the phenyl ring can significantly influence the reactivity, selectivity, and pharmacokinetic properties of the resulting products. This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Difluoro-4-methylphenylboronic acid, a valuable reagent in medicinal chemistry and materials science.

This guide will delve into the characteristic spectroscopic signatures of this compound and compare them with structurally related analogs. By examining the influence of fluorine and methyl substituents on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with the necessary tools to confidently identify, characterize, and utilize these important synthetic intermediates.

The Subject of Analysis: this compound

This compound (CAS: 1621332-09-9) is a white solid with the molecular formula C₇H₇BF₂O₂ and a molecular weight of approximately 171.94 g/mol .[1][2][3] Its structure, featuring two fluorine atoms meta to the boronic acid group and a methyl group in the para position, imparts unique electronic properties that are of significant interest in the design of novel pharmaceuticals and functional materials.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Spectroscopic Data Analysis and Comparison

A thorough characterization of any chemical compound relies on a suite of analytical techniques. Here, we will focus on the most common and informative methods for arylboronic acids: NMR spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain spectra for this compound, we will draw comparisons with its close structural analogs for which data is more readily accessible. The chosen analogs for this guide are:

  • 3,5-Difluorophenylboronic acid: Lacks the methyl group, allowing for a direct assessment of the methyl group's influence.

  • 4-Methylphenylboronic acid (p-Tolylboronic acid): Lacks the fluorine atoms, providing a baseline for the effects of fluorination.

  • 3-Fluoro-4-methylphenylboronic acid: A constitutional isomer, useful for highlighting the impact of substituent positioning.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed picture of the electronic environment and connectivity of atoms within a molecule.

The proton NMR spectrum of an arylboronic acid will typically show signals for the aromatic protons and the acidic protons of the B(OH)₂ group. The latter often appear as a broad singlet that can exchange with D₂O.

Expected ¹H NMR Data for this compound:

Based on the structure, we would anticipate the following signals:

  • Aromatic Protons (Ar-H): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They will appear as a single signal, likely a triplet due to coupling with the two adjacent fluorine atoms.

  • Methyl Protons (-CH₃): A singlet, as there are no adjacent protons to couple with.

  • Boronic Acid Protons (-B(OH)₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Comparative ¹H NMR Data:

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Reference
3,5-Difluorophenylboronic acid ~7.05 (t), ~7.3 (m)-[4][5]
4-Methylphenylboronic acid ~7.2-7.8 (two doublets)~2.3 (s)[6]
3-Fluoro-4-methylphenylboronic acid ~7.3-7.6 (m)~2.2 (s)[7][8]

Analysis and Interpretation:

The ¹H NMR spectrum of 3,5-Difluorophenylboronic acid is expected to be simpler in the aromatic region compared to its non-symmetrical analogs due to the equivalence of the two aromatic protons. The presence of the electron-withdrawing fluorine atoms will likely shift the aromatic proton signals downfield compared to 4-methylphenylboronic acid. The methyl group's signal will be a clear indicator of its presence.

Carbon NMR provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment, and the presence of fluorine atoms will introduce characteristic C-F coupling.

Expected ¹³C NMR Data for this compound:

  • Aromatic Carbons (Ar-C): We expect four distinct signals for the aromatic carbons due to symmetry.

    • The carbon attached to the boron atom (C-B) is often broad or not observed due to the quadrupolar nature of the boron nucleus.

    • The carbons attached to fluorine (C-F) will appear as doublets with a large ¹JCF coupling constant.

    • The carbons ortho and meta to the boronic acid group will also show coupling to fluorine.

  • Methyl Carbon (-CH₃): A single signal in the aliphatic region.

Comparative ¹³C NMR Data:

CompoundAromatic Carbon Signals (δ, ppm)Methyl Carbon Signal (δ, ppm)Reference
3,5-Difluorophenylboronic acid ~110-165 (multiple signals with C-F coupling)-[4][5]
4-Methylphenylboronic acid ~129, 136, 143 (C-B not detected)~22[6]

Analysis and Interpretation:

The key feature in the ¹³C NMR spectrum of this compound will be the large coupling constants between the fluorine atoms and the directly attached carbons (¹JCF). This provides unambiguous evidence for the presence and position of the fluorine substituents. Comparing the spectrum to that of 4-methylphenylboronic acid will clearly demonstrate the significant downfield shift of the C-F carbons and the presence of C-F coupling.

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.

Expected ¹⁹F NMR Data for this compound:

Due to the molecule's symmetry, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the two neighboring aromatic protons. The chemical shift will be in the typical range for aryl fluorides.

Comparative ¹⁹F NMR Data:

Compound¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)Reference
3,5-Difluorophenylboronic acid ~ -108[9]
3-Fluorophenylboronic acid ~ -113[10]

Analysis and Interpretation:

The ¹⁹F NMR spectrum provides a straightforward confirmation of the presence of fluorine. The chemical shift of approximately -108 ppm is characteristic of fluorine atoms on a phenyl ring with electron-withdrawing groups. The introduction of the methyl group in this compound may cause a slight upfield or downfield shift compared to 3,5-difluorophenylboronic acid due to its electron-donating nature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data for this compound:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong band typically around 1300-1400 cm⁻¹.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)Reference
3,5-Difluorophenylboronic acid O-H stretch (~3300), B-O stretch (~1350), C-F stretch (~1130, 1280)[4]
4-Methylphenylboronic acid O-H stretch (~3300), B-O stretch (~1350)[6]
(4-Fluoro-3-methylphenyl)boronic acid O-H stretch, B-O stretch, C-F stretch[11]

Analysis and Interpretation:

The IR spectrum is a valuable tool for confirming the presence of the key functional groups: the boronic acid (O-H and B-O stretches) and the aryl fluoride (C-F stretch). The comparison with 4-methylphenylboronic acid will highlight the appearance of the strong C-F stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum for this compound:

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (~172). Due to the natural isotopic abundance of boron (¹⁰B and ¹¹B), a characteristic isotopic pattern will be observed for the molecular ion and boron-containing fragments. A common fragmentation pathway for phenylboronic acids is the loss of water.

Comparative Mass Spectrometry Data:

CompoundMolecular Weight ( g/mol )Key m/z PeaksReference
3,5-Difluorophenylboronic acid 157.91M⁺ at ~158[12]
4-Methylphenylboronic acid 135.96M⁺ at ~136[13]
3-Fluoro-4-methylphenylboronic acid 153.95M⁺ at ~154[7][8]

Analysis and Interpretation:

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula C₇H₇BF₂O₂. The fragmentation pattern can also provide structural information. The presence of the characteristic boron isotope pattern is a key diagnostic feature.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the boronic acid sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to their polarity and the presence of exchangeable protons.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • If the spectrometer is equipped with a fluorine probe, acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Set the spectral width to an appropriate range for aryl fluorides (e.g., -100 to -130 ppm).

    • Use an external reference standard (e.g., CFCl₃) or an internal standard for accurate chemical shift referencing.

Workflow for Spectroscopic Analysis

G cluster_0 Quality Control Workflow A Receive Boronic Acid Sample B Prepare Samples for NMR, IR, and MS A->B C Acquire Spectroscopic Data B->C D Process and Analyze Data C->D E Compare with Reference Data D->E F Confirm Structure and Purity E->F G Approve for Use F->G Meets Specifications H Reject/Further Purification F->H Does Not Meet Specifications

Figure 2. A generalized workflow for the spectroscopic quality control of boronic acid reagents.

Conclusion

The comprehensive spectroscopic analysis of this compound, through comparison with its structural analogs, provides a clear understanding of its chemical identity and purity. The presence of two fluorine atoms and a methyl group creates a unique spectroscopic fingerprint that can be readily identified. The ¹⁹F NMR spectrum is particularly diagnostic for confirming the presence and electronic environment of the fluorine substituents. By understanding the influence of these substituents on the various spectroscopic parameters, researchers can confidently employ this versatile building block in their synthetic endeavors, leading to the development of novel molecules with tailored properties.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Difluoro-4-methylphenylboronic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of specialized reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Difluoro-4-methylphenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. By understanding the chemical's properties and the causality behind these disposal procedures, researchers can foster a culture of safety and maintain the integrity of their work.

Immediate Safety Considerations: The First Line of Defense

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Harmful if ingested.[1]

Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)SpecificationsRationale
Eye Protection Goggles (European standard - EN 166)Protects against splashes and dust.
Hand Protection Protective gloves (Nitrile or other chemically resistant gloves)Prevents skin contact and irritation.
Body Protection Long-sleeved lab coatMinimizes skin exposure.
Respiratory Protection Not required under normal use conditions within a fume hood.A dust respirator should be used if dust is generated outside of a fume hood.

Step-by-Step Disposal Protocol: A Self-Validating System

The fundamental principle for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3]

Part 1: Waste Collection and Segregation

The proper segregation of chemical waste is a critical step in preventing dangerous reactions.[2][3]

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated solid materials (e.g., weighing paper, gloves, spatulas), and solutions.

  • Segregate from Incompatibles: Never mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[4] Mixing can lead to vigorous and potentially hazardous reactions.

  • Solid Waste Collection:

    • Collect all solid waste contaminated with this compound in a designated, sealable container.[2]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste Collection:

    • If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]

    • Glass or HDPE containers are generally suitable for organic solvent solutions. Avoid metal containers for acidic waste.[5]

Part 2: Container Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Labeling: The waste container must be clearly and legibly labeled with:

    • The words "Hazardous Waste ".[2][6]

    • The full chemical name: "This compound ".[2]

    • Any associated hazards (e.g., "Irritant").

    • The date of accumulation.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2]

    • This area should be away from incompatible materials and general laboratory traffic.

    • Follow your institution's guidelines for satellite accumulation areas.

Part 3: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated to remove residual chemicals before disposal.[2][6]

  • Initial Rinse (to be collected as hazardous waste):

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the boronic acid is soluble (e.g., methanol, acetone).[6]

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [2]

  • Subsequent Rinses:

    • Depending on your institution's Environmental Health and Safety (EHS) guidelines, subsequent rinses may also need to be collected as hazardous waste.[2][6] When in doubt, collect all rinses.

  • Final Disposal of the Container:

    • After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[2][6]

    • Once dry, deface the original label to prevent any confusion.[2][6]

    • The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]

Part 4: Arranging for Final Disposal

The final step is to transfer the hazardous waste to a certified disposal facility.

  • Consult Institutional Guidelines: Always adhere to your institution's specific procedures for hazardous waste pickup. Contact your EHS department for guidance.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company.[3]

The Logic of Disposal: A Visual Workflow

To ensure a clear understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal cluster_container Empty Container Decontamination A Identify Waste Containing This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D K Triple Rinse with Appropriate Solvent C->K E Collect in Labeled 'Hazardous Waste' Container (Solid) D->E Solid F Collect in Labeled 'Hazardous Waste' Container (Liquid) D->F Liquid G Segregate from Incompatible Chemicals E->G F->G H Store Sealed Container in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Professional Disposal by Certified Facility I->J L Collect First Rinseate as 'Hazardous Waste' K->L M Air Dry Container and Deface Label L->M N Dispose of Clean Container in Lab Recycling M->N

Caption: Logical workflow for the safe disposal of this compound.

On the Topic of Neutralization

While some weak acids can be neutralized before disposal, this practice is not recommended for this compound without the explicit approval and direct oversight of your institution's EHS department.[3] The potential for unknown reactions and the generation of hazardous byproducts outweigh the perceived benefits in a standard laboratory setting. The most prudent and compliant approach is to manage it as hazardous waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to these detailed procedures, researchers not only ensure their own safety and that of their colleagues but also contribute to the protection of the environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.